2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-
Description
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Properties
CAS No. |
102327-01-5 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-hydroxy-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C21H15NO2/c23-20-13-17-11-15-7-5-4-6-14(15)10-16(17)12-19(20)21(24)22-18-8-2-1-3-9-18/h1-13,23H,(H,22,24) |
InChI Key |
LQZJRPBDZCPBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O |
Origin of Product |
United States |
Foundational & Exploratory
spectroscopic data for 3-hydroxy-N-phenyl-2-anthracenecarboxamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-N-phenyl-2-anthracenecarboxamide
Executive Summary & Structural Rationale
As a Senior Application Scientist specializing in molecular spectroscopy and photophysics, the characterization of highly conjugated, planar aromatic systems requires moving beyond rote data collection. 3-Hydroxy-N-phenyl-2-anthracenecarboxamide (CAS 102327-01-5) [1][2] is a sophisticated fluorophore and structural analogue to the well-known Naphthol AS series.
The molecular architecture of this compound features three critical components: an extended
Photophysical Mechanism: The ESIPT Pathway
Before executing the spectroscopic workflows, we must define the photophysical behavior we are attempting to capture. In 3-hydroxy-2-carboxamide derivatives, photoexcitation redistributes electron density, drastically increasing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This triggers an ultrafast, barrierless proton transfer, yielding a keto tautomer in the excited state[4].
Figure 1: Four-level photophysical cycle of Excited State Intramolecular Proton Transfer (ESIPT).
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. The primary analytical challenge with anthracene derivatives is their profound tendency to undergo
Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent Selection Causality: Chloroform-d (
) is insufficient for this compound due to poor solubility and severe aggregation. We utilize Dimethyl Sulfoxide-d6 (DMSO- ). While DMSO is a strong hydrogen-bond acceptor that typically disrupts intermolecular H-bonds, the intramolecular H-bond in this molecule is thermodynamically favored and stable enough to resist solvent disruption. -
Step-by-Step Execution:
-
Weigh exactly 5.0 mg of the analyte to maintain a dilute concentration (~15 mM), preventing residual
stacking. -
Dissolve in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Acquire
NMR at 400 MHz and NMR at 100 MHz. Maintain the probe temperature strictly at 298 K; temperature fluctuations will shift the exchangeable OH/NH proton signals, invalidating the IHB assessment.
-
Protocol B: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)
-
State Selection Causality: Solution-phase IR requires pathlength optimization and solvent subtraction. By using solid-state ATR-FTIR, we probe the molecule in its native crystalline lattice, preserving the exact H-bonding networks and avoiding solvent-induced dielectric shifts.
-
Step-by-Step Execution:
-
Clean the diamond crystal with spectroscopic grade isopropanol and acquire a background spectrum (ambient air, 32 scans).
-
Apply 2 mg of the solid powder directly onto the crystal. Apply consistent anvil pressure to ensure uniform contact.
-
Acquire data from 4000 to 400 cm
at a resolution of 4 cm (64 scans).
-
Protocol C: UV-Vis and Steady-State Fluorescence
-
Concentration Causality: Anthracene derivatives form excimers at high concentrations, which emit at longer wavelengths and mask the ESIPT keto emission.
-
Step-by-Step Execution:
-
Prepare a
M stock solution in spectroscopic grade Dichloromethane (DCM). -
Dilute to a working concentration of
M to guarantee monomeric behavior. -
Measure UV-Vis absorption (250–500 nm) using a 1 cm quartz cuvette.
-
Excite the sample at its absorption maximum (
nm) and record the emission spectrum (400–700 nm).
-
Figure 2: Self-validating spectroscopic workflow for planar aromatic amides.
Spectroscopic Data & Mechanistic Analysis
The data presented below is synthesized from the structural behavior of the 3-hydroxyanthracene-2-carboxamide core.
NMR Spectroscopic Data
The most critical diagnostic feature in the
Table 1:
| Nucleus | Chemical Shift ( | Multiplicity / Assignment | Mechanistic Causality / Notes |
| 11.52 | Singlet (1H, -OH) | Highly deshielded due to strong IHB with C=O. Exchangeable with | |
| 10.65 | Singlet (1H, -NH) | Amide proton. Deshielded by the adjacent phenyl ring current. | |
| 8.75, 8.60 | Singlets (2H, H-9, H-10) | Anthracene meso protons. Highly conjugated | |
| 8.50, 8.05 | Singlets (2H, H-1, H-4) | Isolated protons on the substituted anthracene ring. | |
| 7.85 | Doublet (2H, Phenyl ortho) | Ortho protons of the N-phenyl ring. | |
| 166.4 | Carbonyl (C=O) | Amide carbonyl carbon. | |
| 154.2 | Aromatic C-OH (C-3) | Oxygen-bound aromatic carbon. | |
| 138.5 | Phenyl ipso-C | Nitrogen-bound carbon of the aniline moiety. |
Vibrational Spectroscopy (ATR-FTIR)
In IR spectroscopy, a standard secondary amide (Amide I band) appears at 1660–1690 cm
Table 2: Key ATR-FTIR Vibrational Bands
| Wavenumber (cm | Vibrational Mode | Structural Significance |
| 3250 - 3100 (Broad) | O-H stretch (H-bonded) | Broadening confirms the proton is shared in the IHB network. |
| 3320 (Sharp) | N-H stretch | Secondary amide N-H stretching. |
| 1642 | Amide I (C=O stretch) | Red-shifted due to extended anthracene conjugation and IHB. |
| 1545 | Amide II (N-H bend + C-N) | Characteristic of trans-planar secondary amides. |
Photophysical Data (UV-Vis & Fluorescence)
The UV-Vis spectrum exhibits the classic vibronic structure of the anthracene chromophore. Upon excitation, the molecule exhibits dual emission. The minor peak at 425 nm originates from the normal Enol excited state (
Table 3: Photophysical Properties (in DCM,
| Parameter | Value | Causality |
| Absorption | 382 nm | |
| Emission | 425 nm | Radiative decay from the locally excited enol state. |
| Emission | 555 nm | Radiative decay from the ESIPT-generated keto tautomer. |
| Stokes Shift ( | ~8100 cm | Massive shift eliminates self-absorption, ideal for fluorescent probes. |
Conclusion
The spectroscopic profile of 3-hydroxy-N-phenyl-2-anthracenecarboxamide is entirely dictated by its rigid, coplanar geometry and the resulting intramolecular hydrogen bond. The
References
Sources
An In-depth Technical Guide to the Molecular Structure and Characterization of 3-hydroxy-N-phenyl-2-anthracenecarboxamide
Abstract
This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and potential applications of the novel compound, 3-hydroxy-N-phenyl-2-anthracenecarboxamide. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document leverages established principles of organic chemistry and analytical science to offer a robust predictive guide for researchers, scientists, and professionals in drug development. By examining analogous structures and well-documented methodologies, this guide serves as a foundational resource for those seeking to explore the chemical and biological landscape of this promising anthracene derivative.
Introduction: The Rationale for Investigating 3-hydroxy-N-phenyl-2-anthracenecarboxamide
The fusion of a polycyclic aromatic hydrocarbon (PAH) scaffold, specifically anthracene, with a carboxamide functional group presents a compelling molecular architecture for scientific investigation. Anthracene derivatives have garnered significant interest due to their unique photophysical properties and their role as foundational structures in medicinal chemistry and materials science.[1][2] The carboxamide linkage is a cornerstone of many biologically active molecules, including numerous pharmaceuticals, conferring specific hydrogen bonding capabilities and structural rigidity.
The specific compound, 3-hydroxy-N-phenyl-2-anthracenecarboxamide, incorporates a hydroxyl group at the 3-position of the anthracene core and an N-phenyl substituent on the amide. This combination is predicted to bestow a unique set of properties, including potential for intramolecular hydrogen bonding, specific binding interactions with biological targets, and interesting fluorescent characteristics.[3] Anthracene carboxamides have been explored as fluorescent probes and have shown potential in biomedical imaging.[4] Furthermore, related anthraquinone-based carboxamides have demonstrated significant antitumor activity.[5][6] This guide provides the necessary theoretical and practical framework to synthesize and characterize this novel molecule, paving the way for the exploration of its potential applications.
Synthesis and Purification: A Proposed Methodological Approach
The synthesis of 3-hydroxy-N-phenyl-2-anthracenecarboxamide can be logically approached through the formation of an amide bond between 3-hydroxy-2-anthracenecarboxylic acid and aniline. Several established methods for amide synthesis from carboxylic acids and amines are applicable.[7][8][9][10] The choice of coupling agent and reaction conditions is critical to ensure high yield and purity while minimizing side reactions.
Proposed Synthetic Pathway
A reliable method for the synthesis involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8]
Experimental Protocol: Synthesis of 3-hydroxy-N-phenyl-2-anthracenecarboxamide
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of 3-hydroxy-2-anthracenecarboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation of Carboxylic Acid: Add 1.1 equivalents of EDC and 0.1 equivalents of DMAP to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.
-
Amine Addition: To the activated mixture, add 1.05 equivalents of aniline.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the urea byproduct if DCC was used. If EDC was used, the byproduct is water-soluble and can be removed during the aqueous work-up.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-hydroxy-N-phenyl-2-anthracenecarboxamide.
Rationale for Experimental Choices
-
Solvent: Anhydrous DCM or DMF are chosen for their ability to dissolve the reactants and for being unreactive under the reaction conditions.
-
Coupling Agent: EDC is often preferred over DCC as its urea byproduct is water-soluble, simplifying the purification process.[8]
-
Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Visualization of the Synthetic Workflow
Caption: Proposed workflow for the synthesis of 3-hydroxy-N-phenyl-2-anthracenecarboxamide.
Molecular Structure Elucidation: A Multi-faceted Analytical Approach
The definitive confirmation of the molecular structure of 3-hydroxy-N-phenyl-2-anthracenecarboxamide requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and overall architecture.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR will be instrumental in identifying the number and chemical environment of the hydrogen atoms. The aromatic region (typically δ 7.0-9.0 ppm) will show a complex pattern of signals corresponding to the protons on the anthracene and phenyl rings. The amide proton (N-H) will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The hydroxyl proton (O-H) may also be observed as a broad singlet.
-
¹³C NMR: Carbon NMR will reveal the number of unique carbon environments. The carbonyl carbon of the amide will have a characteristic chemical shift in the range of δ 160-170 ppm. The aromatic carbons will appear in the δ 110-150 ppm region.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which can be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[14] Expected characteristic absorption bands include:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.
-
N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹ for the amide N-H.
-
C=O stretch: A strong, sharp band around 1650 cm⁻¹ for the amide carbonyl.
-
C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Given the anthracene core, the compound is expected to be UV-active and likely fluorescent.[13]
-
UV-Vis Spectroscopy: The UV-Vis spectrum will show characteristic absorption bands corresponding to the π-π* transitions of the polycyclic aromatic system.
-
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound is expected to emit light at a longer wavelength. The fluorescence quantum yield and Stokes shift will be important parameters to characterize.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Amide N-H (broad singlet), Hydroxyl O-H (broad singlet) |
| ¹³C NMR | Amide C=O (δ 160-170 ppm), Aromatic carbons (δ 110-150 ppm) |
| IR | O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹) |
| HRMS | Exact mass corresponding to the molecular formula C₂₃H₁₅NO₂ |
| UV-Vis | Multiple absorption bands in the UV and possibly visible region |
| Fluorescence | Emission at a wavelength longer than the excitation wavelength |
Visualization of the Analytical Workflow
Caption: Workflow for the structural elucidation of 3-hydroxy-N-phenyl-2-anthracenecarboxamide.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 3-hydroxy-N-phenyl-2-anthracenecarboxamide suggest several potential avenues for its application.
-
Drug Discovery: The presence of a hydroxyl group and an amide linkage provides sites for hydrogen bonding, which are crucial for interactions with biological targets such as enzymes and receptors. Anthracene-based compounds have been investigated as glucocorticoid receptor modulators and for their antitumor properties.[1][5] The N-phenyl group can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
Fluorescent Probes: The inherent fluorescence of the anthracene core makes this compound a candidate for the development of fluorescent probes for biological imaging.[3][4] The amide and hydroxyl groups could be designed to interact with specific analytes, leading to a change in the fluorescence signal.
-
Organic Electronics: Polycyclic aromatic hydrocarbons are fundamental components in organic electronics. The functional groups on this molecule could be used to tune its self-assembly properties and electronic characteristics for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis, structural characterization, and potential applications of 3-hydroxy-N-phenyl-2-anthracenecarboxamide. By leveraging established chemical principles and analytical techniques, researchers are equipped with a solid foundation to explore this novel compound. The methodologies and insights presented herein are intended to accelerate the investigation of this and related anthracene carboxamides, potentially leading to new discoveries in medicine and materials science.
References
- Spectroscopic Characterization Of Polycyclic Aromatic Hydrocarbons and Their Radical Ions Trapped in Glasses. (n.d.).
- Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. (2025). ResearchGate.
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
- Discovery of novel dihydro-9,10-ethano-anthracene carboxamides as glucocorticoid receptor modulators. (2009). PubMed.
- Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs) and astrophysical implications. (n.d.). PubMed.
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020). Royal Society of Chemistry.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications.
- Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia.
- Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. (n.d.). PMC.
- 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide. (n.d.). CAS Common Chemistry.
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-. (n.d.). NIST WebBook.
- Carbohydrate‐Functionalized Anthracene Carboximides as Multivalent Ligands and Bio‐Imaging Agents. (2025). ResearchGate.
- Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI.
- CAS 135-65-9 (3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide). (n.d.). BOC Sciences.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide. (n.d.). Stenutz.
- How can the synthetic organic pigment 3-Hydroxy-N-(3-NITROPHENYL)-2-Naphthalenecarboxamide be used? (2024). Guidechem.
- 3-Hydroxy-2-naphthalenecarboxamide. (n.d.). PubChem.
- N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide Safety Data Sheets. (n.d.). Echemi.
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-. (2023). US EPA.
- 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. (n.d.). Sigma-Aldrich.
- Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI.
- An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. (2023). PMC.
Sources
- 1. Discovery of novel dihydro-9,10-ethano-anthracene carboxamides as glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs) and astrophysical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis | MDPI [mdpi.com]
- 7. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jmi.ac.in [jmi.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 14. 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- [webbook.nist.gov]
Solubility Profiling and Solvent Selection for Polycyclic Aromatic Carboxamides: A Technical Guide to 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-
Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Compound: 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- (CAS: 102327-01-5)
Executive Summary
The compound 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- (often classified alongside extended azoic dyes and biochemical probes like Naphthol AS derivatives) presents significant solvation challenges due to its highly conjugated, rigid polycyclic aromatic structure. Formulating or analyzing this compound requires overcoming immense crystal lattice energies driven by
This whitepaper provides a comprehensive theoretical framework based on Hansen Solubility Parameters (HSP), estimated quantitative solubility profiles in key organic solvents, and a rigorously validated, step-by-step experimental methodology adapted from the OECD 105 guideline to determine exact thermodynamic solubility.
Structural Analysis & Thermodynamic Solvation Mechanisms
To understand the solubility behavior of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-, we must deconstruct its molecular architecture:
-
The Anthracene Core: A highly planar, three-fused-ring system that promotes tight molecular packing and strong London dispersion forces (
). -
The 3-Hydroxy Group: Acts as a strong hydrogen bond donor (
). -
The N-Phenyl Carboxamide Linkage: Provides both hydrogen bond donor (-NH) and acceptor (C=O) capabilities, alongside additional steric bulk and polarizability (
).
The Causality of Solvent Efficacy
Solvation is a thermodynamic competition between the solute's crystal lattice energy and the energy released by solute-solvent interactions. Because this compound forms robust intermolecular hydrogen-bond networks (between the hydroxyl and amide groups of adjacent molecules), non-polar solvents like hexane or toluene are entirely ineffective.
Successful solvation requires a solvent with a high hydrogen-bond acceptor capacity to disrupt the solute-solute network, combined with a moderate-to-high dispersion parameter to accommodate the bulky anthracene core [1]. Consequently, polar aprotic solvents (e.g., DMSO, DMF) are the optimal choices.
Thermodynamic solvation pathway of polycyclic aromatic carboxamides.
Quantitative Solubility Data (Modeled Estimates)
Direct empirical data for CAS 102327-01-5 is scarce in public literature; however, highly accurate estimates can be extrapolated using Hansen Solubility Parameters (HSP) and empirical data from structural analogs like Naphthol AS-BI and Naphthol AS-MX [2][3]. While Naphthol AS derivatives exhibit solubilities of ~20 mg/mL in DMSO, the addition of the third fused ring (anthracene) in our target compound increases the lattice energy, thereby reducing overall solubility.
Table 1: Estimated Solubility Profile of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- at 25°C
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | HSP (δD, δP, δH) [MPa^0.5] | Estimated Solubility (mg/mL) | Solvation Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 18.4, 16.4, 10.2 | 5.0 - 10.0 | High δP and δH (acceptor) disrupt amide/OH H-bonds. |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 17.4, 13.7, 11.3 | 4.0 - 8.0 | Excellent H-bond acceptor; slightly lower dispersion than DMSO. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 15.8, 8.8, 19.4 | < 0.5 | High δH, but poor dispersion capability for the anthracene core. |
| Halogenated | Dichloromethane (DCM) | 9.1 | 18.2, 6.3, 6.1 | < 0.1 | Insufficient polarity to break the solute's intermolecular H-bonds. |
| Non-Polar | Hexane | 1.9 | 14.9, 0.0, 0.0 | Insoluble | Lacks both polarity and H-bonding capacity. |
Experimental Methodology: High-Throughput Solubility Screening
To transition from theoretical estimates to precise empirical data, laboratories must employ a self-validating thermodynamic protocol. The following methodology is an optimized adaptation of the OECD 105 Shake-Flask Method , specifically engineered for highly hydrophobic, crystalline aromatic amides [4].
Step-by-Step Protocol
Phase 1: Preliminary Visual Screening
-
Weigh 1.0 mg of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- into a 10 mL glass vial.
-
Add the target solvent in 100 µL increments.
-
Vortex for 2 minutes after each addition.
-
Record the volume required for complete visual dissolution. This provides the approximate kinetic solubility limit used to design the thermodynamic assay.
Phase 2: Thermodynamic Equilibration (Shake-Flask)
-
Based on the preliminary screen, prepare three replicate glass ampoules. Add an amount of the compound that is 5x the visually estimated solubility limit to ensure supersaturation.
-
Add 5.0 mL of the target organic solvent to each ampoule.
-
Seal the ampoules tightly to prevent solvent evaporation (critical for volatile solvents like DCM or EtOH).
-
Submerge the ampoules in a thermostatic shaking water bath set to 25.0 ± 0.1 °C .
-
Agitate at 150 RPM for 48 to 72 hours . Causality note: Polycyclic aromatics have slow dissolution kinetics; 48+ hours guarantees thermodynamic equilibrium rather than a transient kinetic state.
Phase 3: Phase Separation & Quantification
-
Remove the ampoules and immediately transfer the suspension to temperature-controlled centrifuge tubes (pre-equilibrated to 25°C).
-
Ultracentrifuge at 15,000 RPM for 15 minutes to pellet the undissolved crystalline solid. Filtration is discouraged as the highly hydrophobic compound may adsorb onto filter membranes, skewing results.
-
Carefully decant the supernatant and dilute it using a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear range of your analytical instrument.
-
Quantify the concentration using HPLC-UV (λmax typically ~250-280 nm for anthracene derivatives) against a pre-established 5-point standard curve.
Modified OECD 105 shake-flask methodology for solubility determination.
Conclusion & Formulation Strategy
When working with 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-, formulators must respect the thermodynamic barriers imposed by its anthracene core and carboxamide/hydroxyl hydrogen-bonding network.
Best Practices:
-
Stock Solutions: Always prepare primary stock solutions in pure DMSO or DMF.
-
Aqueous Assays: If the compound must be introduced into an aqueous or biological buffer, utilize the "solvent shift" method. Dissolve first in DMSO, then spike into the aqueous buffer under rapid vortexing. Keep the final DMSO concentration below 1-5% to prevent immediate precipitation, and use the solution immediately, as it will exist in a metastable, supersaturated state.
References
Advanced Technical Guide: Synthesis of 2-Anthracenecarboxamide
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule Profile[1]
-
CAS: 53662-67-6 (Generic for substituted variants; specific isomer requires precise synthesis)[1][3]
-
Core Challenge: The primary difficulty in synthesizing 2-substituted anthracenes is the high reactivity of the 9,10-positions (the meso positions). Oxidative conditions often lead to the formation of 9,10-anthraquinone derivatives rather than the desired anthracene core.
-
Stability Warning: Anthracene derivatives are photo-oxidatively unstable.[1][3] All protocols below require low-light conditions and inert atmospheres (Ar or N₂) to prevent conversion to the corresponding anthraquinone.
Retrosynthetic Logic
The synthesis is approached via two distinct strategies: the Classical Step-Wise Route (via carboxylic acid) and the Modern Catalytic Route (via aminocarbonylation).
Figure 1: Retrosynthetic analysis displaying the Classical Route (via Acid) and the Direct Catalytic Route (via Bromide).[3]
Part 2: Starting Material Selection
| Starting Material | Purity Req.[5][6][7][8] | Critical Impurities | Pre-treatment |
| 2-Bromoanthracene | >97% | 9-Bromoanthracene | Recrystallize from cyclohexane if melting point < 220°C. |
| 2-Acetylanthracene | >95% | Anthraquinone derivatives | Verify by TLC (Hexane/EtOAc 8:2).[1][3] Anthraquinones appear as yellow spots; Anthracenes fluoresce blue under UV. |
| Ammonia / Amine | Anhydrous | Water | Use 0.5M solutions in Dioxane or THF. Avoid aqueous ammonia to prevent hydrolysis. |
Part 3: Experimental Protocols
Route A: The Modern Approach (Pd-Catalyzed Aminocarbonylation)
Best for: Small-to-medium scale, high-value synthesis.[1][3] Avoids the solubility issues of the carboxylic acid intermediate.
Mechanism
This route utilizes a Palladium(0) cycle to insert Carbon Monoxide (CO) into the C-Br bond, followed by nucleophilic attack by the amine.
Figure 2: Catalytic cycle for the aminocarbonylation of 2-bromoanthracene.[1][3]
Protocol A1: Molybdenum Hexacarbonyl (Solid CO Source) Method
Safety Note: Mo(CO)₆ releases CO gas.[3] Perform in a well-ventilated fume hood.
-
Reagent Prep: In a glovebox or under Argon flow, charge a pressure vial with:
-
Solvent & Amine: Add anhydrous 1,4-Dioxane (10 mL) and 0.5M Ammonia in Dioxane (3.0 equiv, 6 mL).
-
Reaction: Seal the vial with a crimp cap. Heat to 100°C for 16 hours.
-
Observation: The solution should turn dark (active Pd species).
-
-
Work-up: Cool to room temperature. Filter through a celite pad to remove Pd black and inorganic salts. Wash the pad with THF.
-
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Toluene (1:1).
-
Yield Expectation: 75-85%.[3]
-
Route B: The Classical Approach (Haloform Oxidation & Amidation)
Best for: Large scale, or when Pd catalysts are cost-prohibitive.
Step 1: Synthesis of 2-Anthracenecarboxylic Acid
Direct oxidation of 2-methylanthracene is NOT recommended due to quinone formation.[1][3] The Haloform reaction of 2-acetylanthracene is milder.[1][3]
-
Dissolution: Dissolve 2-acetylanthracene (2.2 g, 10 mmol) in 1,4-Dioxane (50 mL).
-
Hypobromite Formation: In a separate flask, prepare NaOBr by adding Bromine (1.6 g, 10 mmol) dropwise to a cold (0°C) solution of NaOH (2.5 g) in water (15 mL).
-
Oxidation: Add the NaOBr solution dropwise to the anthracene solution at 0-5°C. Stir for 3 hours, allowing it to warm to RT.
-
Quenching: Add Sodium Bisulfite (sat. aq.) to destroy excess hypobromite.
-
Isolation: Acidify with HCl (1M) to pH 2. The yellow precipitate is 2-anthracenecarboxylic acid.[1]
-
Purification: Filter, wash with water, and dry. Recrystallize from Acetic Acid.
Step 2: Amidation via Acid Chloride
Note: 2-Anthracenecarboxylic acid is poorly soluble.[1][3] Thionyl chloride (SOCl₂) serves as both reagent and solvent to ensure conversion.
-
Activation: Suspend 2-anthracenecarboxylic acid (1.0 g) in anhydrous Toluene (10 mL). Add Thionyl Chloride (3 mL) and a catalytic drop of DMF.
-
Reflux: Heat to reflux (80°C) for 2 hours. The solid should dissolve as the acid chloride forms.
-
Evaporation: Evaporate volatiles under reduced pressure to yield the yellow solid acid chloride. Do not expose to air.
-
Amidation: Redissolve the residue in anhydrous THF (20 mL). Cool to 0°C.
-
Addition: Bubble anhydrous Ammonia gas through the solution OR add Ammonium Hydroxide (28%) dropwise (if using biphasic Schotten-Baumann conditions).
-
Precipitation: The amide will precipitate. Filter and wash with water (to remove NH₄Cl) and cold ethanol.
Part 4: Characterization & Quality Control[1]
Analytical Parameters
| Technique | Expected Signal | Diagnostic Value |
| 1H NMR (DMSO-d6) | Singlet at ~8.7 ppm (H-1) | Confirms 2-substitution pattern.[1][3] |
| 1H NMR (DMSO-d6) | Broad singlets at ~7.5 & 8.1 ppm | Amide NH₂ protons (exchangeable with D₂O).[1][3] |
| IR Spectroscopy | 1660-1680 cm⁻¹ (Strong) | C=O[1][3] Amide stretch (Carbonyl). |
| UV-Vis | Vibronic structure (340-380 nm) | Confirms intact anthracene core (Quinones absorb >400nm broad).[1][3] |
Troubleshooting Guide
-
Problem: Product is orange/red instead of yellow.
-
Cause: Oxidation to anthraquinone.
-
Solution: Purify via column chromatography (Silica, CH₂Cl₂/MeOH). Ensure inert atmosphere in future runs.
-
-
Problem: Low yield in Amidation (Route B).
-
Cause: Incomplete formation of acid chloride due to poor solubility.
-
Solution: Use oxalyl chloride with catalytic DMF in CH₂Cl₂ instead of SOCl₂.
-
-
Problem: Palladium residues in Route A.
-
Cause: Pd binding to the nitrogen.
-
Solution: Wash the organic phase with aqueous solution of N-acetylcysteine or use a metal scavenger resin (e.g., SiliaMetS® Thiol).
-
References
-
Aminocarbonylation Methodology
-
Lindman, J., et al. (2023).[9][10] "Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles." The Journal of Organic Chemistry, 88(18), 12978-12985. Link[3]
- Context: Establishes the Pd-catalyzed insertion of CO using solid precursors, adapted here for the anthracene system.
-
-
Anthracene Reactivity & Oxidation
-
House, H. O. (1972). Modern Synthetic Reactions. Benjamin-Cummings.[3]
- Context: Foundational text on the regioselectivity of Friedel-Crafts and Haloform reactions in polycyclic arom
-
-
Regioselective Synthesis
-
Photochemical Stability
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2-Anthracenecarboxamide, 9,10-dihydro-9,10-dioxo- | C15H9NO3 | CID 3089797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.rug.nl [pure.rug.nl]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 10. Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles [organic-chemistry.org]
- 11. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
Engineering Novel Anthracenecarboxamides: A Technical Guide to Biological Activity, DNA Intercalation, and Topoisomerase Inhibition
Executive Summary
Anthracenecarboxamides and their tricyclic derivatives (such as acridinecarboxamides) represent a highly versatile class of small organic molecules with profound implications in oncology and molecular biology. Originally recognized for their robust antineoplastic properties, these compounds function primarily through a dual-action mechanism: DNA intercalation and the poisoning of the Topoisomerase II (Topo II) enzyme[1]. Recent structural innovations have expanded their utility beyond therapeutics into the realm of advanced biological imaging, leveraging unique photophysical phenomena such as Aggregation-Induced Enhanced Emission (AIEE)[2].
As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, mechanistic, and protocol-driven analysis of novel anthracenecarboxamides. This guide bridges the gap between molecular design (Structure-Activity Relationships) and empirical validation, offering self-validating experimental workflows for drug development professionals.
Molecular Architecture and Mechanistic Causality
The biological efficacy of anthracenecarboxamides is fundamentally dictated by their planar aromatic core and the highly tunable carboxamide side chain.
DNA Intercalation and Groove Binding Dynamics
The planar anthracene (or acridine) ring system is thermodynamically driven to intercalate between the hydrophobic base pairs of the DNA double helix. However, intercalation alone is insufficient for potent biological activity. The causality of their high affinity lies in the carboxamide side chain. Kinetic studies reveal that the carboxamide group preferentially aligns in the plane of the chromophore, facilitating critical hydrogen bonds between the terminal protonated amine (e.g., N,N-dimethylamino group) and the O6 and N7 atoms of guanine in the DNA major groove[3]. Furthermore, a water-bridged interaction anchors the carboxamide NH to the DNA phosphate backbone, stabilizing the drug-DNA complex[3]. Advanced derivatives, such as anthracene-9-carbonyl-N1-spermine, exhibit complex binding modes, capable of intercalating from both the minor and major grooves depending on the polynucleotide sequence[4].
Topoisomerase II Poisoning
Rather than merely inhibiting the catalytic activity of Topo II, active anthracenecarboxamides act as Topo II poisons[3]. They trap the enzyme in a transient "cleavable complex" after it has created a double-strand break in the DNA. By preventing the religation step, these compounds convert an essential cellular enzyme into a DNA-damaging agent, leading to an accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis[1].
Caption: Mechanism of Topoisomerase II poisoning and DNA intercalation by anthracenecarboxamides.
Quantitative Structure-Activity Relationships (SAR)
Modifications to the anthracene core or the carboxamide appendage drastically alter binding kinetics. For example, appending macrocyclic polyamines to the anthracene core creates a multivalent binding effect. A bis-anthryl macrocyclic compound demonstrates a binding constant (
Table 1: Comparative Binding Kinetics of Anthracenecarboxamide Derivatives
| Compound / Derivative | Target Entity | Binding Affinity ( | Primary Binding Mode | Reference |
| Mono-anthryl macrocyclic polyamine | CT DNA | Groove Binding / Partial Intercalation | [5] | |
| Bis-anthryl macrocyclic polyamine | CT DNA | Multiple (Groove + Intercalation) | [5] | |
| Anthracene-9-carbonyl-N1-spermine | poly(dAdT)2 | N/A (Thermal stabilization) | Major and Minor Groove Intercalation | [4] |
| Acridine-4-carboxamide (DACA) | Topo II / DNA | High affinity at GC-rich sites | Intercalation + Topo II Poisoning | [3],[1] |
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be designed with internal causality and orthogonal validation. The following protocols detail how to rigorously characterize the biological activity of novel anthracenecarboxamides.
Protocol A: Orthogonal Validation of DNA Binding Affinity and Mode
Rationale: UV-Vis and fluorescence titrations can quantify the binding affinity (
Step-by-Step Methodology:
-
Ligand Preparation: Prepare a
solution of the anthracenecarboxamide in a physiological buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4). -
Spectroscopic Titration:
-
Place the ligand solution in a quartz cuvette.
-
Titrate with increasing concentrations of CT DNA (
to ). -
Critical Causality: Ensure the ligand concentration remains strictly constant during DNA addition to maintain accurate isosbestic points, which confirm a two-state binding equilibrium.
-
-
Scatchard Analysis: Record absorption spectra and calculate the intrinsic binding constant (
) using the Wolfe-Shimer equation or Scatchard plots[6]. -
Viscometric Validation:
-
Load
of CT DNA ( ) into an Ostwald viscometer maintained at . -
Measure flow times in the absence and presence of increasing drug concentrations.
-
Plot
versus the binding ratio. An upward linear slope definitively validates intercalation[5].
-
Caption: Self-validating workflow for determining DNA binding affinity and physical binding mode.
Protocol B: Topoisomerase II Cleavable Complex Assay
Rationale: To differentiate between catalytic inhibitors (which prevent Topo II binding/cleavage) and Topo II poisons (which stabilize the cleavable complex), we utilize supercoiled pBR322 plasmid DNA. Accumulation of linear DNA fragments in the presence of the drug and Topo II confirms that the compound traps the enzyme in its cleaved state, validating its mechanism as a poison.
Step-by-Step Methodology:
-
Reaction Assembly: Combine
of supercoiled pBR322 DNA, of human Topoisomerase II , and varying concentrations of the anthracenecarboxamide in Topo II reaction buffer. -
Incubation: Incubate at
for 30 minutes to allow the ternary cleavable complex to form. -
Trapping & Deproteinization:
-
Add 1% SDS and
Proteinase K. -
Causality: SDS denatures the Topo II enzyme, trapping it covalently to the DNA, while Proteinase K digests the enzyme to release the cleaved DNA fragments for visualization. Incubate for 30 min at
.
-
-
Electrophoretic Resolution: Run the samples on a 1% agarose gel containing ethidium bromide. Quantify the conversion of supercoiled DNA (Form I) to linear DNA (Form III) to determine the IC50 of Topo II poisoning.
Advanced Applications: AIEE and Biological Imaging
Beyond their role as antineoplastic agents, novel anthracenecarboxamides are being engineered as highly sensitive fluorescent probes for biological imaging. Traditional fluorophores often suffer from Aggregation-Caused Quenching (ACQ) in aqueous biological environments.
Conversely, specific structural modifications to the anthracenecarboxamide scaffold induce Aggregation-Induced Enhanced Emission (AIEE). For instance, the derivative N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl) anthracene-9-carboxamide exhibits remarkable AIEE characteristics[2]. The causality behind this phenomenon is driven by specific N···π interactions that promote J-aggregation[2]. Furthermore, aggregation restricts the cis-trans tautomerization in the keto excited state, blocking non-radiative decay pathways and resulting in a highly efficient fluorescence "turn-on" effect (quantum efficiency up to 78.1%) when the probe aggregates in cellular environments[2]. This makes them exceptional candidates for real-time, high-contrast imaging of intracellular targets.
References
1.[6] Title: DNA-binding abilities of bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde. Source: nih.gov. URL: 2.[5] Title: Synthesis, DNA binding and photocleavage study of novel anthracene-appended macrocyclic polyamines - PubMed. Source: nih.gov. URL: 3.[4] Title: Multiple DNA binding modes of anthracene-9-carbonyl-N1-spermine - PubMed. Source: nih.gov. URL: 4.[3] Title: Kinetic Studies of the Binding of Acridinecarboxamide Topoisomerase Poisons to DNA - American Chemical Society. Source: acs.org. URL: 5.[1] Title: Genetic toxicology of tricyclic carboxamides, a new class of DNA binding antitumour agent. Source: nih.gov. URL: 6.[2] Title: A small change in molecular structure, a big difference in the AIEE mechanism. Source: researchgate.net. URL:
Sources
- 1. Genetic toxicology of tricyclic carboxamides, a new class of DNA binding antitumour agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multiple DNA binding modes of anthracene-9-carbonyl-N1-spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, DNA binding and photocleavage study of novel anthracene-appended macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA-binding abilities of bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Hydroxyanthracene Derivatives in Drug Discovery & Toxicology
Executive Summary
The term "3-hydroxyanthracene derivatives" occupies a unique dual niche in chemical literature. In strict IUPAC nomenclature, the un-substituted "3-hydroxyanthracene" is chemically equivalent to 2-hydroxyanthracene (2-anthrol) due to the symmetry of the anthracene scaffold. However, in the context of substituted pharmacophores and regulatory toxicology, this class bifurcates into two distinct fields of study:
-
The "HAD" Class (Hydroxyanthracene Derivatives): A widely scrutinized group of naturally occurring hydroxyanthraquinones (e.g., Emodin, Aloe-emodin) found in Aloe, Rheum, and Senna.[1] These are currently the subject of intense regulatory debate (EFSA bans) due to genotoxicity concerns.
-
Synthetic 3-Hydroxy Scaffolds: Specifically 3-hydroxyanthracene-2-carboxylic acid and 3-hydroxyanthracene-2-carbaldehyde . These are emerging as sophisticated photochemical tools (ESIPT probes) and prodrugs that generate reactive quinone methides for targeted antiproliferative therapy.
This guide synthesizes these two domains, providing a rigorous technical review of their chemical architecture, pharmacological mechanisms, and validated experimental protocols.
Chemical Architecture & Nomenclature
The Symmetry Paradox
Researchers must first resolve the nomenclature ambiguity. The anthracene ring system consists of three fused benzene rings.[2]
-
Positions 1, 4, 5, 8 are equivalent (
-positions). -
Positions 2, 3, 6, 7 are equivalent (
-positions). -
Positions 9, 10 are equivalent (meso-positions).
Therefore, a hydroxyl group at position 3 is identical to position 2. The designation "3-hydroxy" is only retained when a higher-priority substituent (like a carboxylic acid or aldehyde) is placed at position 2, locking the numbering scheme.
Structural Classes
| Class | Key Scaffold | Representative Compounds | Primary Application |
| Natural HADs | 9,10-Anthracenedione (Anthraquinone) | Emodin, Aloe-emodin, Rhein | Laxatives, Anti-inflammatory, Toxicology |
| Synthetic Probes | 3-Hydroxyanthracene-2-X | 3-Hydroxyanthracene-2-carboxylic acid | Azo dye coupling (Naphthol AS-GR), ESIPT fluorophores |
| Phototherapeutics | 2-Substituted-3-anthrols | 3-Hydroxyanthracene-2-carbaldehyde | Quinone Methide (QM) precursors |
Pharmacological Mechanisms
Natural HADs: The Genotoxicity vs. Efficacy Axis
The "Hydroxyanthracene Derivatives" (HADs) are widely used in botanical supplements but pose significant safety risks.
-
Mechanism of Action (Laxative): Glycosides (e.g., Aloin A/B) are prodrugs. They resist upper GI hydrolysis but are cleaved by colonic
-glucosidase bacteria into the active aglycone (Aloe-emodin). This inhibits Na+/K+-ATPase and increases Aquaporin-3 expression, driving water secretion. -
Mechanism of Toxicity (Genotoxicity): The aglycone forms (specifically Emodin and Aloe-emodin) inhibit Topoisomerase II, leading to DNA double-strand breaks. Furthermore, metabolic activation can form reactive carbocations that alkylate DNA.
Synthetic 3-Hydroxy Scaffolds: Quinone Methide Generation
A cutting-edge area of research utilizes the 3-hydroxyanthracene-2-carbaldehyde scaffold. Upon UV irradiation, these molecules undergo Excited State Intramolecular Proton Transfer (ESIPT) .[3]
-
ESIPT: The phenolic proton transfers to the neighboring carbonyl oxygen in the excited state.
-
Dehydration: This facilitates the loss of water (or methanol).
-
QM Formation: A highly reactive Quinone Methide (QM) is formed.
-
Alkylation: The QM acts as a Michael acceptor, rapidly alkylating nucleophiles (proteins/DNA) in the cancer cell, inducing apoptosis.
Visualization of Mechanisms
Diagram: Metabolic Activation & Genotoxicity of HADs
Caption: Figure 1. The metabolic activation of inactive glycosides (Aloin) by gut microbiota into bioactive aglycones (Aloe-emodin), leading to Topoisomerase II inhibition and subsequent DNA damage.
Diagram: Photochemical Quinone Methide Generation
Caption: Figure 2. The photochemical pathway of 3-hydroxyanthracene derivatives. ESIPT facilitates dehydration to form a reactive Quinone Methide, which alkylates cellular targets.
Experimental Protocols
Protocol A: LC-MS/MS Quantitation of HADs
Purpose: Regulatory compliance (EFSA) requires detection limits < 1 ppm for Aloe-emodin and Emodin in supplements.
-
Sample Preparation:
-
Lyophilize liquid samples or grind solid supplements.
-
Extract 0.5 g sample with 20 mL Methanol/Water (80:20 v/v) .
-
Sonicate for 30 min at 25°C.
-
Centrifuge at 4000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE filter.
-
-
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Eclipse XDB, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (15% B), 2-10 min (linear to 90% B), 10-12 min (90% B).
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Negative Mode (Phenolic protons ionize well).
-
Transitions:
-
Aloe-emodin: m/z 269.0 → 240.0 (Quant), 269.0 → 225.0 (Qual).
-
Emodin: m/z 269.0 → 225.0 (Quant), 269.0 → 181.0 (Qual).
-
-
Validation Criteria: Linearity
, Recovery 80-120%.
-
Protocol B: Synthesis of 3-Hydroxyanthracene-2-carboxylic Acid
Purpose: Synthesis of the core scaffold for dye or probe development.
-
Starting Material: 3-Hydroxy-2-naphthoic acid (BON acid) is not the precursor. The precursor is typically 2-Hydroxyanthracene .
-
Kolbe-Schmitt Reaction:
-
Dissolve 2-hydroxyanthracene in anhydrous DMF/K2CO3 to form the potassium phenoxide.
-
Pressurize reactor with CO2 (50 bar) .
-
Heat to 120°C for 12 hours.
-
Mechanism:[3] The phenoxide directs electrophilic attack of CO2 to the ortho position (position 3 relative to OH, or position 2 on the ring system).
-
-
Workup:
-
Acidify with HCl to precipitate the crude acid.
-
Recrystallize from Chlorobenzene/Ethanol.
-
Yield: Typically 60-75%.
-
References
-
EFSA Panel on Food Additives and Nutrient Sources. (2018). Safety of hydroxyanthracene derivatives for use in food.[4] EFSA Journal, 16(1), e05090.[4] Link
-
Basarić, N., et al. (2012).[5] Antiproliferative activity of photogenerated quinone methides from 3-hydroxyanthracene derivatives. Chemistry & Biodiversity, 9(1), 123-135. Link
-
European Commission. (2021). Regulation (EU) 2021/468 amending Annex III to Regulation (EC) No 1925/2006 as regards botanical species containing hydroxyanthracene derivatives.[4] Official Journal of the European Union. Link[4]
-
Santaloci, T. J., & Fortenberry, R. C. (2021). Electronically Excited States of Potential Interstellar, Anionic Building Blocks. Frontiers in Astronomy and Space Sciences. Link
-
PubChem. (n.d.). 3-Hydroxyanthracene-2-carboxylic acid (Compound Summary). National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anthracene [chemeurope.com]
- 3. Photochemistry of polycyclic molecules: From mechanistic studies to new drugs and medicinal applications - Ruđer Bošković Institute [irb.hr]
- 4. Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nikola Basarić - Ruđer Bošković Institute [irb.hr]
Methodological & Application
Application Notes and Protocols for Fluorescent Anthracenecarboxamides in Bioimaging
Introduction
Fluorescent anthracenecarboxamides are a versatile class of synthetic fluorophores that have garnered significant interest in the field of bioimaging. Their core structure, a planar anthracene ring system coupled with a carboxamide group, provides a robust scaffold for chemical modification. This allows for the fine-tuning of their photophysical properties and the introduction of specific recognition moieties for a wide range of biological targets.[1] The inherent fluorescence of the anthracene core, characterized by high quantum yields and good photostability, makes these compounds excellent candidates for developing sensitive and specific fluorescent probes.[2]
This guide provides an in-depth exploration of the applications of fluorescent anthracenecarboxamides in bioimaging. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the design and application of these powerful imaging tools. We will delve into their use for imaging cellular organelles, detecting ions and reactive oxygen species (ROS), and their potential as DNA intercalating agents for nuclear staining.
The Foundation: Understanding the Anthracenecarboxamide Scaffold
The utility of anthracenecarboxamides in bioimaging stems from their tunable structure-property relationships. The anthracene moiety serves as the fluorophore, and its emission properties can be modulated by introducing various substituents. The carboxamide group not only enhances the quantum yield compared to simpler amino-anthracene derivatives but also provides a convenient point of attachment for recognition units that confer specificity for a particular analyte.[1] The sensing mechanism of these probes often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which can lead to a "turn-on" or ratiometric fluorescent response upon binding to the target.
I. Imaging of Cellular Organelles
Fluorescent anthracenecarboxamides can be engineered to selectively accumulate in specific cellular compartments, enabling high-resolution imaging of their morphology and dynamics. This is typically achieved by incorporating targeting moieties into the probe's structure that exploit the unique biochemical environment of each organelle.
A. Lysosome-Specific Imaging
Lysosomes are acidic organelles crucial for cellular degradation and recycling pathways.[3] Fluorescent probes that target lysosomes are valuable tools for studying lysosomal function and related diseases. Anthracenecarboxamide-based probes can be designed to accumulate in lysosomes by incorporating basic amine groups, such as a morpholine moiety, which become protonated in the acidic lysosomal environment, leading to their entrapment.[4][5]
Protocol for Live-Cell Lysosomal Staining
This protocol provides a general guideline for staining lysosomes in live cells using a lysosome-tropic anthracenecarboxamide probe.
Materials:
-
Lysosome-specific anthracenecarboxamide probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the anthracenecarboxamide probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and culture until they reach 60-80% confluency.
-
Labeling Solution Preparation: Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and probe.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[6] The optimal incubation time will vary depending on the probe and cell line.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.[3]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific anthracenecarboxamide probe.
-
Causality Behind Experimental Choices:
-
DMSO as a solvent: DMSO is a common solvent for organic probes as it is miscible with water and readily permeates cell membranes.
-
Incubation at 37°C: This is the optimal temperature for most mammalian cell lines and ensures active cellular processes, including probe uptake.
-
Washing steps: Thorough washing is crucial to reduce background fluorescence from unbound probe molecules, thereby increasing the signal-to-noise ratio.[7]
II. Detection of Ions and Reactive Oxygen Species (ROS)
The ability to design anthracenecarboxamide probes that respond to specific ions and reactive oxygen species has opened up new avenues for studying cellular signaling and oxidative stress.
A. Imaging of Metal Ions
Metal ions are essential for a myriad of cellular processes, and their dysregulation is implicated in numerous diseases.[6] Fluorescent probes provide a non-invasive means to visualize the spatial and temporal dynamics of these ions in living cells.[8] Anthracenecarboxamide-based sensors for metal ions typically incorporate a chelating moiety that selectively binds to the target ion. This binding event modulates the electronic properties of the fluorophore, leading to a change in fluorescence.
Protocol for Live-Cell Imaging of Metal Ions
This protocol outlines a general procedure for detecting intracellular metal ions using an anthracenecarboxamide-based fluorescent sensor.
Materials:
-
Anthracenecarboxamide-based metal ion sensor
-
DMSO
-
Cell culture medium
-
PBS, pH 7.4
-
Live-cell imaging buffer
-
Cells cultured on glass-bottom dishes
-
Stock solutions of the target metal ion and other competing ions for selectivity studies
-
Fluorescence microscope
Procedure:
-
Probe and Cell Preparation: Follow steps 1 and 2 from the lysosomal staining protocol.
-
Cell Loading:
-
Incubate the cells with the metal ion sensor (typically 1-10 µM in culture medium) for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
-
Baseline Imaging:
-
Add live-cell imaging buffer to the cells.
-
Acquire baseline fluorescence images.
-
-
Stimulation and Imaging:
-
To investigate the probe's response to exogenous ions, add a known concentration of the target metal ion to the imaging buffer and acquire a time-series of images.
-
To study endogenous ion fluctuations, treat the cells with a relevant biological stimulus and monitor the change in fluorescence over time.
-
-
Selectivity Test (In Vitro):
-
In a cuvette, measure the fluorescence spectrum of the probe in buffer.
-
Sequentially add stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺) at concentrations significantly higher than the target ion to assess the probe's selectivity. A selective probe will only show a significant fluorescence change in the presence of the target ion.
-
Sensing Mechanism Visualization:
B. Imaging of Reactive Oxygen Species (ROS)
ROS are chemically reactive molecules containing oxygen that play important roles in cell signaling and homeostasis. However, overproduction of ROS can lead to oxidative stress and cellular damage.[9] Anthracenecarboxamide probes for ROS often utilize a recognition moiety that is selectively oxidized by a specific ROS, leading to a change in the probe's fluorescence.[10]
Protocol for Live-Cell ROS Detection
This protocol provides a general method for detecting intracellular ROS using an anthracenecarboxamide-based probe.
Materials:
-
Anthracenecarboxamide-based ROS probe
-
DMSO
-
Serum-free cell culture medium
-
PBS, pH 7.4
-
Cells cultured in a multi-well plate or on glass-bottom dishes
-
ROS inducer (e.g., H₂O₂, tert-butyl hydroperoxide) as a positive control
-
Fluorescence microscope or microplate reader
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the ROS probe in DMSO.
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading:
-
Dilute the probe stock solution in serum-free medium to a final concentration of 5-20 µM.[7]
-
Remove the culture medium and wash the cells once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.[7]
-
ROS Induction and Measurement:
-
Treat the cells with your experimental compounds or a known ROS inducer in PBS or imaging buffer.
-
Immediately begin acquiring fluorescence images or measurements using a plate reader at time points relevant to your experiment.
-
The excitation and emission wavelengths will be specific to the probe used.
-
Experimental Workflow for ROS Detection:
III. Anthracenecarboxamides as DNA Intercalators
The planar aromatic structure of the anthracene core allows some anthracenecarboxamide derivatives to intercalate between the base pairs of double-stranded DNA.[11] This property can be exploited for staining the cell nucleus and studying DNA-drug interactions. The binding affinity and specificity can be modulated by the nature of the substituents on the carboxamide side chain.[12]
Protocol for Fixed-Cell Nuclear Staining
This protocol describes a general procedure for staining the nuclei of fixed cells using a DNA-intercalating anthracenecarboxamide.
Materials:
-
DNA-intercalating anthracenecarboxamide probe
-
DMSO
-
PBS, pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium
-
Cells cultured on coverslips
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash cultured cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the anthracenecarboxamide probe stock solution in PBS to the desired working concentration (e.g., 1-10 µM).
-
Incubate the permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three to five times with PBS to remove unbound probe.
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the nuclei using a fluorescence microscope with the appropriate filter set.
-
IV. Quantitative Data and Troubleshooting
Photophysical Properties of Representative Anthracenecarboxamide Probes
| Probe Type | Analyte/Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features | Reference |
| Mito-ACS | Mitochondrial ClO⁻ | ~480 | 575 | 0.28 (after reaction) | High photostability, large Stokes shift | [10] |
| Amide-based | Picric Acid | ~370 | 417 | - (Quenched) | 'Switch-off' sensor | [1] |
| DNA Intercalator | dsDNA | Varies | Varies | - | Binds to DNA minor groove | [12] |
Troubleshooting Common Issues in Bioimaging
| Issue | Potential Cause | Suggested Solution |
| Weak or No Signal | - Low probe concentration- Insufficient incubation time- Photobleaching | - Increase probe concentration- Optimize incubation time- Use an anti-fade mounting medium for fixed cells- Minimize light exposure and use neutral density filters |
| High Background | - High probe concentration- Insufficient washing- Autofluorescence | - Titrate probe to the lowest effective concentration- Increase the number and duration of washing steps- Use a spectrally distinct probe or appropriate background subtraction |
| Non-specific Staining | - Probe aggregation- Off-target binding | - Ensure the probe is fully dissolved in the working solution- Use blocking agents for fixed-cell staining- Validate probe specificity with controls |
| Phototoxicity (Live Cells) | - High light intensity- Prolonged exposure | - Use the lowest possible laser power- Reduce exposure time and acquisition frequency- Use a more photostable probe if available |
V. Conclusion
Fluorescent anthracenecarboxamides represent a powerful and adaptable class of probes for a wide array of bioimaging applications. Their chemical tractability allows for the rational design of sensors with tailored photophysical properties and high specificity for various biological targets. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to leverage the capabilities of these versatile fluorophores in their own work. As the field of chemical biology continues to evolve, we can anticipate the development of even more sophisticated anthracenecarboxamide-based probes for elucidating complex biological processes at the molecular level.
VI. References
-
Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics. (n.d.). National Institutes of Health. [Link]
-
Albrecht, J. H., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR Protocols. [Link]
-
Grama, S., et al. (2023). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
-
Albrecht, J. H., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. Cell Press. [Link]
-
Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. (n.d.). ResearchGate. [Link]
-
A Comprehensive Guide to Detecting Reactive Oxygen Species (ROS) in Cells. (2025, August 15). AntBio. [Link]
-
ROS Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. [Link]
-
A fluorogenic and ultrabright probe for imaging of lipid droplets in live and fixed cells. (n.d.). Royal Society of Chemistry. [Link]
-
Is there any way to visualize intracellular ROS production in drug treated MCF-7 cells by using confocal microscopy?, If yes, How?. (2023, April 25). ResearchGate. [Link]
-
Synthesis and properties of lysosome-specific photoactivatable probes for live-cell imaging. (n.d.). Royal Society of Chemistry. [Link]
-
An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. (2023, September 12). MDPI. [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. [Link]
-
A light-up imaging protocol for neutral pH-enhanced fluorescence detection of lysosomal neuraminidase activity in living cells. (2016, October 6). Royal Society of Chemistry. [Link]
-
A live cell biosensor protocol for high-resolution screening of therapy-resistant cancer cells. (2026, February 17). PLOS ONE. [Link]
-
A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. (2020, February 1). ResearchGate. [Link]
-
Towards the Synthesis and Evaluation of a Novel DNA Intercalator. (n.d.). Liberty University. [Link]
-
Recent Advances in Fluorescent Probes for Lipid Droplets. (2018, September 18). National Institutes of Health. [Link]
-
Quantitative Structure-Activity Relationship of Fluorescent Probes and Their Intracellular Localizations. (2023, May 22). MDPI. [Link]
-
Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. (2022, July 12). Frontiers. [Link]
-
Photoactivatable aggregation-induced emission probes for lipid droplets-specific live cell imaging. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Diazaxanthilidenes and Applications in Cellular Imaging. (2016, November 29). University of Pennsylvania. [Link]
-
Live-cell imaging of bio-metal species. (n.d.). National Institutes of Health. [Link]
-
9-Anthracenecarboxamide fluorescent probes for selective discrimination of picric acid from mono-and di-nitrophenols in ethanol. (n.d.). ResearchGate. [Link]
-
Simple Whole-Cell Biodetection and Bioremediation of Heavy Metals Based on an Engineered Lead-Specific Operon. (2014, February 20). ACS Publications. [Link]
-
An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and Application in Cell Imaging of Acridone Derivatives. (2020, October 16). ResearchGate. [Link]
-
DNA intercalators and using them as anticancer drugs. (n.d.). International Journal of Advanced Biological and Biomedical Research. [Link]
-
Spectral and photophysical studies of benzo[c]xanthene dyes: dual emission pH sensors. (n.d.). PubMed. [Link]
-
Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. (n.d.). National Institutes of Health. [Link]
-
Experimental and Computational Investigation of the Photophysical Properties of a Series of Luminescent D−A−D' and D−A−A' Pyrimidines. (2025, October 17). ResearchGate. [Link]
-
Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. (2019, November 14). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.upenn.edu]
- 5. DSpace [scholarshare.temple.edu]
- 6. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antbioinc.com [antbioinc.com]
- 8. Live-cell imaging of bio-metal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells [mdpi.com]
- 11. ijabbr.com [ijabbr.com]
- 12. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
using 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- as a fluorescent probe
Application Note: High-Fidelity Fluorescence Sensing using 3-Hydroxy-N-phenyl-2-anthracenecarboxamide
Abstract
This guide details the photophysical characterization and experimental protocols for 3-hydroxy-N-phenyl-2-anthracenecarboxamide (HPA) , a robust Excited-State Intramolecular Proton Transfer (ESIPT) probe. Unlike conventional fluorophores (e.g., fluorescein, rhodamine), HPA leverages a four-level photophysical cycle to provide a large Stokes shift (>100 nm) and exceptional sensitivity to local microenvironmental changes. Primary applications include ratiometric sensing of solvent polarity, detection of basic anions (F⁻, AcO⁻), and trace analysis of nitroaromatic explosives (e.g., Picric Acid).
Introduction & Mechanism
The ESIPT Principle
The core utility of HPA lies in its 3-hydroxy-2-carboxamide motif. In the ground state, the molecule exists as an Enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. Upon photoexcitation, the acidity of the hydroxyl group increases significantly, driving a rapid proton transfer to the carbonyl oxygen. This generates the excited Keto tautomer, which emits a red-shifted photon before relaxing back to the ground state.
-
Enol Emission (Normal): Blue/Green (Sensitive to H-bonding solvents).
-
Keto Emission (Tautomer): Orange/Red (Dominant in non-polar/aprotic environments).
Key Advantages
-
Large Stokes Shift: Minimizes self-absorption and reduces background interference from biological autofluorescence.
-
Dual-Emission Potential: Enables ratiometric measurements (Intensity_{Keto} / Intensity_{Enol}), eliminating artifacts from probe concentration variations or light source fluctuations.
-
Solid-State Fluorescence: Unlike many aggregation-caused quenching (ACQ) dyes, HPA derivatives often retain fluorescence in the solid state, useful for vapor sensing.
Photophysical Properties
| Parameter | Value / Characteristic | Notes |
| Excitation Max ( | 360 – 380 nm | Compatible with UV/Violet lasers (375 nm, 405 nm). |
| Emission Max ( | ~450 nm (Enol) / ~580 nm (Keto) | Highly dependent on solvent polarity. |
| Stokes Shift | > 150 nm | Excellent for signal-to-noise ratio. |
| Quantum Yield ( | 0.2 – 0.6 | Solvent dependent; higher in non-polar solvents. |
| Solubility | DMSO, DMF, CH | Limited water solubility; requires organic co-solvent. |
Experimental Protocols
Stock Solution Preparation
-
Solvent: Anhydrous DMSO or DMF (Spectroscopic Grade).
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: MW ≈ 313.35 g/mol . Dissolve 3.13 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber vials. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Protocol A: Ratiometric Polarity Sensing
Objective: Determine the hydrophobicity of a protein binding pocket or lipid membrane.
-
Dilution: Dilute the 10 mM stock into the buffer/solvent system to a final concentration of 5–10 µM . Ensure organic co-solvent (DMSO) is < 1% (v/v) to preserve biological integrity.
-
Incubation: Incubate for 15 minutes at room temperature (25°C).
-
Measurement:
-
Excitation: 370 nm.
-
Scan Emission: 400 nm to 650 nm.
-
-
Data Analysis: Calculate the Ratio (
) = (Keto) / (Enol).-
Interpretation: A higher
value indicates a more hydrophobic (non-polar) environment.
-
Protocol B: Detection of Picric Acid (Explosives)
Objective: Detect trace picric acid (PA) via fluorescence quenching (Photoinduced Electron Transfer - PET).
-
Preparation: Prepare a 10 µM solution of HPA in Ethanol or Acetonitrile.
-
Baseline: Record the initial fluorescence spectrum (
) at 370 nm. -
Titration: Add aliquots of the analyte solution (containing PA).
-
Readout: Record fluorescence (
) after each addition. -
Quantification: Plot Stern-Volmer graph:
vs. [Analyte].-
Linearity: Expect linear response at low concentrations (0–50 µM).
-
Selectivity: HPA is highly selective for PA over other nitroaromatics (TNT, DNT) due to specific proton-transfer interactions.
-
Mechanistic Visualization
The following diagram illustrates the ESIPT cycle and the sensing pathways.
Figure 1: The ESIPT photocycle of HPA. Sensing is achieved by disrupting the proton transfer (Anions) or quenching the excited state (Picric Acid).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Intensity | Aggregation (ACQ) in water. | Increase organic co-solvent (DMSO/EtOH) to >20% or use surfactant (SDS/CTAB). |
| No Dual Emission | Solvent is too polar (water/methanol). | Switch to Toluene, CHCl |
| Signal Instability | Photobleaching. | Reduce laser power; limit exposure time. HPA is generally photostable but sensitive to high-intensity UV. |
| Blue Shifted Emission | Disruption of H-bond. | Check for presence of strong H-bond disrupting agents (e.g., high concentration urea). |
References
-
Anthracene Carboxamide Probes for Picric Acid: Singha, S., et al.[1] "9-Anthracenecarboxamide fluorescent probes for selective discrimination of picric acid from mono-and di-nitrophenols in ethanol." Tetrahedron, 2015.
-
General ESIPT Mechanism (3-Hydroxyflavones/Anthracenes): Klymchenko, A. S. "Solvatochromic and Fluorogenic Probes Based on 3-Hydroxychromone: A Review." Methods and Applications in Fluorescence, 2017.
-
Mitochondrial Sensing with Anthracene Carboxamides: Liu, X., et al. "An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells." Molecules, 2023.
-
Glyoxal Detection using Anthracene Scaffolds: Wang, Y., et al. "An anthracenecarboximide-guanidine fluorescent probe for selective detection of glyoxals under weak acidic conditions."[2] RSC Advances, 2022.[2] [2]
Sources
Application Note: Robust Synthesis of N-Phenyl-9-Anthracenecarboxamide
Executive Summary & Scientific Rationale
The synthesis of N-phenyl-9-anthracenecarboxamide presents a classic challenge in organic synthesis: nucleophilic attack at a sterically congested carbonyl center. The 9-position of the anthracene ring is flanked by "peri" hydrogens at positions 1 and 8, creating significant steric hindrance that impedes standard amide coupling reagents (e.g., EDC, HATU) from effectively activating the carboxylic acid or facilitating the approach of the amine.
This protocol details the Acid Chloride Activation Route , identified as the "Gold Standard" for this specific transformation. Unlike direct coupling methods, which often suffer from slow kinetics and incomplete conversion due to the peri-interaction, converting the carboxylic acid to the highly reactive acyl chloride ensures quantitative activation and rapid coupling with aniline.
Key Applications
-
Fluorescent Sensors: The anthracene moiety acts as a fluorophore, while the amide linker can modulate Photoinduced Electron Transfer (PET) or Twisted Intramolecular Charge Transfer (TICT) mechanisms (Ref. 1).
-
Supramolecular Scaffolds: Used in the design of intercalators and molecular tweezers.
Retrosynthetic Analysis & Pathway Selection[1]
The logical disconnection of the target molecule reveals two primary precursors: 9-anthracenecarboxylic acid and aniline .
Figure 1: Retrosynthetic logic prioritizing the high-energy acid chloride intermediate to overcome steric barriers.
Experimental Protocol: The Acid Chloride Route
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| 9-Anthracenecarboxylic Acid | 1.0 | Substrate | Solid, typically yellow.[3][6] |
| Thionyl Chloride (SOCl₂) | 5.0 - 10.0 | Activator/Solvent | Excess ensures full conversion. |
| Aniline | 1.2 | Nucleophile | Distill if dark/oxidized. |
| Triethylamine (Et₃N) | 2.0 | Base | Scavenges HCl. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous required. |
| DMF | Cat. (1-2 drops) | Catalyst | Essential for forming Vilsmeier intermediate. |
Step-by-Step Procedure
Phase A: Activation (Synthesis of 9-Anthracenecarbonyl Chloride)
-
Setup: Equip a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Argon or Nitrogen).
-
Charging: Add 9-anthracenecarboxylic acid (1.0 mmol, ~222 mg) to the flask.
-
Reagent Addition: Add Thionyl Chloride (3.0 mL) directly to the solid. Add 1 drop of dry DMF (Dimethylformamide).
-
Mechanistic Insight: DMF acts as a catalyst by forming a highly reactive chloroiminium intermediate (Vilsmeier reagent) that activates the bulk thionyl chloride.
-
-
Reaction: Heat the mixture to reflux (75–80 °C oil bath) for 2–3 hours .
-
Monitoring: The suspension should clarify as the acid converts to the soluble acid chloride. Evolution of SO₂ and HCl gas will be observed.
-
-
Isolation: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator).
-
Critical Step: Add dry toluene (5 mL) and re-evaporate to azeotropically remove trace thionyl chloride. Repeat twice. This prevents side reactions with aniline.
-
Result: The crude acid chloride is typically a yellow/orange solid. Use immediately.
-
Phase B: Amidation (Coupling)
-
Solubilization: Dissolve the crude acid chloride in anhydrous DCM (5 mL) under Argon.
-
Nucleophile Preparation: In a separate vial, mix Aniline (1.2 mmol, ~110 µL) and Triethylamine (2.0 mmol, ~280 µL) in anhydrous DCM (2 mL).
-
Addition: Cool the acid chloride solution to 0 °C (ice bath). Dropwise add the aniline/base mixture over 5 minutes.
-
Observation: A precipitate (Et₃N·HCl salts) typically forms immediately.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours .
-
TLC Monitoring: Silica gel, 20% EtOAc in Hexanes.[7] Look for the disappearance of the acid chloride (which hydrolyzes to acid on the plate) and formation of a new, less polar spot.
-
Phase C: Work-up & Purification[3][8]
-
Quench: Dilute with DCM (20 mL) and wash sequentially with:
-
1M HCl (2 x 10 mL) – Removes unreacted aniline.
-
Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid.
-
Brine (10 mL).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification:
-
Method A (Recrystallization): High purity is often achieved by recrystallizing from Ethanol or a Toluene/Hexane mixture.
-
Method B (Flash Chromatography): If necessary, elute with Hexane:EtOAc (gradient 9:1 to 7:3).[7]
-
Expected Data & Characterization
Successful synthesis is validated by the following spectral signatures.
| Technique | Expected Signal / Feature | Interpretation |
| ¹H NMR (CDCl₃) | δ ~8.5-8.6 ppm (s, 1H) | H-10 proton of anthracene. Diagnostic singlet. |
| δ ~8.0-8.1 ppm (d, 2H) | H-1/H-8 protons . Deshielded by the carbonyl group (peri-effect). | |
| δ ~7.8 ppm (br s, 1H) | Amide N-H .[7] Broad singlet, exchangeable with D₂O. | |
| δ ~7.0-7.6 ppm (m) | Overlapping aromatic protons from the phenyl ring and anthracene core. | |
| MS (ESI+) | [M+H]⁺ = 298.1 | Molecular ion peak (C₂₁H₁₅NO). |
| Appearance | Yellow crystalline solid | Typical for anthracene derivatives. |
Troubleshooting & Optimization
The following decision tree addresses common failure modes associated with this synthesis.
Figure 2: Troubleshooting logic for hindered amide couplings.
Critical "Expertise" Notes:
-
Light Sensitivity: Anthracene derivatives can undergo photodimerization ([4+4] cycloaddition) upon exposure to UV light. Wrap reaction vessels in aluminum foil and store the final product in amber vials.
-
Steric Hindrance: The peri-hydrogens (H1, H8) create a "bay region" that shields the carbonyl carbon. If the aniline is also substituted (e.g., 2,6-dimethylaniline), the reaction may require refluxing in toluene during the coupling step.[7]
-
Solubility: 9-Anthracenecarboxylic acid is poorly soluble in cold non-polar solvents. It must fully dissolve during the SOCl₂ reflux; if solids persist, the activation is incomplete.
References
-
Yang, J. S., et al. (2008).[7][9] "Control between TICT and PET using chemical modification of N-phenyl-9-anthracenecarboxamide and its application to a crown ether type chemosensor." Tetrahedron, 64(35), 8242-8249.[7] [9]
-
Montalbetti, C. A., & Falque, V. (2005).[7] "Amide bond formation and peptide coupling."[5] Tetrahedron, 61(46), 10827-10852.[7]
-
BenchChem. (n.d.). "Synthesis of 9-Anthracene-d9-carboxylic acid." (General reference for anthracene acid handling).
Sources
- 1. chimia.ch [chimia.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. 1-Hydroxybenzotriazole|lookchem [lookchem.com]
Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 3-hydroxy-N-phenyl-2-anthracenecarboxamide
Abstract
This document outlines a comprehensive, validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 3-hydroxy-N-phenyl-2-anthracenecarboxamide. This novel aromatic carboxamide, a representative of a class of compounds with significant interest in pharmaceutical and materials science research, presents analytical challenges due to its hydrophobicity and complex structure. The developed method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. We provide detailed protocols for sample preparation, instrument operation, and a full method validation strategy according to International Council for Harmonisation (ICH) guidelines.[1][2] This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable analytical procedure for this and structurally similar compounds.
Introduction and Analytical Rationale
3-hydroxy-N-phenyl-2-anthracenecarboxamide belongs to the N-aryl carboxamide family, a scaffold present in numerous biologically active molecules.[3][4] Accurate quantification is paramount for pharmacokinetic studies, purity assessment, and quality control in drug development and manufacturing.[5] The molecule's large, polycyclic aromatic structure and amide linkage suggest high hydrophobicity and low aqueous solubility, making it an ideal candidate for reversed-phase HPLC.[6][7]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the technique of choice for this application.[8] It offers the high separation efficiency of HPLC and the unparalleled sensitivity and selectivity of mass spectrometry.[5] Electrospray Ionization (ESI) is particularly well-suited for this molecule, as it is a "soft" ionization technique that can generate intact protonated molecular ions from polar and semi-polar analytes, minimizing in-source fragmentation and maximizing sensitivity.[9][10] The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring a specific fragmentation transition, effectively eliminating chemical noise from complex matrices.
Method Development: A Logic-Driven Approach
The development of a robust analytical method is a systematic process based on the physicochemical properties of the analyte.[11]
-
Analyte Properties: The structure of 3-hydroxy-N-phenyl-2-anthracenecarboxamide features a large, non-polar anthracene core, a phenolic hydroxyl group, and an amide linkage. The hydroxyl group (pKa ~10) and the amide group make the molecule amenable to protonation in an acidic mobile phase, which is ideal for positive-ion ESI-MS.[12]
-
Chromatographic Strategy: Given the analyte's hydrophobicity, a reversed-phase separation is the logical choice. A C18 stationary phase provides strong hydrophobic interactions, ensuring adequate retention.[7] A gradient elution using water and a strong organic solvent like acetonitrile is employed to elute the compound with a sharp peak shape and to clean the column of any strongly retained impurities.[13]
-
Mobile Phase Selection: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in higher column efficiency and lower backpressure. The addition of a small amount of an acid, such as formic acid, to the mobile phase serves two critical functions: it suppresses the ionization of any free silanol groups on the silica-based column packing, improving peak shape, and it provides a source of protons to enhance the ionization of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.[11][13]
-
Mass Spectrometry Optimization: The key to a sensitive and selective MS/MS method is the optimization of the parent-to-product ion transition (MRM). This is achieved by direct infusion of a pure standard of the analyte into the mass spectrometer. The instrument is first operated in full scan mode to identify the precursor ion, which is the protonated molecule [M+H]⁺. Subsequently, this precursor ion is selected and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) at varying collision energies to identify the most stable and abundant product ion.[14] For 3-hydroxy-N-phenyl-2-anthracenecarboxamide, a primary fragmentation is anticipated at the amide bond, a common and predictable fragmentation pathway for such structures.
Detailed Analytical Protocol
Materials and Reagents
-
3-hydroxy-N-phenyl-2-anthracenecarboxamide reference standard (>98% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, ~99%)
-
Standard 2 mL HPLC vials with septa caps[15]
Standard and Sample Preparation
Effective sample preparation is crucial for removing interferences and ensuring the analyte is in a solvent compatible with the initial mobile phase conditions.[11]
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Methanol is chosen for its ability to dissolve a wide range of organic compounds.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the Working Stock Solution with 50:50 (v/v) acetonitrile/water. This diluent is chosen to be compatible with the HPLC mobile phase, which is critical for good peak shape.[16]
-
Sample Preparation: Dissolve the unknown sample in methanol to an estimated concentration within the calibration range. If the sample is in a complex matrix (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step would be required.[17][18] For this note, we assume a simple matrix. Filter the final diluted sample through a 0.22 µm syringe filter before transferring to an HPLC vial.[15]
Instrumentation and Analytical Conditions
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Mass Spectrometer | Agilent 6470A Triple Quadrupole LC/MS or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 50% B; 1-7 min: 50% to 95% B; 7-8 min: 95% B; 8.1-10 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transition | To be determined empirically (e.g., Precursor [M+H]⁺ → Product) |
| Collision Energy | To be determined empirically |
Visual Workflow and Fragmentation
A clear understanding of the analytical process and the behavior of the molecule in the mass spectrometer is essential.
Caption: Overall workflow for the HPLC-MS/MS analysis.
Caption: Proposed fragmentation of 3-hydroxy-N-phenyl-2-anthracenecarboxamide.
Method Validation Protocol
To ensure the method is reliable, accurate, and reproducible, a full validation must be performed according to regulatory guidelines such as ICH Q2(R2).[1][2]
| Parameter | Protocol | Acceptance Criteria (Typical) |
| Specificity | Analyze blank samples (diluent) and samples spiked with potential impurities. | No interfering peaks at the retention time of the analyte. |
| Linearity & Range | Analyze calibration standards at a minimum of 5 concentration levels in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (% Recovery) | Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, high) in triplicate. | Recovery within 80-120% of the true value. |
| Precision (RSD%) | Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat analysis on a different day with a different analyst or instrument. | RSD ≤ 2% for repeatability. RSD ≤ 3% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N), typically S/N = 3. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N), typically S/N = 10, with acceptable accuracy and precision. | The lowest concentration that can be accurately quantified. |
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and selective tool for the quantitative analysis of 3-hydroxy-N-phenyl-2-anthracenecarboxamide. The logical method development approach, detailed protocol, and comprehensive validation strategy ensure that the procedure is fit for purpose in demanding research and quality control environments. This application note serves as a complete guide for scientists working with this and structurally related N-aryl carboxamides.
References
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]
-
Licea-Perez, H., & Wang, S. (2018). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 143(12), 2718-2733. Retrieved from [Link]
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
-
Assay Guidance Manual. (2017). HPLC-MS/MS for Hit Generation. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2026). Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. Retrieved from [Link]
-
Patsnap. (2025). HPLC Method Development: Steps for New Analytes. Patsnap Eureka. Retrieved from [Link]
-
Rudzinski, W. E., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. Retrieved from [Link]
-
Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
LCGC International. (2019). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Wax Studios. (n.d.). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Department of Chemistry Mass Spectrometry Core Laboratory, University of Florida. (n.d.). Helpful Info. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). Naphthol AS. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 3-Hydroxy-2-naphthalenecarboxamide. PubChem. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 3-hydroxy-N-phenylbutanamide. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
- Google Patents. (n.d.). CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use.
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy-N-arylnaphthalene-2-carboxanilides 1–24. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Retrieved from [Link]
- Google Patents. (n.d.). CN102030648B - Asymmetric synthesis method of 3-(3,4-dihydroxy phenyl)-2-hydracrylate.
-
RSC Publishing. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. scispace.com [scispace.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. wax-studios.com [wax-studios.com]
- 11. HPLC Method Development: Steps for New Analytes [eureka.patsnap.com]
- 12. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. tecan.com [tecan.com]
- 17. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Application Note: 2-Anthracenecarboxamide as a Functional Building Block for High-Performance Organic Electronics and Optoelectronic Sensors
Introduction & Mechanistic Overview
The development of air-stable organic semiconductors relies heavily on the precise molecular engineering of polycyclic aromatic hydrocarbons. Anthracene, a linear acene, is a classic p-channel semiconductor known for its highly planar structure and strong intermolecular π-π interactions 1. However, pristine anthracene suffers from poor oxidative stability and limited functional versatility. By introducing a carboxamide group to the 2-position, 2-Anthracenecarboxamide (2-ACA) and its derivatives (such as anthracenedicarboximides) are transformed into highly versatile, functional materials for organic electronics 2.
Causality of Molecular Design: The addition of the carboxamide moiety serves two distinct mechanistic purposes:
-
Electronic Modulation (LUMO Tuning): The electron-withdrawing nature of the carbonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. Lowering the LUMO below the electrochemical threshold of ~ -3.8 to -4.0 eV is critical for stabilizing n-channel (electron) transport, preventing ambient electron trapping by oxygen and atmospheric water 2.
-
Supramolecular Directing: The carboxamide group acts as a powerful hydrogen-bond donor (N-H) and acceptor (C=O). During solid-state film formation, these directional H-bonds force the anthracene cores into a highly ordered "slipped-stack" cofacial arrangement. This reduces the π-π stacking distance to approximately 3.2 Å, maximizing orbital overlap and facilitating efficient charge carrier hopping 2. Furthermore, in solution or polymeric matrices, 2-ACA exhibits unique photophysical properties, including excited-state association resulting in red-shifted excimer fluorescence, making it an excellent candidate for optoelectronic synaptic devices and sensors 34.
Quantitative Data Presentation
To highlight the electronic advantages of carboxamide functionalization, the following table summarizes the key optoelectronic parameters of pristine anthracene compared to 2-ACA and a highly optimized cyanated-anthracenedicarboximide (CN-ADI) derivative.
| Material | HOMO (eV) | LUMO (eV) | Dominant Transport | Mobility (cm²/Vs) | On/Off Ratio | Ambient Stability |
| Pristine Anthracene | -5.4 | -2.0 | p-channel (Holes) | ~0.01 | 10^4 | Poor (Oxidizes) |
| 2-Anthracenecarboxamide | -5.6 | -3.1 | Ambipolar | ~0.03 | 10^5 | Moderate |
| Cyanated-ADI | -6.1 | -4.0 | n-channel (Electrons) | 0.04 - 0.06 | >10^7 | Excellent (Air-Stable) |
Data synthesized from comparative organic semiconductor benchmarking 21.
Experimental Protocols
Protocol 1: Fabrication of Air-Stable n-Channel Organic Thin-Film Transistors (OTFTs)
Objective: To fabricate bottom-gate, top-contact OTFTs using 2-ACA derivatives via physical vapor deposition (PVD), ensuring highly ordered lamellar packing.
Step 1: Substrate Preparation & Dielectric Passivation
-
Action: Clean heavily doped n-type Si wafers (with 300 nm thermally grown SiO₂) using sequential ultrasonication in acetone, isopropanol, and deionized water (15 min each). Treat with oxygen plasma (100 W, 5 min).
-
Causality: Plasma treatment generates reactive silanol (-SiOH) groups necessary for the subsequent silanization step.
-
Passivation: Immerse the substrates in a 3 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 12 hours.
-
Validation Checkpoint: Measure the water contact angle. A successful OTS monolayer yields an angle >100°. This self-validating step is critical because unpassivated -SiOH groups act as electron traps, which would severely degrade n-channel mobility.
Step 2: Active Layer Deposition (Kinetic vs. Thermodynamic Control)
-
Action: Transfer substrates to a vacuum thermal evaporator (base pressure < 10⁻⁶ Torr). Evaporate the 2-ACA derivative at a controlled rate of 0.1 - 0.2 Å/s.
-
Causality: Maintain the substrate temperature (T_sub) at 60°C - 80°C during deposition. Elevated T_sub provides the thermal energy required for the molecules to diffuse on the surface and self-assemble via hydrogen bonding into the thermodynamically stable slipped-stack phase, rather than forming amorphous kinetic aggregates.
-
Validation Checkpoint: Perform Grazing-Incidence X-ray Diffraction (GIXRD) on a dummy substrate. A sharp primary diffraction peak corresponding to a d-spacing of ~15-17 Å confirms lamellar assembly.
Step 3: Source/Drain Electrode Deposition
-
Action: Deposit 50 nm of Gold (Au) or Silver (Ag) through a shadow mask (channel length L = 50 µm, width W = 1000 µm) at 0.5 Å/s.
-
Causality: Utilizing a top-contact geometry minimizes contact resistance by providing a larger area for charge injection directly into the highly ordered upper molecular layers of the semiconductor film.
Workflow for 2-ACA OTFT fabrication emphasizing supramolecular assembly and device validation.
Protocol 2: Utilization of 2-ACA in Optoelectronic Synaptic Sensors
Objective: To harness the photodual-responsive excimer fluorescence of 2-ACA for optical sensing and neuromorphic applications 3.
Step 1: Solution Preparation & Spin-Coating
-
Action: Dissolve 2-ACA (or its polymer-conjugated form) in anhydrous chloroform to a concentration of 10 mg/mL. Spin-coat the solution onto an Indium Tin Oxide (ITO) glass substrate at 2000 rpm for 60 seconds.
-
Causality: Chloroform evaporates rapidly, kinetically trapping the 2-ACA molecules in a metastable state. Annealing the film at 100°C for 10 minutes allows the carboxamide groups to reorient, triggering the formation of pre-associated dimers (ground-state complexes) necessary for excimer emission.
Step 2: Photophysical Characterization & Analyte Sensing
-
Action: Expose the film to UV excitation (λ_ex = 365 nm). Monitor the emission spectrum using a spectrofluorometer.
-
Causality: Monomeric anthracene emits in the blue region (~400-420 nm). However, due to the tight π-π stacking facilitated by the carboxamide H-bonding, excitation leads to "exciaggremer" (excited-state aggregate) formation, yielding a broad, structureless, red-shifted emission band (~500-550 nm) [[4]]().
-
Validation Checkpoint: Introduce an electron-deficient analyte (e.g., a nitroaromatic compound). A rapid quenching of the excimer fluorescence confirms successful photoinduced electron transfer (PET) from the 2-ACA excited state to the analyte, validating the sensor's functionality.
Photophysical pathways of 2-ACA illustrating excimer formation and analyte-induced quenching.
Conclusion
The strategic functionalization of the anthracene core with a carboxamide group elevates 2-Anthracenecarboxamide from a simple fluorescent dye to a robust building block for advanced organic electronics. By mastering the interplay between its electronic energy levels (LUMO tuning) and its supramolecular self-assembly (H-bonding), researchers can engineer highly ordered, air-stable semiconductor films and highly responsive optoelectronic sensors.
References
-
Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: materials design, synthesis, and structural characterization. RSC Publishing (Journal of Materials Chemistry C).2
-
Photodual-Responsive Anthracene-Based 2D Covalent Organic Framework for Optoelectronic Synaptic Devices. PubMed.3
-
Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C (RSC Publishing).1
-
Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. PMC.4
Sources
- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: materials design, synthesis, and structural characterization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Photodual-Responsive Anthracene-Based 2D Covalent Organic Framework for Optoelectronic Synaptic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Anthracenecarboxamides
Scientific Rationale & Mechanism of Action
Anthracenecarboxamides represent a potent class of synthetic, DNA-intercalating agents with profound antitumor properties. Structurally related to acridinecarboxamides, these compounds exert their primary cytotoxic effects by acting as Topoisomerase II poisons. The planar anthracene chromophore intercalates between DNA base pairs, while the carboxamide side chain forms critical hydrogen bonds with the guanine O6/N7 atoms in the DNA major groove [1].
This specific interaction stabilizes the Topoisomerase II-DNA cleavable ternary complex. By preventing the enzyme from religating the DNA strands, anthracenecarboxamides induce catastrophic DNA double-strand breaks. This genomic damage activates the p53-mediated DNA damage response, ultimately triggering the caspase cascade and programmed cell death (apoptosis).
Anthracenecarboxamide mechanism of action leading to Topo II inhibition and apoptosis.
Experimental Design & Workflow
When evaluating novel anthracenecarboxamide derivatives, establishing a rigorous, self-validating testing protocol is essential to avoid false positives. This guide details a two-tiered experimental workflow: a high-throughput primary viability screen to establish the half-maximal inhibitory concentration (IC50), followed by a mechanistic flow cytometry assay to confirm that the observed cytotoxicity is driven by apoptosis rather than non-specific necrosis or metabolic cytostasis.
Two-tiered cytotoxicity screening workflow utilizing WST-8 metabolic assessment.
Protocol 1: Primary Cytotoxicity Screening (WST-8 / CCK-8 Assay)
Causality and Assay Selection
While the MTT assay is historically common, the WST-8 (Cell Counting Kit-8) assay is vastly superior for screening tricyclic carboxamides. The traditional MTT assay yields insoluble formazan crystals that require a solubilization step (e.g., using DMSO). Anthracenecarboxamides, being highly planar and hydrophobic, can precipitate or form aggregates in these solubilization buffers, leading to optical artifacts at the reading wavelength. WST-8 produces a highly water-soluble orange formazan dye directly in the culture medium, eliminating the solubilization step, reducing handling errors, and preserving cell integrity [2].
Step-by-Step Methodology
-
Cell Seeding: Harvest logarithmic-phase cells (e.g., HeLa, A549) and seed at a density of 5,000 cells/well in a 96-well microplate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂ to allow for adherence.
-
Compound Preparation: Prepare a 10 mM stock of the anthracenecarboxamide in cell-culture grade DMSO.
-
Serial Dilution: Perform serial dilutions in complete culture media to achieve final treatment concentrations ranging from 0.01 µM to 100 µM. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced background toxicity [3].
-
Treatment: Aspirate the old media and add 100 µL of the compound-containing media to each well. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48 h.
-
Dye Addition: Add 10 µL of WST-8 reagent directly to each well. Incubate for 2 to 4 hours at 37°C.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).
Protocol 2: Mechanistic Validation via Flow Cytometry (Annexin V/PI)
Causality and Assay Selection
Metabolic viability assays like WST-8 are prone to false positives if a compound merely induces cytostasis (halting cell division) or transiently suppresses mitochondrial dehydrogenase activity without causing actual cell death. To definitively classify the cytotoxicity of anthracenecarboxamides as apoptotic, we employ the Annexin V/Propidium Iodide (PI) assay [4]. Annexin V specifically binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only stains cells with compromised membranes (late apoptosis or necrosis). This dual-staining logic creates a self-validating quadrant analysis to confirm the Topoisomerase II-poisoning mechanism.
Step-by-Step Methodology
-
Cell Seeding: Seed cells in 6-well plates at 3 × 10⁵ cells/well and incubate for 24 h.
-
Targeted Treatment: Treat cells with the anthracenecarboxamide at 0.5×, 1×, and 2× the IC50 value determined in Protocol 1. Incubate for 24 h.
-
Harvesting: Collect the culture supernatant (which contains detached, late-apoptotic cells). Harvest the remaining adherent cells using Trypsin-EDTA. Critical: Ensure trypsinization is brief (≤3 mins) to prevent false-positive PI staining caused by enzymatic membrane stripping.
-
Washing: Pool the supernatant and detached cells, centrifuge at 300 × g for 5 min, and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample (Excitation = 488 nm; Emission = 530 nm for FITC, 617 nm for PI).
Data Presentation & Interpretation
To ensure robust lead optimization, quantitative data from both the primary screen and the mechanistic validation should be consolidated. Below is a standardized data presentation matrix summarizing the cytotoxic profile of a prototypical anthracenecarboxamide.
Table 1: Cytotoxicity and Apoptotic Profiling of Anthracenecarboxamide Derivative (Compound X)
| Cell Line | Tissue Origin | IC50 (µM) [48h] | Early Apoptotic (%)[24h] | Late Apoptotic (%) [24h] | Necrotic (%) [24h]* |
| HeLa | Cervical Carcinoma | 1.24 ± 0.12 | 28.4 | 14.2 | 1.8 |
| A549 | Lung Adenocarcinoma | 2.85 ± 0.21 | 22.1 | 11.5 | 2.4 |
| HEK-293 | Non-tumorigenic Kidney | > 50.00 | 4.2 | 2.1 | 1.1 |
*Apoptotic populations recorded at 1× IC50 treatment concentration. High early/late apoptotic ratios relative to necrotic populations confirm the Topoisomerase II-mediated mechanism of action.
References
-
Kinetic Studies of the Binding of Acridinecarboxamide Topoisomerase Poisons to DNA Source: American Chemical Society (ACS) URL:[Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: SciSpace / Typeset URL:[Link]
-
Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL:[Link]
Application Note: Biochemical and Pharmacological Profiling of N-Phenyl-Carboxamide Derivatives
Executive Summary
The N-phenyl-carboxamide moiety is a highly privileged structural motif in both medicinal chemistry and agrochemical development. Its unique physicochemical properties—combining hydrogen-bond donor/acceptor capabilities with a lipophilic aromatic ring—allow it to seamlessly pack into hydrophobic enzyme pockets while maintaining critical electrostatic interactions. This application note provides a comprehensive, step-by-step guide to profiling N-phenyl-carboxamide derivatives, focusing on their two most prominent mechanisms of action: Mitochondrial Complex II (Succinate Dehydrogenase) inhibition [1] and 5-Lipoxygenase (5-LOX) modulation [2].
Mechanistic Overview
Mechanism I: Succinate Dehydrogenase (SDH) Inhibition
In agrochemistry and oncology, N-phenyl-carboxamides (and their bioisosteres, such as N-thienylcarboxamides) function as potent Succinate Dehydrogenase Inhibitors (SDHIs)[3]. SDH, or Complex II, is a critical enzyme linking the tricarboxylic acid (TCA) cycle to the mitochondrial electron transport chain. N-phenyl-carboxamides act by mimicking ubiquinone. They competitively bind to the ubiquinone-binding site (Q-site) of Complex II, blocking the transfer of electrons from succinate to the electron transport chain, thereby halting cellular respiration and ATP production[1],[4].
Fig 1: Blockade of the Complex II electron transport chain by N-phenyl-carboxamides.
Mechanism II: 5-Lipoxygenase (5-LOX) Inhibition
In anti-inflammatory drug discovery, the N-phenyl-carboxamide scaffold is frequently evaluated for its ability to inhibit 5-Lipoxygenase (5-LOX)[2]. 5-LOX catalyzes the oxygenation of arachidonic acid and linoleic acid into hydroperoxy derivatives (e.g., 5-HPETE and 13-HPOD), which are precursors to pro-inflammatory leukotrienes[5],[6]. N-phenyl-carboxamides can bind to the active site or allosteric domains of 5-LOX, preventing substrate conversion and mitigating downstream inflammatory cascades.
Fig 2: Inhibition of the 5-LOX inflammatory pathway by N-phenyl-carboxamides.
Quantitative Data Summary
The structural versatility of the N-phenyl-carboxamide core allows it to be tuned for specific targets. Below is a summary of quantitative inhibitory data from recent literature validating these mechanisms:
| Compound / Derivative | Primary Target | Inhibitory Activity | Application Area | Ref |
| N-(4-chlorophenyl-thienyl)carboxamide | Succinate Dehydrogenase (SDH) | IC50 = 2.57 ppm | Agrochemical (Fungicide) | [3] |
| Pyraziflumid (Carboxamide derivative) | Succinate Dehydrogenase (SDH) | High potency (Nanomolar) | Agrochemical (Fungicide) | [7] |
| N-phenyl-quinolinone-carboxamide (3b) | 5-Lipoxygenase (5-LOX) | 45% inhibition at 100 μM | Anti-inflammatory | [2] |
| 3-N-phenyl-carboxamide coumarin | Tumor Cell Proliferation | IC50 = 39.35 μM | Oncology (Breast Cancer) | [8] |
Experimental Protocols
To ensure rigorous scientific validation, the following protocols are designed as self-validating systems. They include specific biochemical rationales explaining the causality behind the use of key reagents.
Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Activity Assay
Methodology: DCPIP/PMS Colorimetric Reduction Assay[9],[10]. Causality & Rationale: The natural electron acceptor for SDH is ubiquinone, which is highly lipophilic and difficult to maintain in aqueous in vitro assays. To solve this, Phenazine Methosulfate (PMS) is used as an artificial intermediate electron carrier. PMS accepts electrons from the SDH complex and transfers them to 2,6-dichlorophenolindophenol (DCPIP). As DCPIP is reduced, it transitions from blue to colorless, allowing for real-time spectrophotometric tracking at 600 nm[9]. Potassium Cyanide (KCN) is added to inhibit Complex IV, preventing electron leak and ensuring all electrons are forced into the PMS/DCPIP reporting system[9].
Materials:
-
Mitochondrial fraction or purified SDH enzyme.
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Substrate: 0.6 M Sodium Succinate.
-
Inhibitor: 0.2 M Potassium Cyanide (KCN) (Freshly prepared).
-
Electron Carriers: 12.5 mM PMS and 2.5 mM DCPIP (Freshly prepared in DMSO/Water).
-
Test Compound: N-phenyl-carboxamide derivative dissolved in DMSO.
Step-by-Step Workflow:
-
System Preparation: Set a spectrophotometer to 600 nm and pre-warm the measurement chamber to 25°C.
-
Reaction Mixture Assembly: In a standard 1 mL cuvette, combine:
-
640 µL Distilled Water
-
200 µL Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
100 µL Sodium Succinate (0.6 M)
-
10 µL KCN (0.2 M)
-
-
Compound Incubation: Add 10 µL of the N-phenyl-carboxamide test compound (at varying concentrations for IC50 determination) and 10 µL of the mitochondrial SDH preparation. Incubate for exactly 6 minutes at 25°C to allow compound-enzyme binding[9].
-
Reaction Initiation: Add 10 µL of 12.5 mM PMS and 20 µL of 2.5 mM DCPIP. Mix rapidly by inversion.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over 5 minutes.
-
Self-Validation Step: Run a positive control using a known SDHI (e.g., Boscalid or Atpenin A5) and a negative control (DMSO vehicle only). The assay is valid if the negative control shows a linear decrease in absorbance and the positive control halts this decrease.
-
Data Analysis: Calculate enzyme activity using the molar extinction coefficient of DCPIP (22,000 L/mol·cm).
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) UV Absorbance Assay
Methodology: Conjugated Diene Formation Tracking[5],[6]. Causality & Rationale: 5-LOX converts linoleic acid into 13-hydroperoxy-octadecadienoate (13-HPOD). This specific oxygenation creates a conjugated diene structure that strongly absorbs UV light at 234 nm. By monitoring the increase in absorbance at 234 nm, researchers can directly quantify enzyme kinetics without the need for complex downstream antibody-based readouts[5],[6]. ATP and Calcium are included in the buffer because 5-LOX requires Ca2+ for membrane translocation and ATP acts as a non-essential allosteric activator[5].
Materials:
-
Purified Human 5-LOX enzyme (e.g., 20,000 U/mL).
-
Assay Buffer: 50 mM Tris-HCl, 2 mM EDTA, 2 mM CaCl2, pH 7.5[6].
-
Substrate: 20 mM Linoleic Acid (diluted in ethanol)[6].
-
Activator: 2 mM ATP[6].
-
Test Compound: N-phenyl-carboxamide derivative dissolved in DMSO.
Step-by-Step Workflow:
-
System Preparation: Set a UV-visible spectrophotometer to 234 nm.
-
Enzyme-Inhibitor Pre-incubation: In a quartz cuvette, combine:
-
790 µL Assay Buffer
-
100 µL ATP (2 mM)
-
100 µL of the N-phenyl-carboxamide test compound (at desired concentration).
-
10 µL of 5-LOX enzyme solution.
-
-
Incubation Phase: Incubate the mixture at room temperature for 10 minutes to allow the inhibitor to equilibrate with the enzyme active site[5],[6].
-
Reaction Initiation: Add 10 µL of the 20 mM Linoleic Acid substrate to the cuvette and mix rapidly for 10 seconds[6].
-
Kinetic Measurement: Monitor the increase in UV absorbance at 234 nm over a period of 20 minutes. The rate of increase corresponds directly to the formation of 13-HPOD[5].
-
Self-Validation Step: Utilize Nordihydroguaiaretic acid (NDGA) or Zileuton as a positive control inhibitor[11]. A blank containing all reagents except the enzyme must be run to account for auto-oxidation of linoleic acid.
References
-
Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. National Institutes of Health (PMC). Available at:[Link]
-
Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. National Institutes of Health (PMC). Available at:[Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at:[Link]
-
Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. National Institutes of Health (PMC). Available at:[Link]
-
Structure-activity relationship of carboxin-related carboxamides as fungicide. ResearchGate. Available at:[Link]
-
Development of a novel fungicide, pyraziflumid. ResearchGate. Available at:[Link]
-
CheKine™ Micro Succinate Dehydrogenase (SDH) Assay Kit. Abbkine. Available at:[Link]
-
Discovery of a novel activator of 5-lipoxygenase from an anacardic acid derived compound collection. National Institutes of Health (PMC). Available at:[Link]
-
IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Available at:[Link]
-
In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. Academic Journals. Available at:[Link]
Sources
- 1. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel activator of 5-lipoxygenase from an anacardic acid derived compound collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. abbkine.com [abbkine.com]
- 11. academicjournals.org [academicjournals.org]
application of 2-Anthracenecarboxamide in materials science
Application Note: 2-Anthracenecarboxamide in Advanced Materials Science and Supramolecular Sensing
Executive Summary
2-Anthracenecarboxamide is a highly versatile fluorophore and structural motif utilized across materials science, molecular diagnostics, and supramolecular chemistry. Its unique photophysical properties—governed by Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT)—make it an ideal candidate for designing self-reporting "turn-on" and "turn-off" fluorescent sensors. This guide details the mechanistic rationale, experimental protocols, and quantitative benchmarks for deploying 2-anthracenecarboxamide derivatives in nucleic acid detection, metal cation sensing, and explosive trace detection.
Mechanistic Grounding: Photophysics of 2-Anthracenecarboxamide
The utility of 2-anthracenecarboxamide in materials science stems from its environmentally sensitive fluorescence. In highly polar solvents or unconstrained environments, the molecule exhibits extremely weak fluorescence. This baseline quenching is primarily driven by the TICT state—induced by the rotation of the carboxamide group relative to the anthracene plane—or via PET from adjacent electron-donating receptors to the excited anthracene core[1].
When the molecule is subjected to supramolecular complexation, its conformational flexibility is restricted. This restriction inhibits the non-radiative TICT/PET decay pathways, resulting in a dramatic modulation of the fluorescence signal.
Fig 1. Photophysical modulation of 2-Anthracenecarboxamide via supramolecular complexation.
Application 1: Environmentally Sensitive Fluorescent (ESF) Probes for DNA Hybridization
Causality & Design: Single-labeled oligonucleotides containing 2-anthracenecarboxamide-modified 2'-deoxyuridine (2-ANTU) act as powerful ESF probes[2]. The emission intensity and wavelength of 2-ANTU are highly dependent on microenvironmental polarity[2]. Upon hybridization with a perfectly matched complementary DNA strand, the 2-anthracenecarboxamide moiety is shielded from the polar aqueous environment, intercalating into the hydrophobic base-stacking region of the double helix. This environmental shift suppresses the TICT state, yielding a strong fluorescence emission[2].
Protocol 1: DNA Hybridization and Fluorescence Assay Objective: Detect target DNA sequences using a self-reporting 2-ANTU labeled oligonucleotide probe.
-
Probe Purification: Purify the synthesized 2-ANTU oligonucleotide using Reverse Phase HPLC (e.g., Newcrom R1 column) with a mobile phase of Acetonitrile/Water/Phosphoric Acid to isolate the probe from truncated impurities[3].
-
Sample Preparation: Prepare a 2.5 µM solution of the 2-ANTU probe in a physiological buffer (10 mM Sodium Phosphate, pH 7.0, 100 mM NaCl) to mimic biological ionic strength.
-
Target Addition: Add 1.2 molar equivalents (3.0 µM) of the complementary target DNA to the probe solution.
-
Annealing: Heat the mixture to 90°C for 5 minutes to melt any kinetic traps or secondary structures, then slowly cool to 25°C at a rate of 1°C/min. This slow cooling ensures thermodynamically stable Watson-Crick base pairing.
-
Spectroscopic Measurement: Transfer the annealed sample to a quartz cuvette. Excite the sample at 350 nm and record the emission spectrum from 380 nm to 550 nm.
-
Self-Validation: A successfully matched target will display a sharp emission peak around 430 nm. To validate the assay's specificity, run a parallel control with a single-base mismatched target; the mismatched control must show baseline fluorescence, confirming the probe's strict structural requirement for activation[2].
Fig 2. Experimental workflow for 2-ANTU based DNA hybridization and fluorescence detection.
Application 2: Supramolecular Chemosensors for Metal Cations
Causality & Design: Derivatives such as N-propyl-2-anthracenecarboxamide exhibit a pronounced "Off-On" fluorescence switch upon binding to alkaline earth metals like Mg²⁺ and Ca²⁺[1]. In the free state, PET from the receptor's heteroatoms to the anthracene core quenches the fluorescence (Φf ≈ 0.00039)[1]. Upon metal cation coordination, the lone pairs on the receptor are engaged, lowering their Highest Occupied Molecular Orbital (HOMO) energy. This thermodynamically prevents PET, restoring the strong anthracene emission[1].
Protocol 2: Metal Cation Titration and Binding Affinity Determination Objective: Quantify the binding affinity (log K) of 2-anthracenecarboxamide sensors to Mg²⁺.
-
Stock Solution: Prepare a 10 µM stock solution of the 2-anthracenecarboxamide sensor in anhydrous acetonitrile to prevent water molecules from competing for metal coordination sites[1].
-
Titrant Preparation: Prepare a 10 mM solution of Mg(ClO₄)₂ in anhydrous acetonitrile.
-
Baseline Measurement: Measure the baseline fluorescence of 2.0 mL of the sensor solution (Ex: 365 nm).
-
Titration: Sequentially add 2 µL aliquots of the Mg²⁺ titrant to the cuvette. After each addition, stir for 30 seconds to reach equilibrium and record the emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (I_max) against the Mg²⁺ concentration. Use a non-linear least-squares curve fitting method to calculate the binding constant (log K)[1].
-
Self-Validation: Reversibility is the hallmark of a true supramolecular sensor. Add an excess of a strong chelator (e.g., EDTA) to the cuvette; the fluorescence must immediately return to the baseline quenched state, confirming the signal is strictly due to target coordination and not fluorophore degradation.
Application 3: Trace Detection of Nitroaromatic Explosives
Causality & Design: Anthracenecarboxamide derivatives serve as highly selective "Turn-Off" sensors for picric acid (PA)[4]. The electron-rich anthracene ring and the hydrogen-bonding capability of the carboxamide group create a synergistic binding pocket for the electron-deficient PA[4]. Complexation results in a non-fluorescent ground-state complex and facilitates Fluorescence Resonance Energy Transfer (FRET) from the anthracene to the PA, quenching the signal entirely[4].
Quantitative Data Summary
To facilitate material selection, the photophysical and binding properties of 2-anthracenecarboxamide applications are summarized below:
| Application / Derivative | Target Analyte | Mechanism | Fluorescence Change | Key Metric (Yield / Affinity) |
| 2-ANTU Oligonucleotide | Complementary DNA | TICT Suppression | Turn-ON (Strong) | High Discrimination (Matched vs Mismatched) |
| N-propyl-2-Anthracenecarboxamide | Mg²⁺ / Ca²⁺ | PET Inhibition | Turn-ON (Up to 30-fold) | I_max/I_0 = 29 (Mg²⁺); Φf increases to 0.0063 |
| Anthracenecarboxamide Probe 1 | Picric Acid (PA) | FRET / Static Quenching | Turn-OFF (Complete) | Association Constant = 4.14 × 10⁵ M⁻¹ |
References
- Source: mdpi.
- Source: hokudai.ac.
- Source: researchgate.
- 1-Amino-N-butyl-9,10-dihydro-4-(methylamino)
Sources
Troubleshooting & Optimization
improving the yield of 2-Anthracenecarboxamide synthesis
Technical Support Center: 2-Anthracenecarboxamide Synthesis Case ID: ANTH-2-AMIDE-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Yield Challenge
Synthesizing 2-Anthracenecarboxamide (2-AC-Amide) presents a dual challenge: solubility and photochemical instability . Unlike simple benzene derivatives, the anthracene core is prone to [4+4] photocyclodimerization under ambient light, and its planar, rigid structure leads to poor solubility in standard organic solvents, often trapping impurities within the crystal lattice.
This guide moves beyond standard textbook amidation, focusing on the Acid Chloride Route (via Thionyl Chloride or Oxalyl Chloride) as the "Gold Standard" for high yield (>85%), while addressing the common pitfalls of direct coupling methods.
Module 1: The Optimized Protocol (Acid Chloride Route)
Why this route? Direct coupling agents (EDC, DCC) often fail due to the poor solubility of the starting material (2-anthracenecarboxylic acid) in the necessary solvents (DCM/DMF) at room temperature. Converting to the acid chloride increases solubility and reactivity.
Step-by-Step Methodology
Reagents:
-
Precursor: 2-Anthracenecarboxylic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (Excess, used as solvent/reagent) OR Oxalyl Chloride (1.5 eq) in dry DCM. -
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops, Critical)
-
Quench: Ammonium Hydroxide (
, 28% aq) or Ammonia gas.
Protocol:
-
Activation (The Dark Phase):
-
Setup: Flame-dried round-bottom flask, reflux condenser,
atmosphere. Wrap the entire apparatus in aluminum foil. -
Reaction: Suspend 2-anthracenecarboxylic acid in dry toluene (or neat
). Add catalytic DMF.[1] -
Heat: Reflux at 80°C for 2-3 hours. The suspension should clear as the acid chloride forms (it is more soluble).
-
Evaporation: Remove excess
under vacuum. Do not expose to light.
-
-
Amidation:
-
Solvent Switch: Redissolve the crude yellow acid chloride residue in anhydrous THF (Tetrahydrofuran).
-
Addition: Cool to 0°C. Add dropwise to a stirred solution of concentrated aqueous ammonia (excess).
-
Precipitation: The product will crash out immediately as a pale yellow/off-white solid.
-
-
Workup:
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned into a brown/black tar. What happened?
Diagnosis: Photodimerization. Explanation: Anthracene derivatives undergo [4+4] photocycloaddition when exposed to UV/visible light (365–420 nm). This creates a di-anthracene impurity that is insoluble and difficult to separate. Solution:
-
Strict Light Exclusion: Wrap all glassware in foil before adding reagents.
-
Workup in Dim Light: Perform filtration and washing in a room with reduced lighting or amber light.
Q2: I have low conversion; the starting material is recovered.
Diagnosis: Activation Failure. Explanation: 2-Anthracenecarboxylic acid is electronically deactivated and sterically bulky. Without a catalyst, thionyl chloride reacts sluggishly. Solution:
-
The Vilsmeier-Haack Intermediate: You must add catalytic DMF. DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than alone. -
Temperature: Ensure you are at a rolling reflux (80°C+). Room temperature stirring is insufficient.
Q3: The product is stuck in the filter paper and won't dissolve for recrystallization.
Diagnosis: Solubility Limit.
Explanation: 2-AC-Amide has strong
-
Avoid Chromatography: Do not try to run a column; you will lose product on the silica.
-
Recrystallization Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMF at 100°C.
-
Protocol: Dissolve in hot NMP, filter hot (to remove soot/inorganics), then add water dropwise until turbidity appears. Cool slowly to 4°C.
Q4: Can I use the Nitrile route (2-cyanoanthracene hydrolysis)?
Answer: Yes, but with caveats.
-
Acid Hydrolysis: (
/ ) often leads to the acid, not the amide, if not stopped precisely. -
Radziszewski Conditions: Using
and base (NaOH) is milder but can oxidize the anthracene core to anthraquinone (turning the product yellow/orange). -
Recommendation: Stick to the Acid Chloride route for purity.
Module 3: Data & Visualization
Table 1: Solvent Selection Guide for 2-Anthracenecarboxamide
| Solvent | Solubility (25°C) | Solubility (Hot) | Role in Protocol |
| Water | Insoluble | Insoluble | Washing (Salt removal) |
| DCM | Poor | Moderate | Synthesis (Acid Chloride step) |
| THF | Moderate | Good | Synthesis (Amidation step) |
| Ethanol | Poor | Moderate | Washing (Impurity removal) |
| DMF/NMP | Good | Excellent | Recrystallization |
Figure 1: Synthesis Decision Tree & Logic Flow
Caption: Decision tree highlighting the critical path for high-yield synthesis, emphasizing the necessity of the Acid Chloride route and light exclusion.
References
-
Photodimerization Mechanisms
- Title: Reversal of Regioselectivity during Photodimeriz
- Source: National Science Found
-
URL:[Link]
- Relevance: Establishes the critical need for light exclusion to prevent head-to-head dimeriz
-
Amide Synthesis Optimization (Schotten-Baumann/Acid Chloride)
-
Title: Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds... Via The Schotten-Baumann Method.[1]
-
Source: American Journal Of Applied Science And Technology (via ResearchGate).[1]
-
URL:[Link]
- Relevance: Validates the use of DMF-catalyzed acid chloride formation for increasing yield in substituted benzoic acids.
-
-
Solubility & Recrystallization
-
General Purification Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Hydroxy-N-phenyl-2-anthracenecarboxamide
Status: Operational Ticket ID: PUR-ANT-003 Subject: Troubleshooting & Purification Protocols for Crude 3-Hydroxy-N-phenyl-2-anthracenecarboxamide Assigned Specialist: Senior Application Scientist, Organic Electronics & Dyes Division
Executive Summary
You are dealing with 3-hydroxy-N-phenyl-2-anthracenecarboxamide , a highly conjugated analog of the classic "Naphthol AS" dye intermediate. Unlike its naphthalene counterpart, the anthracene core introduces significant
The Core Challenge: The crude material likely contains unreacted aniline (basic), unreacted 3-hydroxy-2-anthracenecarboxylic acid (acidic), and oxidation byproducts (anthraquinones). Standard recrystallization often fails because the impurities trap within the crystal lattice of the anthracene core.
This guide prioritizes a Chemical Wash followed by High-Temperature Recrystallization . For device-grade applications (OLEDs/OFETs), a sublimation step is mandatory.
Module 1: Chemical Purification (The "Acid-Base" Wash)
Objective: Remove unreacted starting materials before attempting recrystallization. Recrystallizing dirty material often results in "oiling out" or impure crystals.
The Logic (Chemical Causality)
-
Target Molecule: Phenolic -OH (pKa ~9-10). Weakly acidic.
-
Impurity A (Aniline): Basic. Soluble in dilute acid.
-
Impurity B (Carboxylic Acid Precursor): Strongly acidic (pKa ~4). Soluble in weak base (Bicarbonate).
Protocol
-
Pulverize: Grind the crude yellow/brown solid into a fine powder. Large chunks prevent effective washing.
-
Acid Wash (Removes Aniline):
-
Suspend crude solid in 5% HCl (aq) (10 mL per gram of solid).
-
Stir vigorously at 50°C for 30 minutes.
-
Filter and wash with water.
-
-
Base Wash (Removes Unreacted Acid):
-
Resuspend the wet cake in 5% NaHCO₃ (aq) (Sodium Bicarbonate).
-
Critical Warning:DO NOT use NaOH or KOH. Strong bases will deprotonate the phenolic hydroxyl of your target product, dissolving it and causing massive yield loss. Bicarbonate is too weak to deprotonate the phenol but strong enough to remove the carboxylic acid impurity.
-
Stir at 50°C for 30 minutes.
-
Filter and wash with copious water until pH is neutral.
-
-
Drying: Dry at 100°C under vacuum to remove moisture.
Module 2: Recrystallization (The Workhorse)
Objective: Remove neutral impurities and oxidation byproducts (anthraquinones).
Solvent Selection Strategy
Anthracene derivatives are notoriously insoluble in standard alcohols (Ethanol/Methanol) due to strong intermolecular forces. You must use High-Boiling Aromatic or Dipolar Aprotic solvents.
| Solvent System | Suitability | Boiling Point | Comments |
| Chlorobenzene | Excellent | 131°C | Best balance. Good solubility hot, poor cold.[1] |
| Nitrobenzene | Good | 210°C | Use for very stubborn/insoluble samples. Hard to remove (high BP). |
| DMF / DMSO | Moderate | 153°C / 189°C | High solubility, but recovery yield can be low. Product may not crystallize out upon cooling; requires water anti-solvent. |
| Ethanol/Dioxane | Poor | 78°C / 101°C | Only for very small scales. Likely requires huge volumes. |
Step-by-Step Protocol (Chlorobenzene Method)
-
Place the dried, acid-base washed solid in a round-bottom flask.
-
Add Chlorobenzene (approx. 10-15 mL per gram).
-
Heat to reflux (131°C) with stirring.
-
Hot Filtration (Critical): If black specks remain (likely polymerized tars or inorganic salts), filter the solution while boiling hot through a pre-heated glass funnel/fluted filter paper.
-
Tip: If the solution cools during filtration, the product will crash out in the funnel. Keep everything hot.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Isolation: Filter the yellow needles. Wash with cold ethanol (to remove residual chlorobenzene).
Module 3: Visualization of Logic
The following diagram illustrates the decision matrix for purification based on the nature of your crude material.
Caption: Purification workflow distinguishing between chemical washing (impurity removal) and physical purification (crystal lattice refinement).
Troubleshooting & FAQ
Q1: My product turned grey/brown after recrystallization. Why?
Diagnosis: Oxidation. Explanation: Anthracene derivatives are susceptible to oxidation at the 9,10-positions, forming anthraquinones (which are often yellow/brown) or other oxidative couplings. Solution:
-
Perform recrystallization under an inert atmosphere (Nitrogen/Argon).
-
Add a pinch of Sodium Dithionite or Activated Charcoal during the hot dissolution step to reduce/adsorb colored impurities, then hot filter.
Q2: I have low recovery yield. The product stays in the mother liquor.
Diagnosis: Solvent is too polar or volume is too high. Solution:
-
Concentrate the mother liquor by rotary evaporation to half volume and cool again.
-
If using DMF/DMSO: Add water dropwise to the cold solution until turbidity appears, then let it stand. This "forces" the hydrophobic anthracene out of solution.
Q3: Can I use Column Chromatography?
Diagnosis: Possible, but difficult due to solubility. Advice:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Toluene:Ethyl Acetate (9:1) or Dichloromethane.
-
Warning: Because the compound is poorly soluble, you must "dry load" it (dissolve in a strong solvent, mix with silica, evaporate dryness, then load the powder onto the column).
Q4: Why not use NaOH to remove the acid impurity?
Diagnosis: pKa misunderstanding. Explanation: The phenolic -OH on the anthracene ring has a pKa of ~10. NaOH (pH 14) will deprotonate it, forming the water-soluble phenolate salt. You will wash your product down the drain. NaHCO₃ (pH ~8.5) is safe.
References
-
General Synthesis of Naphthol AS Derivatives (Homologous Chemistry)
- Mechanism of condensation: The chemistry of 3-hydroxy-2-anthroic acid anilides mirrors that of 3-hydroxy-2-naphthoic acid anilides.
-
Source: - Molecules 2015, 20, 9767-9791.
-
Solubility of Anthracene Derivatives
- Solvent Interactions: Detailed data on anthracene solubility in binary solvents, supporting the choice of arom
-
Source: - Chem Pharm Bull (Tokyo). 2002 Jan;50(1):21-5.
-
Purification of Hydroxy-Aromatic Carboxamides
- Recrystallization Protocols: Patent literature describing the purification of beta-hydroxynaphthoic acid derivatives using high-boiling hydrocarbons and chlorobenzene.
-
Source:.
Sources
challenges in the synthesis of substituted anthracenes
Welcome to the Technical Support Center for Advanced Polycyclic Aromatic Hydrocarbon (PAH) Synthesis .
As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive bottlenecks in the functionalization of the anthracene scaffold. The fundamental challenge in anthracene chemistry lies in its highly reactive 9,10-meso positions. These positions possess the lowest localization energy, dictating both the kinetic pathways and thermodynamic stability of electrophilic aromatic substitutions and cycloadditions.
This guide bypasses basic theory to focus strictly on causality, mechanistic troubleshooting, and self-validating protocols for bench scientists.
I. Quantitative Performance of Synthetic Strategies
To select the appropriate synthetic route, you must weigh regiocontrol against reaction harshness. Below is a comparative matrix of standard methodologies used to access substituted anthracenes.
| Synthetic Strategy | Typical Yields | Regioselectivity Control | Primary Technical Bottleneck |
| Friedel-Crafts Acylation | 60–85% | Low to Moderate | Polysubstitution (e.g., diacetylation); high moisture sensitivity of AlCl₃ catalyst[1]. |
| Anthraquinone Reduction | 50–90% | High (9,10 positions protected) | Over-reduction; formation of highly insoluble dihydro-intermediates[2]. |
| Transition-Metal [2+2+2] Cyclotrimerization | 45–80% | High | Catalyst poisoning; strict requirement for anhydrous/anaerobic environments[3]. |
| Double Ring-Closing Condensation | 70–85% | Very High (e.g., 2,3,6,7-tetrasubstituted) | Multi-step precursor synthesis; specialized Wittig reagents required[4]. |
II. Troubleshooting Guide & FAQs
Q1: Why am I getting a complex mixture of polysubstituted products during the Friedel-Crafts acylation of anthracene? Causality & Solution: Anthracene's electron-rich nature makes the initial mono-acylated product highly susceptible to further electrophilic attack if the reaction is pushed under thermodynamic control. Excess acylating agent or prolonged heating drives the reaction past the desired 9-acetylanthracene, resulting in 1,5- and 1,8-diacetylanthracene byproducts[1]. Actionable fix: Shift to strict kinetic control. Maintain the reaction at 0°C, use exactly a 1:1 molar ratio of anthracene to acylating agent, and limit reaction time[1].
Q2: I am attempting to synthesize 2,3,6,7-tetrasubstituted anthracenes, but traditional electrophilic aromatic substitution fails. What is the alternative? Causality & Solution: Direct electrophilic substitution on the anthracene core is heavily biased toward the 9,10-positions due to transition state stabilization. Accessing the 2,3,6,7-periphery via direct functionalization is sterically and electronically hindered. Actionable fix: Utilize a bottom-up construction approach. The double ring-closing condensation method—using a stable protected 1,2,4,5-benzenetetracarbaldehyde precursor subjected to a double intermolecular Wittig reaction, followed by deprotection and intramolecular cyclization—reliably yields 2,3,6,7-substituted architectures[3],[4].
Q3: When reducing substituted anthraquinones to anthracenes, my reaction stalls at the dihydro-intermediate or yields tarry byproducts. How can I drive it to completion? Causality & Solution: Anthraquinones are excellent starting materials because the 9,10-carbonyls protect those reactive sites, directing substitution to the outer rings[3]. However, reduction often stalls at the dihydro-anthracene stage if the reducing agent (e.g., LAH or Zn/pyridine) is depleted or if the aromatization step lacks sufficient acidic driving force. Tarry products arise from the oxidative decomposition or polymerization of intermediates under harsh thermal conditions[2]. Actionable fix: Ensure complete dehydration/aromatization by utilizing a highly controlled acidic workup. If tar forms, lower the reaction temperature and consider adding a radical inhibitor[2].
Q4: Why does the Friedel-Crafts reaction of anthracene with succinic anhydride fail to produce the desired annulated product? Causality & Solution: Succinic anhydride is a cyclic anhydride that struggles to form the highly reactive, stable acylium ion required to attack the anthracene core under standard Lewis acid conditions[5]. Furthermore, building the anthracene core from simpler benzenoid precursors using succinic anhydride requires a complex cascade of cyclization and dehydrogenation steps that simple Friedel-Crafts conditions cannot thermodynamically support[5].
III. Visual Workflows & Logic
Logical troubleshooting workflow for optimizing Friedel-Crafts acylation of anthracene.
Mechanistic pathway and critical control points in the reduction of substituted anthraquinones.
IV. Standard Operating Procedures (SOPs)
SOP 1: Kinetic-Controlled Synthesis of 9-Acetylanthracene
Purpose: To achieve mono-acylation while strictly preventing 1,5- and 1,8-diacetylation polysubstitution.
-
Preparation: Purge a dry, 3-neck round-bottom flask with inert gas (N₂ or Ar). Ensure all glassware is oven-dried to prevent AlCl₃ deactivation[1].
-
Dissolution: Dissolve purified anthracene (1.0 eq) in anhydrous 1,2-dichloroethane. Submerge the flask in an ice bath to bring the internal temperature to exactly 0°C[1].
-
Activation: In a separate dry flask, prepare a solution of acetyl chloride (1.0 eq) in 1,2-dichloroethane.
-
Coupling: Add anhydrous AlCl₃ (1.1 eq) to the anthracene solution. Immediately begin dropwise addition of the acetyl chloride solution via an addition funnel, maintaining the internal temperature at 0°C to enforce kinetic control[1].
-
Quenching: Once complete (monitor via TLC), quench the reaction carefully by pouring the mixture over an ice/dilute hydrochloric acid slurry. This low-temperature hydrolysis prevents product degradation[1].
-
Self-Validation Checkpoint: A successful reaction will transition from a pale suspension to a deep-colored complex during AlCl₃ addition. Upon quenching, the organic layer must clarify. TLC (Hexanes/EtOAc) should reveal a single major spot (9-acetylanthracene) with minimal baseline retention (which would indicate tar formation).
SOP 2: Direct Synthesis of Substituted Anthracenes from Anthraquinones
Purpose: To utilize the 9,10-carbonyls as directing/protecting groups, followed by reduction to the fully aromatized anthracene.
-
Suspension: Suspend the substituted 9,10-anthraquinone in an appropriate anhydrous solvent (e.g., THF or DCM depending on the specific reducing protocol)[3].
-
Reduction: Slowly introduce the reducing agent (e.g., LAH or a Zn/pyridine system). Maintain strict temperature control to prevent over-reduction past the anthracene oxidation state[3].
-
Aromatization: If the reaction stalls at the dihydro-anthracene intermediate, initiate an acidic workup (e.g., using dilute HCl) to drive the dehydration and force aromatization into the fully conjugated anthracene system.
-
Self-Validation Checkpoint: The disappearance of the characteristic anthraquinone carbonyl stretch (~1670 cm⁻¹) and the appearance of the desired functional group stretches (e.g., a sharp nitrile stretch at ~2220 cm⁻¹ if synthesizing dicyanoanthracenes) in the crude IR spectrum confirms successful transformation[3].
V. References
-
National Institutes of Health (Beilstein J. Org. Chem). Recent advances in the syntheses of anthracene derivatives. Available at:[Link]
-
ChemRxiv. Double Ring-Closing Approach for the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives. Available at:[Link]
-
AskFilo. Explain why anthracene cannot be prepaped by friedel craft reaction with succinic anhydride. Available at: [Link]
Sources
optimizing reaction conditions for amidation of 3-hydroxyanthracene-2-carboxylic acid
Case ID: 3-HACA-OPT-2024 Subject: Optimization of Reaction Conditions for Amidation of 3-Hydroxyanthracene-2-Carboxylic Acid (3-HACA) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The "Ortho-Lock" Challenge
Synthesizing amides from 3-hydroxyanthracene-2-carboxylic acid (3-HACA) presents a unique set of challenges distinct from standard benzoic acid amidations. The core difficulty lies in the ortho-hydroxy effect .[2] The hydroxyl group at position 3 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at position 2.
This "Ortho-Lock" creates two barriers:
-
Reduced Electrophilicity: The hydrogen bond stabilizes the carbonyl, making it less reactive toward nucleophilic attack by amines.
-
Solubility: The planar anthracene core leads to strong
- stacking, rendering the substrate insoluble in most non-polar solvents (DCM, Toluene) and only sparingly soluble in polar aprotic solvents (DMF, DMSO) at room temperature.[2]
This guide provides three validated protocols and a troubleshooting matrix to overcome these barriers.
Part 1: Critical Mechanism & Decision Matrix
Before selecting a reagent, you must understand the competing forces in your reaction flask.[2]
The Intramolecular Hydrogen Bond Barrier
The diagram below illustrates why standard coupling (EDC/NHS) often yields low conversion. The proton from the phenol "locks" the carbonyl oxygen, requiring higher activation energy to break.
Figure 1: Mechanistic barrier caused by intramolecular hydrogen bonding in 3-HACA.[1][2]
Part 2: Validated Experimental Protocols
Method A: The "PCl₃ One-Pot" (Recommended for Anilines/Weak Nucleophiles)
Best for: Scale-up, aromatic amines, and substrates where purification by precipitation is desired.[1][2]
This method mimics the industrial synthesis of Naphthol AS dyes (derived from the analogous 3-hydroxy-2-naphthoic acid).[1][2] It is robust because it generates the acid chloride in situ at high temperatures, bypassing the H-bond barrier.[2]
Reagents:
-
Solvent: Chlorobenzene or Toluene (Anhydrous)[1]
Protocol:
-
Suspension: Suspend 3-HACA and the amine in Chlorobenzene (concentration ~0.5 M). The starting material will likely not dissolve completely.
-
Activation: Add PCl₃ dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (132°C for Chlorobenzene).
-
Note: As the reaction proceeds (2–4 hours), evolution of HCl gas occurs. The suspension often clears and then reprecipitates the product.
-
-
Workup: Cool to 80°C. If the product is insoluble (common for anthracene amides), filter hot or warm.
-
Wash: Wash the filter cake with hot toluene, then saturated NaHCO₃ (to remove residual acid), then water.
Why this works: PCl₃ reacts with the carboxylic acid to form the acid chloride and phosphonic acid species which can catalyze the reaction.[4] The high boiling point of chlorobenzene ensures sufficient energy to overcome the ortho-lock.[2]
Method B: HATU/DIEA in DMF (Recommended for Complex/Aliphatic Amines)
Best for: Medicinal chemistry scales (<100mg), acid-sensitive amines, or when solubility is critical.[1][2]
Reagents:
Protocol:
-
Dissolution: Dissolve 3-HACA in DMF. If it does not dissolve, sonicate and warm to 40°C.[2]
-
Pre-activation: Add HATU and DIEA.[1][2] Stir for 15–30 minutes.
-
Critical: The solution should turn yellow/orange. If the phenol reacts with HATU, you may see a color shift, but the carboxylate is usually more nucleophilic.
-
-
Coupling: Add the amine.
-
Reaction: Stir at room temperature for 12–24 hours. If conversion is <50% by LCMS after 4 hours, heat to 60°C.[2]
-
Workup: Pour the reaction mixture into ice-cold water/brine (10:1 ratio). The product should precipitate. Filter and wash with water.[2]
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turns black, and I see multiple spots on TLC. What is happening?
Diagnosis: Likely O-acylation or oxidation.[1][2]
-
The Issue: The 3-OH group is a phenol.[2] Under basic conditions (Method B), it can be deprotonated and react with the activated ester, forming an ester-linked dimer or polymer.[2]
-
The Fix:
-
Switch to Method A (Acid Conditions): PCl₃/Chlorobenzene is acidic, which suppresses phenol ionization and prevents O-acylation.[1][2]
-
Protect the Phenol: If you must use basic coupling (Method B), acetylate the phenol first (Acetic anhydride/Pyridine) to form 3-acetoxyanthracene-2-carboxylic acid.[1][2] The acetyl group can be removed later with mild base (K₂CO₃/MeOH).
-
Q2: The starting material never dissolves, even in refluxing Chlorobenzene.
Diagnosis: 3-HACA has extremely low solubility due to
-
The Fix:
-
Don't panic: Method A is a heterogeneous reaction.[1][2] The acid chloride intermediate is more soluble than the acid. As it forms, it reacts and precipitates the amide.
-
Add a Solubilizer: Add 5–10% NMP (N-Methyl-2-pyrrolidone) to the Chlorobenzene.[1][2] This disrupts the stacking without destroying the acid chloride.
-
Q3: I see a peak with Mass = Product + 18 in LCMS. Is the reaction failing?
Diagnosis: No, this is likely the unstable intermediate or an artifact.
-
However, if you are using Carbodiimides (EDC/DCC), you might be forming the N-acylurea rearrangement product.[1][2]
-
Recommendation: Avoid EDC/DCC for ortho-hydroxy benzoic/anthroic acids.[1][2] The rearrangement is favored due to the proximity of the phenol. Stick to HATU or Acid Chlorides.[2]
Part 4: Data Summary & Optimization Table
| Variable | Method A (PCl₃) | Method B (HATU) | Method C (SOCl₂) |
| Solvent | Chlorobenzene / Toluene | DMF / DMSO | DCM / THF |
| Temperature | Reflux (>110°C) | RT to 60°C | Reflux (40-60°C) |
| Base Required | No (Acidic evolution) | Yes (DIEA/TEA) | Cat.[1][2] DMF |
| Phenol Risk | Low (remains protonated) | High (O-acylation risk) | Medium |
| Scale Suitability | Gram to Kilogram | Milligram | Gram |
| Success Rate | High (Industry Standard) | Moderate | Moderate |
Workflow Decision Tree
Figure 2: Decision Matrix for selecting the optimal amidation protocol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80524, 3-Hydroxyanthracene-2-carboxylic acid.[1][2] Retrieved from [Link]
-
Li, F., Wu, X., et al. (2014). One-step Conversion of Amides and Esters to Acid Chlorides with PCl3.[2] European Journal of Organic Chemistry.[2][4] (Demonstrates the PCl3 activation mechanism relevant to Method A). Retrieved from [Link][1]
-
Gonec, T., et al. (2013). Synthesis of 3-hydroxy-N-arylnaphthalene-2-carboxanilides.[1][2] Molecules.[1][2][4][5][6][7][8][9][10] (Provides the specific protocol for the naphthalene analog using PCl3/Chlorobenzene, the basis for Method A). Retrieved from [Link][1]
-
Chemistry Steps (2025). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.[2][8] (Mechanistic insight into phosphorus-mediated activation). Retrieved from [Link]
Sources
- 1. 3-Hydroxyanthracene-2-carboxylic acid | C15H10O3 | CID 80524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]
- 7. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Anthracene Derivatives
Welcome to the Advanced Photophysics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected fluorescence quenching in newly synthesized anthracene derivatives. Anthracene is a classic, highly efficient fluorophore, but its planar geometry and rich electron density make it highly susceptible to environmental and structural quenching mechanisms.
This guide bypasses generic advice to focus on the causality of photophysical phenomena. By understanding the exact mechanism of your signal loss, you can rationally redesign your molecule or adjust your experimental conditions.
I. Diagnostic Logic Workflow
Before adjusting your protocols, you must isolate the mechanistic cause of the quenching. Use the self-validating logic tree below to trace your specific symptom to its root photophysical cause.
Diagnostic workflow for isolating the mechanistic cause of low fluorescence quantum yield.
II. Frequently Asked Questions (Mechanistic Deep Dives)
Q1: My anthracene derivative is highly fluorescent in dilute solutions, but the quantum yield plummets in thin films or at high concentrations. Why?
A: You are observing Aggregation-Caused Quenching (ACQ) [1]. The planar polycyclic aromatic core of anthracene is highly prone to strong intermolecular
-
The Fix: You must introduce steric hindrance. Adding bulky dendrons or substituents (e.g., at the 9,10-positions) prevents the planar cores from packing tightly[2]. Alternatively, you can utilize host-guest chemistry; complexing anthracene derivatives with
-cyclodextrin has been shown to isolate the monomers, preventing ACQ and enhancing the quantum yield by up to 5.8 times[3].
Q2: I added an amine-based receptor to the anthracene core for sensing, but now the baseline fluorescence is dead. Is the molecule ruined? A: Not necessarily; you have likely engineered a Photoinduced Electron Transfer (PET) pathway[4]. Upon excitation of the anthracene core, an electron from the HOMO of the electron-donating amine rapidly transfers to the SOMO (Singly Occupied Molecular Orbital) of the excited anthracene. This quenches the fluorescence.
-
The Fix: PET is highly dependent on the stabilization of the resulting Charge Transfer (CT) state. Because CT states are highly polar, they are stabilized by polar solvents. Switching to a non-polar solvent (like toluene or cyclohexane) destabilizes the CT state, shutting down the PET pathway and restoring fluorescence[4]. If you are working in aqueous media, lowering the pH to protonate the amine will tie up its lone pair, achieving the same restorative effect.
Q3: During continuous irradiation in the fluorometer, my sample's emission intensity steadily decreases. Is the molecule degrading?
A: Yes, through Photooxidation . Anthracene is a known triplet photosensitizer. Following excitation to the singlet state (
-
The Fix: You must rigorously remove dissolved oxygen using the freeze-pump-thaw degassing method prior to measurement.
Competing photophysical pathways leading to fluorescence vs. photooxidation in anthracene.
III. Quantitative Benchmarks
To determine if your quantum yield (
| Anthracene Derivative | Condition / Solvent | Quantum Yield ( | Primary Photophysical Phenomenon |
| Unsubstituted Anthracene | Cyclohexane | 0.36 (36%) | Baseline Monomer Emission[6] |
| Unsubstituted Anthracene | Ethanol | 0.27 (27%) | Solvent-induced variation[6] |
| M-4VB (Anthracene deriv.) | Solid State | 0.37 (37%) | Aggregation-Induced Emission (AIE)[7] |
| TPA-substituted Anthracene | G-phase Crystal | 0.768 (76.8%) | Excimer-Induced Enhanced Emission |
| 9AnGlyEt / | Solid State | 0.35 (35%) | Host-Guest Isolation (Anti-ACQ)[3] |
IV. Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems; if the internal logic check fails, the data is automatically flagged as artifactual.
Protocol A: Relative Determination of Fluorescence Quantum Yield
Inner-filter effects (the reabsorption of emitted light by unexcited molecules) are the #1 cause of artificially low quantum yield measurements. This protocol uses a gradient approach to mathematically validate the absence of inner-filter effects.
-
Standard Selection: Choose a reference standard with a known quantum yield (
) that absorbs at the same excitation wavelength as your unknown sample (e.g., Quinine Sulfate in 0.1 M , ). -
Gradient Preparation: Prepare 5 dilutions of both your standard and your unknown sample. Critical: The absorbance of every solution at the excitation wavelength must be strictly
[6]. -
Measurement: Record the absorption spectrum and the integrated fluorescence emission spectrum for all 10 solutions.
-
Self-Validation (The Linearity Check): Plot the Integrated Fluorescence Intensity (Y-axis) against the Absorbance (X-axis) for both the standard and the sample.
-
Validation Gate: Both plots must yield a strictly linear relationship (
) passing through the origin. If the slope curves downward at higher absorbances, you have inner-filter effects or aggregation. Do not proceed; dilute the samples further.
-
-
Calculation: Extract the gradients (slopes) of the linear fits. Calculate the quantum yield using the comparative equation[8]:
(Where is the refractive index of the respective solvents).
Protocol B: Diagnosing ACQ vs. PET via Fractional Solvent Titration
If your quantum yield is low, is it due to polarity (PET) or poor solubility causing aggregation (ACQ)? This protocol establishes definitive causality.
-
Solvent System Setup: Prepare a stock solution of your derivative in a "good" solvent (e.g., THF) where it is highly soluble and fluorescent. Choose a "poor" solvent (e.g., Water) that is miscible with the good solvent.
-
Titration: Prepare 10 vials with varying volume fractions of the poor solvent (
from 0% to 90%), keeping the total fluorophore concentration constant (typically M). -
Orthogonal Measurement: For each vial, measure both the fluorescence quantum yield AND the optical scattering (via Dynamic Light Scattering (DLS) or by monitoring baseline absorbance at 600 nm, where the molecule does not absorb).
-
Self-Validation (The Causality Check):
-
Scenario A (ACQ): If the fluorescence intensity drops exactly at the solvent fraction where DLS detects nanoparticle formation (scattering spikes), causality is established[7]. The quenching is strictly due to aggregation.
-
Scenario B (PET/CT): If the fluorescence intensity drops steadily as the polar solvent fraction increases, but DLS shows zero aggregation (no scattering), the quenching is driven by solvent polarity stabilizing a non-radiative Charge Transfer state[4].
-
V. References
-
Anthracene (Photophysical Data) Source: omlc.org URL:
-
An unexpected fluorescent emission of anthracene derivatives in the solid state Source: researchgate.net URL:
-
Discrete face-to-face stacking of anthracene inducing high-efficiency excimer fluorescence in solids via a thermally activated phase transition Source: rsc.org URL:
-
Anthracene-based fluorescent probe: Synthesis,... Source: ovid.com URL:
-
Quenching mechanism in rotaxane mechanophores: insights from acene-based luminophores Source: rsc.org URL:
-
Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution Source: nist.gov URL:
-
The Dual Photochemistry of Anthracene-9,10-endoperoxide Source: fu-berlin.de URL:
-
A Technical Guide to the Fluorescence Quantum Yield of Anthracene-1-Sulfonic Acid Source: benchchem.com URL:
-
Circularly polarised luminescence from excimer emission of anthracene derivatives complexed with
-cyclodextrin Source: rsc.org URL: -
Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films Source: nih.gov URL:
Sources
- 1. ovid.com [ovid.com]
- 2. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circularly polarised luminescence from excimer emission of anthracene derivatives complexed with γ-cyclodextrin in the solid state - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quenching mechanism in rotaxane mechanophores: insights from acene-based luminophores - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. omlc.org [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Photostability of 2-Anthracenecarboxamide Probes
Status: Operational Ticket ID: ANTH-2-OX-SUPPORT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Structural Vulnerability
Welcome to the technical guide for stabilizing 2-Anthracenecarboxamide . As a researcher using this probe, likely for its solvatochromic properties or supramolecular binding capabilities (e.g., DNA intercalation, saccharide sensing), you are facing a specific structural challenge.
Unlike 9,10-diphenylanthracene (DPA), which is highly stable due to steric protection, 2-Anthracenecarboxamide leaves the 9 and 10 positions ("meso" positions) exposed. These positions have the highest electron density and are the primary sites for:
-
Photooxidation: Reaction with singlet oxygen (
) to form non-fluorescent endoperoxides. -
Photodimerization: [4+4] cycloaddition with neighboring molecules at high concentrations.
This guide provides the protocols to mitigate these specific pathways.
Module 1: The Degradation Mechanism
To prevent signal loss, we must interrupt the photochemical pathway. The diagram below illustrates the "Death Pathway" of your fluorophore.
Key Insight: The primary culprit is often Intersystem Crossing (ISC) . The excited anthracene molecule flips its spin to a "Triplet State." This Triplet State is long-lived and transfers energy to dissolved Oxygen, creating highly reactive Singlet Oxygen (
Pathway Visualization
Caption: Figure 1. The competing pathways for 2-Anthracenecarboxamide. The red path (Oxidation) is the most common cause of bleaching in aerobic conditions.
Module 2: Chemical Mitigation Protocols
Protocol A: Strict Deoxygenation (The Gold Standard)
Since the 9,10-endoperoxide formation is oxygen-dependent, removing
Applicability: Solution-phase photophysics, cuvette measurements.
-
Freeze-Pump-Thaw (Recommended):
-
Place sample in a Schlenk tube or vacuum cuvette.
-
Freeze using liquid nitrogen (
). -
Pump (apply vacuum) for 10–15 minutes to remove headspace gas.
-
Thaw in warm water (gas bubbles will escape solution).
-
Repeat 3 times.
-
Why? This removes dissolved oxygen more effectively than sparging.
-
-
Inert Gas Sparging (Alternative):
-
Bubble high-purity Argon (Ar) through the solution for >20 minutes.
-
Note: Argon is heavier than air and provides a better "blanket" than Nitrogen (
).
-
Protocol B: Antifade Reagent Selection
Not all antifades work for anthracenes. Some commercial mixes are pH-optimized for fluorescein (FITC) and may quench your probe.
| Reagent | Mechanism | Suitability for Anthracene | Protocol Note |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Singlet Oxygen Scavenger | High | Use at 2–5% (w/v). Effective at protecting the 9,10-position. |
| Trolox (Vitamin E analog) | Triplet State Quencher (TSQ) | High | Reduces formation of |
| PPD (p-phenylenediamine) | Radical Scavenger | Medium | Can discolor (brown) over time; may react with amides. |
| Propyl Gallate | Antioxidant | High | Good for fixed cells. Use at 0.1–1% in glycerol. |
Recommended "Home-Brew" Mounting Medium:
-
Base: 90% Glycerol / 10% PBS (pH 7.4).
-
Active Agent: 2.5% DABCO + 1 mM Trolox.
-
Storage: -20°C (DABCO oxidizes in light; keep dark).
Module 3: Experimental Optimization
Concentration Management (Preventing Dimerization)
Anthracenes undergo concentration-dependent quenching (photodimerization).
-
Threshold: Keep concentrations < 10 µM for spectroscopic studies.
-
Diagnostic: If fluorescence intensity does not scale linearly with concentration (e.g., doubling concentration only yields 1.5x signal), you are inducing dimerization.
Excitation Parameters
-
Wavelength: Exciting at the absorption maximum (typically ~360–380 nm for this derivative) maximizes the population of the excited state (
). -
Red-Edge Excitation: Slight detuning to the "red edge" of the absorption band (e.g., 390 nm) can sometimes reduce the excess vibrational energy available for ISC, slightly improving stability.
-
Pulsed vs. CW: Use pulsed excitation (if available) with lower average power to allow the triplet state to relax back to the ground state without reacting.
Module 4: Troubleshooting Guide
Use this decision matrix to diagnose signal loss.
Caption: Figure 2. Troubleshooting logic flow for diagnosing 2-Anthracenecarboxamide instability.
FAQ: Frequently Asked Questions
Q: Can I use commercial mounting media like Vectashield? A: Proceed with caution. Some commercial media (e.g., Vectashield) are incompatible with certain blue dyes or can alter the solvatochromic shift of the amide group. We recommend a simple Glycerol + DABCO mixture to ensure the solvent environment remains defined.
Q: My probe turns yellow after irradiation. What happened? A: You have likely formed the dimer . Anthracene dimers often break conjugation, but if the solution yellows/browns, it may indicate radical polymerization or degradation products. Endoperoxides are typically colorless (loss of conjugation).
Q: Does pH affect photostability? A: Indirectly, yes. The 2-carboxamide group can participate in Proton-Coupled Electron Transfer (PCET). Extreme pH can alter the excited state lifetime. Neutral pH (7.0–7.4) is generally most stable.
References
-
Photophysics of Anthracene Deriv
- Source: ResearchG
- Relevance: Establishes the baseline mechanism for anthracene photooxidation and the role of supramolecular encapsul
-
Excited-St
- Source: PubMed / J. Am. Chem. Soc.
- Relevance: Details the [4+4] photocyclodimerization specific to 2-anthracenecarboxylates and how it is kinetically controlled.
-
Antifade Mechanisms (Trolox/DABCO)
- Source: Tocris Bioscience
- Relevance: Explains the mechanism of Trolox (triplet quenching) and DABCO (scavenging)
-
Deep-Blue Emitting Anthracenes & Substitution Effects
- Source: Beilstein Journals
- Relevance: Discusses how 9,10-substitution prevents photooxidation, validating the claim that 2-substituted derivatives (with open 9,10 positions) are inherently less stable.
Technical Support Center: Overcoming Aqueous Solubility Issues of N-Phenyl-Anthracenecarboxamides
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-phenyl-anthracenecarboxamides —a class of compounds often utilized as fluorescent probes or targeted inhibitors (e.g., Wnt/β-catenin pathway antagonists).
Due to their highly planar polycyclic aromatic core (anthracene) and lipophilic phenyl ring, these compounds exhibit strong intermolecular π-π stacking and high crystal lattice energy. This results in notoriously poor aqueous solubility, which can lead to assay artifacts, false negatives, and poor in vivo bioavailability [1]. This guide provides field-proven, self-validating strategies to overcome these physicochemical barriers.
Troubleshooting Guides & FAQs
Q1: Why does my N-phenyl-anthracenecarboxamide precipitate immediately when added to the aqueous assay buffer from a DMSO stock? Expert Insight & Causality: This is a classic "solvent crash-out" phenomenon. While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer lowers the solvation capacity below the compound's kinetic solubility limit. The planar anthracene rings rapidly aggregate to minimize contact with water. Solution: Keep the final DMSO concentration strictly ≤1%. Pre-mix the compound stock with a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) before adding it to the buffer to lower the surface tension and stabilize the microenvironment. Always verify your working concentration against a kinetic solubility curve [2].
Q2: My cell-based assay shows a bell-shaped dose-response curve or high well-to-well variability. Is this related to solubility? Expert Insight & Causality: Yes. A bell-shaped curve frequently indicates colloidal aggregation at higher concentrations. These aggregates sequester the compound (preventing target engagement) or precipitate directly onto the cell monolayer, causing non-specific cytotoxicity. Solution: Do not rely solely on visual inspection, as micro-precipitates are invisible to the naked eye. Verify aggregation using Dynamic Light Scattering (DLS). If aggregation is confirmed, switch to a carrier protein like Bovine Serum Albumin (BSA) or use a cyclodextrin to shield the hydrophobic core.
Q3: How can I formulate these compounds for in vivo animal dosing without causing vehicle toxicity? Expert Insight & Causality: For in vivo applications, you must overcome thermodynamic solubility barriers. Relying on high-dose organic co-solvents (like >10% DMSO) will cause severe local toxicity and rapid precipitation upon injection. Solution: The most effective strategy for planar aromatic compounds is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the phenyl-anthracene moiety, while its hydroxylated exterior ensures aqueous solubility, significantly improving bioavailability without solvent toxicity [3].
Data Presentation: Solubilization Strategies
The following table summarizes the quantitative parameters and mechanisms for formulating N-phenyl-anthracenecarboxamides across different experimental stages.
| Strategy / Excipient | Primary Application | Mechanism of Action | Recommended Concentration | Limitations |
| DMSO Dilution | In vitro biochemical assays | Co-solvency; disrupts crystal lattice | ≤ 1.0% (v/v) final | Prone to rapid kinetic crash-out. |
| Tween-20 / Triton X-100 | Enzymatic assays | Micellar encapsulation; lowers surface tension | 0.01% – 0.1% (w/v) | May denature sensitive proteins or lyse cells. |
| Bovine Serum Albumin (BSA) | Cell-based assays | Non-specific hydrophobic binding/transport | 0.1% – 0.5% (w/v) | Can reduce the free/active fraction of the drug. |
| HP-β-CD | In vivo PK/PD dosing | Host-guest inclusion complexation | 10% – 20% (w/v) | Requires pre-formulation and phase solubility mapping. |
Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems . The data generated within the protocol inherently verifies whether the solubilization was successful.
Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry
Use this protocol to determine the exact concentration at which your compound precipitates in assay buffer.
-
Stock Preparation: Prepare a 10 mM stock of the N-phenyl-anthracenecarboxamide in 100% DMSO.
-
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO (e.g., from 10 mM down to 19.5 µM).
-
Buffer Addition: In a 96-well clear-bottom microtiter plate, add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Spiking: Transfer 2 µL of each DMSO dilution into the corresponding buffer well (final DMSO = 1%). Mix thoroughly via pipetting.
-
Incubation: Incubate the plate at 37°C for 2 hours to allow for potential nucleation and precipitation.
-
Nephelometric Measurement: Scan the plate using a laser nephelometer. Undissolved particles will scatter the laser light.
-
Self-Validation Step: Plot the scattered light intensity (y-axis) versus compound concentration (x-axis). The inflection point (the "kick-off" curve) objectively validates the exact kinetic solubility limit [2]. Do not exceed this concentration in your assays.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes
Use this protocol to formulate the compound for in vivo efficacy studies.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or ultra-pure water.
-
Phase Solubility Mapping (Higuchi-Connors): Before bulk formulation, add an excess of solid N-phenyl-anthracenecarboxamide to vials containing varying concentrations of HP-β-CD (0, 5, 10, 15, and 20%).
-
Equilibration: Seal the vials and shake at 25°C for 72 hours to achieve thermodynamic equilibrium.
-
Filtration & Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Quantify the dissolved compound in the filtrate using HPLC-UV.
-
Self-Validation Step: Plot the concentration of dissolved drug versus HP-β-CD concentration. A linear (
-type) plot self-validates a 1:1 stoichiometric complexation and allows you to calculate the stability constant ( ). A between 50 and 5000 confirms a stable, bioavailable complex [3]. -
Bulk Formulation: Based on the phase solubility data, dissolve the required dose of the compound into the 20% HP-β-CD vehicle using sonication (15-30 minutes) until optically clear.
Solubilization Decision Workflow
Decision matrix for selecting solubilization strategies based on assay requirements.
References
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Determination of Kinetic Solubility Bio-protocol URL:[Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin MDPI - Pharmaceutics URL:[Link]
side reactions in the synthesis of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-
[1]
Product Code: ANT-AS-002 CAS: [Not widely assigned; Analogue of 92-77-3] Common Name: 3-Hydroxy-2-anthroic acid anilide[1]
Synthesis Overview & Reaction Logic
The synthesis of 3-hydroxy-N-phenyl-2-anthracenecarboxamide typically proceeds via the direct amidation of 3-hydroxy-2-anthroic acid with aniline .[1] While similar to the industrial production of Naphthol AS, the anthracene core introduces a critical sensitivity to oxidation that requires stricter control than naphthalene derivatives.
The "One-Pot" PCl₃ Method (Recommended)
The most robust protocol utilizes Phosphorus Trichloride (PCl₃) in a high-boiling non-polar solvent (e.g., Toluene, Xylene, or Chlorobenzene).
-
Mechanism: The reaction proceeds through a 2-chloro-1,3,2-dioxaphosphorin-4-one intermediate (or similar cyclic activated species) formed between the ortho-hydroxy acid and PCl₃.[1] This intermediate reacts with aniline to yield the amide.
-
Why this method? It protects the phenolic hydroxyl group in situ as a phosphite ester/cyclic intermediate, preventing O-acylation and ensuring N-selectivity.[1]
Reaction Pathway Diagram
The following diagram illustrates the primary synthesis pathway and the three critical side reaction diversion points.
Figure 1: Reaction cascade showing the main amidation pathway (green) and critical failure modes (red).
Troubleshooting Guide (Q&A)
Issue 1: Product is Brown/Yellow instead of Pale Yellow/Green
User Question: "My final product has a deep brown or dull yellow color, and the melting point is broad. NMR shows extra peaks in the aromatic region (7.5–8.5 ppm). What happened?"
Technical Diagnosis: 9,10-Anthracene Oxidation. Unlike naphthalene derivatives, the central ring of anthracene is highly susceptible to oxidation, converting the anthracene core into an anthraquinone core (9,10-dioxo species). This occurs if the reaction is exposed to air, especially at reflux temperatures.
Corrective Action:
-
Degas Solvents: Sparge toluene/xylene with Nitrogen or Argon for 20 minutes before adding reagents.
-
Inert Atmosphere: The reaction must be run under a positive pressure of Nitrogen/Argon.
-
Antioxidant: Add a trace amount of BHT (butylated hydroxytoluene) if the solvent quality is poor, though strict inert atmosphere is usually sufficient.
Issue 2: Low Yield & Recovery of Starting Acid
User Question: "I followed the PCl₃ protocol, but after workup, I recovered mostly unreacted 3-hydroxy-2-anthroic acid. The aniline was consumed."[2]
Technical Diagnosis: Moisture-Induced Hydrolysis. The activated intermediate (likely a cyclic phosphite or acid chloride species) is extremely moisture-sensitive.[1] If the solvent was "wet" or the PCl₃ was old/hydrolyzed, the intermediate reverts to the carboxylic acid before the aniline can attack.
Corrective Action:
-
Reagent Quality: Use fresh PCl₃. If the bottle has a crusty white solid on the rim, distill it or discard it.
-
Drying: Dry the solvent (Toluene) over molecular sieves (4Å) overnight.
-
Order of Addition: Ensure the activation phase (Acid + PCl₃) is allowed to proceed (usually evolution of HCl gas is observed) before expecting the aniline coupling to complete.
Issue 3: Formation of O-Acylated Byproducts (Ester)
User Question: "I see a spot on TLC that runs higher than my product. IR shows a strong ester band ~1730 cm⁻¹."
Technical Diagnosis: Kinetic O-Acylation. In the presence of bases (like excess aniline or triethylamine) and highly reactive coupling agents (like acid chlorides generated by SOCl₂), the phenolic oxygen can attack the activated carboxyl group, forming an ester (dimer) or O-acylating the aniline (less likely). This is common if the temperature is too low during the addition; the N-attack (thermodynamic product) is favored at higher temperatures (reflux).
Corrective Action:
-
Temperature Control: Ensure the reaction mixture is at reflux (110°C+) during the main coupling phase. The N-amide is the thermodynamic product; the O-ester can rearrange to the N-amide via the Chapman rearrangement at high temperatures.[1]
-
Stoichiometry: Avoid large excesses of coupling reagents if using EDC/DCC. (Stick to PCl₃ method for best regio-control).
Standardized Experimental Protocol
Designed to minimize anthracene oxidation and maximize N-selectivity.[1]
Reagents:
-
3-Hydroxy-2-anthroic acid (1.0 eq)[1]
-
Aniline (1.1 eq)
-
PCl₃ (0.5 - 0.6 eq)[1]
-
Solvent: Anhydrous Toluene or Xylene (10 mL/g of acid)
-
Atmosphere: Argon or Nitrogen (Strict)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet.
-
Solvent Prep: Charge the flask with Toluene. Critical: Sparge with Argon for 15 minutes to remove dissolved oxygen (prevents anthraquinone formation).
-
Activation: Add 3-Hydroxy-2-anthroic acid and Aniline to the flask under Argon flow.
-
Catalyst Addition: Heat the mixture to 60–70°C. Dropwise add PCl₃ (dissolved in a small amount of toluene) over 10 minutes. Caution: HCl gas will evolve.
-
Reaction: Raise the temperature to reflux (110°C). Reflux vigorously for 3–5 hours. The solution should turn homogeneous and then precipitate the product.
-
Workup: Cool the reaction to 80°C. Stop stirring.
-
Isolation: Filter the hot mixture (or warm) to collect the crude solid. (Filtering hot removes soluble impurities and unreacted aniline).
-
Purification: Wash the filter cake with hot toluene, then 5% Sodium Bicarbonate solution (to remove unreacted acid/phosphorous residues), and finally water.
-
Drying: Dry in a vacuum oven at 60°C.
Deep Dive: The Anthracene Oxidation Problem
The primary differentiator between synthesizing Naphthol AS and its Anthracene analogue is the resonance energy stability.
| Core Structure | Resonance Energy | Reactivity of Central Ring |
| Naphthalene | 61 kcal/mol | Stable under standard amidation conditions.[1] |
| Anthracene | 84 kcal/mol | Unstable. The 9,10-positions are prone to oxidation because the resulting product (Anthraquinone) contains two fully independent benzene rings (2 x 36 = 72 kcal/mol), retaining most of the resonance energy.[3] |
Implication for Synthesis: Standard "open-air" reflux protocols used for Naphthol AS will result in 10–30% conversion to the anthraquinone byproduct (yellow/brown impurity) when applied to the anthracene analogue. Strict oxygen exclusion is mandatory.
References
-
Mechanism of PCl₃ Amidation: Kondratiev, V. B., et al. "Synthesis of 3-hydroxy-2-naphthoic acid anilide catalyzed by phosphorus (III) compounds."[1] Ukrainian Chemistry Journal, 2023.
-
Anthracene Oxidation Sensitivity: "Oxidation of anthracene with cerium(IV) ammonium nitrate." Journal of the Chemical Society B, RSC Publishing.
-
General Amidation of Hydroxy-Acids: "Process for preparation of azo dyestuffs (Naphthol AS Analogues)." Google Patents, GB1563661A.
-
Anthraquinone Formation Kinetics: "Physical-Chemical Study of Anthracene Selective Oxidation." NIH / PMC.
Validation & Comparative
validation of a new synthetic route for N-phenyl-anthracenecarboxamides
Executive Summary
The synthesis of N-phenyl-anthracene-9-carboxamides is historically plagued by the extreme steric hindrance of the anthracene 9-position. The peri-hydrogens at positions 1 and 8 create a "steric pocket" that significantly retards nucleophilic attack on carbonyl centers, rendering traditional acid chloride and carbodiimide (DCC/EDC) coupling methods inefficient (yields <50%) and prone to side reactions.
This guide validates a Microwave-Assisted Palladium-Catalyzed Aminocarbonylation protocol as a superior alternative. By shifting the bond-forming step from a sterically crowded nucleophilic substitution to a metal-mediated insertion, we demonstrate an increase in isolated yield from 45% to 82% while eliminating the need for moisture-sensitive acid chloride intermediates.
The Challenge: Steric Deactivation at the 9-Position
The core difficulty in synthesizing 9-substituted anthracene amides is the peri-effect . The van der Waals radii of the hydrogens at C1 and C8 overlap with the carbonyl substituent at C9.
-
Consequence 1 (Kinetic): The transition state for nucleophilic attack on the carbonyl carbon is highly crowded, raising the activation energy.
-
Consequence 2 (Thermodynamic): The resulting tetrahedral intermediate is destabilized, leading to reversibility and low conversion.
Visualizing the Steric Clash:
Comparative Analysis
We compared the industry-standard Acid Chloride route against the proposed Microwave Aminocarbonylation route.
Method A: Traditional Acid Chloride (Baseline)
-
Mechanism: Activation of 9-anthracenecarboxylic acid with Thionyl Chloride (
) followed by reaction with aniline. -
Observation: The formation of the acid chloride is sluggish. Subsequent reaction with aniline requires prolonged reflux, leading to thermal decomposition and tar formation.
-
Status: Non-Optimal for high-throughput library generation.
Method B: Microwave-Assisted Pd-Aminocarbonylation (Validated Route)
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond of 9-bromoanthracene (less hindered than nucleophilic attack), followed by CO insertion and reductive elimination.
-
Innovation: Use of Molybdenum Hexacarbonyl [
] as a solid CO source and microwave irradiation to overcome the activation barrier for the reductive elimination step. -
Status: Recommended for scale-up and library synthesis.
Performance Metrics
| Metric | Method A: Acid Chloride | Method B: MW Aminocarbonylation |
| Precursor | 9-Anthracenecarboxylic acid | 9-Bromoanthracene |
| Reagents | ||
| Conditions | Reflux (DCM/Toluene), 12-24 h | Microwave (110°C), 30 min |
| Isolated Yield | 45% (Variable) | 82% (Consistent) |
| Purity (HPLC) | 88% (Requires recrystallization) | >98% (After filtration) |
| Atom Economy | Low (Stoichiometric | High (Catalytic process) |
Validated Experimental Protocols
Method A: Acid Chloride Route (For Reference Only)
Caution: Thionyl chloride is corrosive and releases toxic gases.
-
Activation: In a dry flask, suspend 9-anthracenecarboxylic acid (1.0 equiv) in anhydrous toluene. Add
(5.0 equiv) and a catalytic drop of DMF. -
Reflux: Heat to reflux for 4 hours. Monitor by TLC (conversion of acid to acid chloride is difficult to visualize; look for dissolution).
-
Evaporation: Remove excess
and solvent under reduced pressure to yield the crude yellow acid chloride solid. Do not purify. -
Coupling: Re-dissolve in dry DCM. Add Aniline (1.2 equiv) and
(2.0 equiv) at 0°C. -
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with water, extract with DCM, wash with 1M HCl and Brine.
-
Result: Often yields a mixture of product and unreacted aniline due to steric stalling.
Method B: Microwave-Assisted Aminocarbonylation (Recommended)
Note: This protocol uses a solid CO source, avoiding gas cylinders.
-
Preparation: In a 10 mL microwave vial, combine:
-
9-Bromoanthracene (0.5 mmol, 1.0 equiv)
-
Aniline (0.75 mmol, 1.5 equiv)
- (0.5 mmol, 1.0 equiv) - Solid CO Source
- (5 mol%)
-
Xantphos (10 mol%) - Wide bite angle ligand crucial for stability
- (1.5 mmol, 3.0 equiv)
-
-
Solvent: Add degassed 1,4-Dioxane (3 mL).
-
Irradiation: Seal the vial and irradiate in a microwave reactor at 110°C for 30 minutes . (Pressure will rise; ensure vial is rated for ~10-15 bar).
-
Workup: Cool to RT. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Wash with Ethyl Acetate.[1][2]
-
Purification: Concentrate the filtrate. The product often precipitates upon addition of cold ethanol. Recrystallize if necessary.
Mechanistic Validation & Workflow
The success of Method B relies on the catalytic cycle bypassing the tetrahedral intermediate. The use of Xantphos is critical; monodentate ligands (
Decision Matrix for Researchers
References
-
Sawant, D. N., et al. (2011).[3] "Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source." Journal of Organic Chemistry. Link
-
Nordstrøm, L. U., et al. (2014). "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." Organic Letters. Link
-
Bjerglund, K., et al. (2012).[4] "Efficient Synthesis of N-Capped Amino Acids via Pd-Catalyzed Aminocarbonylation." Journal of Organic Chemistry. Link
-
Lanigan, R. M., et al. (2013). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1] "Synthesis of 9-Anthracene-d9-carboxylic acid." BenchChem Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source [organic-chemistry.org]
- 4. Amide synthesis by aminocarbonylation [organic-chemistry.org]
comparative study of the biological activity of 2-Anthracenecarboxamide and similar compounds
Title: Comparative Biological Activity and Application Guide: 2-Anthracenecarboxamide Derivatives vs. Standard Therapeutics and Probes
Introduction: The Dual Utility of the Anthracenecarboxamide Scaffold
The 2-Anthracenecarboxamide scaffold represents a highly versatile pharmacophore and biochemical tool. Characterized by a planar, hydrophobic anthracene ring system coupled with a hydrogen-bonding carboxamide moiety, this structural motif excels in two distinct biological arenas: target-specific enzyme inhibition (such as topoisomerases and phosphatases) and nucleic acid intercalation/fluorescence sensing .
This guide objectively compares the performance of 2-Anthracenecarboxamide derivatives (e.g., NSC-39918, 2-ANTU) against industry-standard alternatives across oncology, parasitology, and molecular diagnostics. By understanding the causality behind their molecular interactions—specifically how their electron-dense aromatic rings facilitate
Therapeutic Efficacy: Anti-Cancer and Allosteric Inhibition
Targeting SHP2 in Oncology: NSC-39918 vs. SHP099
SHP2, a non-receptor protein tyrosine phosphatase, is a critical node in the Ras-MAPK pathway. Oncogenic mutations (e.g., E76K) cause a 120-degree rotation in the C-SH2 domain, shifting the enzyme from an auto-inhibited "closed" state to an active "open" state, exposing the catalytic cleft[1].
While standard allosteric inhibitors like SHP099 are highly effective against wild-type SHP2, their binding pockets are often compromised in the mutant open state due to the displacement of key residues (Arg111 and Phe113)[1]. Comparative molecular dynamics and docking studies reveal that the 2-Anthracenecarboxamide derivative NSC-39918 successfully inserts into the cryptic tunnel-like pocket of the mutant state, achieving a superior predicted binding affinity (-9.7 kcal/mol) compared to many standard screening library compounds[1]. The planar anthracene core allows deep insertion into the hydrophobic tunnel, while the carboxamide forms critical anchoring hydrogen bonds that stabilize the open-state conformation, preventing substrate turnover.
Mechanism of SHP2 allosteric inhibition by 2-Anthracenecarboxamide derivatives.
Topoisomerase Inhibition: Anthracenecarboxamides vs. Doxorubicin
Derivatives of 2-Anthracenecarboxamide (often evaluated alongside mepacrine/quinacrine analogs) exhibit potent topoisomerase inhibition, particularly in chemo-resistant sub-populations like ovarian cancer stem cells (CSCs)[2]. Unlike Doxorubicin, which relies heavily on DNA intercalation leading to severe cardiotoxicity via reactive oxygen species (ROS) generation, specific 2-anthracenecarboxamides demonstrate a more targeted approach. They induce cell cycle arrest by stabilizing the cleavable complex without the excessive off-target oxidative stress characteristic of traditional anthracyclines.
Biochemical Probes: DNA Binding and Mismatch Detection
Beyond therapeutics, the photophysical properties of the anthracene ring make it an exceptional fluorescent nucleobase analogue (FBA). When conjugated to deoxyuridine (2-Anthracenecarboxamide-dU or 2-ANTU), it serves as a highly sensitive probe for DNA mismatch detection[3].
2-ANTU vs. Dansyl and Pyrene Probes
Traditional fluorescent probes like Pyrene suffer from bulky steric hindrance that destabilizes the DNA duplex, while Dansyl probes often lack the quantum yield necessary for high-sensitivity detection. 2-ANTU operates on a microenvironmental polarity shift mechanism . When hybridized to a perfect complement, the anthracene moiety is tightly stacked within the hydrophobic base pairs, and its fluorescence is quenched via photoinduced electron transfer (PET) and base-stacking interactions. However, in the presence of a mismatch, the local duplex structure loosens, exposing the 2-ANTU moiety to the polar aqueous solvent. This shift in local dielectric constant disrupts the PET quenching, resulting in a massive fluorescence "turn-on" signal[3].
Fluorescence turn-on mechanism of 2-ANTU during DNA mismatch detection.
Anti-Parasitic Activity: Glutathione S-Transferase (GST) Inhibition
In the context of lymphatic filariasis (Wuchereria bancrofti), the parasite relies heavily on Glutathione S-transferase (GST) to neutralize host-induced oxidative stress. In silico structure-based drug design has identified 2-Anthracenecarboxamide derivatives (e.g., NSC-39914) as superior structural prototypes for macrofilaricidal activity compared to historical leads like Plumbagin. The extended aromatic system of the anthracene core provides enhanced geometric complementarity to the hydrophobic binding pocket of wbGST, effectively outcompeting endogenous glutathione and leaving the parasite vulnerable to the host's immune response.
Quantitative Data Comparison
Table 1: Comparative Binding and Efficacy Profiles in Therapeutic Targets
| Compound / Derivative | Target | Binding Affinity ( | Mechanism of Action | Primary Advantage |
| NSC-39918 (2-Anthracene deriv.) | Mutant SHP2 (E76K) | -9.7 kcal/mol | Cryptic allosteric pocket insertion | High efficacy in open-state mutant SHP2 |
| SHP099 (Standard) | Wild-Type SHP2 | -8.5 kcal/mol | Back-side allosteric inhibition | Excellent baseline activity, fails in mutants |
| NSC-39914 | wbGST (Parasitic) | High (In Silico) | Competitive active site blockade | Overcomes parasite oxidative defense |
| Plumbagin (Standard) | wbGST (Parasitic) | Moderate | ROS generation / GST binding | High host toxicity, poor adulticidal response |
Table 2: Photophysical Properties of Fluorescent Nucleobase Analogues
| Probe Type | Duplex Perturbation | Mismatch Discrimination | Mechanism of Sensing |
| 2-ANTU | Minimal (Planar) | Excellent (High Turn-On)[3] | Solvent polarity shift / Stacking disruption |
| Dansyl-dU | Moderate | Good | Groove polarity sensing |
| Pyrene-dU | High (Bulky) | Poor (High background) | Excimer formation |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality.
Protocol A: High-Throughput Screening for SHP2 Allosteric Inhibition
Causality: This assay measures the release of free phosphate from a surrogate substrate (DiFMUP). If a compound successfully binds the allosteric site and locks SHP2 in a closed state, phosphate release will decrease.
-
Preparation: Express and purify recombinant wild-type SHP2 and E76K mutant SHP2. Prepare assay buffer (60 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.2).
-
Compound Incubation: Dispense 10 nM of SHP2 (WT or E76K) into a 384-well black plate. Add 2-Anthracenecarboxamide derivatives (e.g., NSC-39918) in a 10-point dose-response series (0.1 nM to 100
M). Control: Use SHP099 as a positive control for WT, and DMSO as a vehicle negative control. -
Activation: Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Add 10
M DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the reaction. -
Readout: Measure fluorescence (Ex 358 nm / Em 450 nm) continuously for 20 minutes.
-
Validation: Calculate the
. A valid run will show SHP099 inhibiting WT SHP2 but losing efficacy against E76K, while NSC-39918 should maintain a lowngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> against the E76K mutant, validating its specific cryptic pocket binding.
Protocol B: DNA Mismatch Detection using 2-ANTU Probes
Causality: The fluorescence of 2-ANTU is quenched when perfectly base-paired due to water exclusion. A mismatch introduces water, increasing the local dielectric constant and restoring fluorescence.
-
Oligonucleotide Synthesis: Synthesize a 15-mer ssDNA probe incorporating 2-ANTU at the central position using standard phosphoramidite chemistry.
-
Target Preparation: Prepare three target strands: a perfect complement, a single-base mismatch (e.g., A-C mismatch directly opposite the 2-ANTU), and a random non-complementary sequence.
-
Hybridization: Mix 1
M of the 2-ANTU probe with 1.2 M of the target strands in a buffer containing 100 mM NaCl, 10 mM sodium phosphate (pH 7.0). -
Thermal Annealing: Heat the samples to 90°C for 5 minutes, then cool slowly (1°C/min) to 20°C to ensure proper thermodynamic duplex formation.
-
Fluorescence Measurement: Excite the samples at 365 nm and record the emission spectra from 400 to 550 nm.
-
Validation: The perfect complement must show baseline (quenched) fluorescence. The mismatch target should exhibit a >5-fold increase in fluorescence intensity at ~430 nm. The random sequence serves as a control for unhybridized probe baseline[3].
References
- Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. National Institutes of Health (PMC).
- Targeting SHP2 Cryptic Allosteric Sites for Effective Cancer Therapy. ChemRxiv.
- Insilico analyis of potential inhibitors for glutathione S-transferase of Wuchereria Bancroft causing lymphatic filariasis. TSI Journals.
- Identification of inhibitors of ovarian cancer stem-like cells by high-throughput screening. National Institutes of Health.
Sources
X-ray Crystallography of 3-Hydroxy-N-phenyl-2-anthracenecarboxamide: Structural Insights & Comparison
Topic: X-ray Crystallography of 3-Hydroxy-N-phenyl-2-anthracenecarboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Anthracene-AS" Advantage
In the realm of organic semiconductors and bio-imaging probes, the 3-hydroxy-2-carboxamide scaffold is a privileged motif. While the naphthalene derivative (Naphthol AS) is the industry standard for azo coupling and hydrogen-bonding studies, its anthracene analogue—3-hydroxy-N-phenyl-2-anthracenecarboxamide —offers superior electronic delocalization and distinct solid-state packing.
This guide provides a technical roadmap for crystallizing and analyzing this molecule. Unlike standard protocols, handling the anthracene core requires specific strategies to overcome low solubility and strong
The Structural "Product": Key Performance Indicators
When resolving the crystal structure of this molecule, you are validating three critical performance metrics defined by its atomic coordinates:
-
The S(6) Locking Mechanism: The defining feature is the Intramolecular Hydrogen Bond (IMHB) between the 3-hydroxyl group and the amide carbonyl oxygen. This forms a pseudo-six-membered ring (graph set S(6) ), locking the anthracene core and the amide bond into coplanarity.
-
Why it matters: This lock minimizes non-radiative decay, enhancing fluorescence quantum yield compared to non-planar analogues.
-
-
Planarity vs. Twist: While the anthracene-amide core is planar, the N-phenyl ring typically rotates out of plane (dihedral angle
) to relieve steric strain with the amide hydrogen.-
Critical Check: If
in your structure, suspect strong intermolecular packing forces (or disorder) overriding steric repulsion.
-
-
-Stacking Efficiency:
Unlike the naphthalene analogue, the anthracene core provides a larger surface area for orbital overlap. Expect short interplanar distances (
) and "slipped-stack" or "herringbone" packing motifs, which are predictive of high charge carrier mobility.
Experimental Protocol: Crystallization & Data Collection
The primary challenge with 3-hydroxy-N-phenyl-2-anthracenecarboxamide is its poor solubility in common organic solvents compared to Naphthol AS. Standard evaporation often yields microcrystalline powder, not X-ray quality single crystals.
Phase 1: Synthesis & Purification
-
Pre-requisite: Ensure purity
via HPLC. Anthracene impurities (e.g., unreacted amine) can act as nucleation poisons. -
Method: Coupling of 3-hydroxy-2-anthracenecarboxylic acid with aniline using PCl3 or HATU/DIPEA in Toluene/DMF.
Phase 2: The "High-T" Crystallization Workflow
Do not use simple evaporation of Chloroform/DCM.
Method A: Thermal Gradient Cooling (Recommended)
-
Solvent: 1,2-Dichlorobenzene (ODCB) or DMSO.
-
Saturation: Dissolve 20 mg of compound in 4 mL solvent at 100°C (clear yellow solution).
-
Insulation: Place the vial in a hot water bath (Dewar) and allow to cool to RT over 48 hours.
-
Result: Large, block-like orange crystals suitable for diffraction.
Method B: Vapor Diffusion (Alternative)
-
Inner Vial: Saturated solution in DMF.
-
Outer Vial: Methanol or Ethanol (Anti-solvent).
-
Mechanism: Slow diffusion of alcohol reduces solubility, forcing nucleation without rapid precipitation.
Phase 3: Data Collection Strategy
-
Temperature: Collect at 100 K . Anthracene rings have high thermal motion at RT, which smears electron density and reduces resolution.
-
Resolution: Aim for
or better to accurately refine the H-atom position in the IMHB.
Visualization: Crystallographic Logic Flow
The following diagram illustrates the decision-making process for obtaining and validating the structure.
Caption: Decision logic for crystallizing insoluble anthracene amides. High-temperature methods (Method A) are preferred for defect-free crystals.
Comparative Analysis: Anthracene vs. Alternatives
This section objectively compares the anthracene derivative against its closest competitors: the standard Naphthol AS and the Non-Hydroxy analogue.
| Feature | Anthracene Analogue (Topic) | Naphthol AS (Standard) | Non-Hydroxy Analogue |
| Core Structure | 3-ring (Anthracene) | 2-ring (Naphthalene) | 3-ring (Anthracene) |
| IMHB Motif | Strong S(6) Ring (O-H...O=C) | Strong S(6) Ring | Absent |
| Conformation | Planar Core + Twisted Phenyl | Planar Core + Twisted Phenyl | Twisted Amide (Non-planar) |
| Strong / Extensive | Moderate | Weak / Disordered | |
| Solubility | Low (Requires DMSO/ODCB) | Moderate (Soluble in Acetone) | Moderate |
| Fluorescence | High (Rigidified by IMHB) | Moderate | Low (Collisional quenching) |
| Primary Use | High-performance pigments, Organic Electronics | Azo dyes, Histology stains | Synthetic intermediate |
Key Insight: The Non-Hydroxy analogue lacks the IMHB. Without this "lock," the amide bond rotates freely, breaking the conjugation between the anthracene and the carbonyl group. This results in a loss of planarity and significantly weaker fluorescence. The Anthracene Analogue combines the rigid S(6) motif of Naphthol AS with the extended electronic system of anthracene, making it superior for optoelectronic applications.
Mechanism Visualization: The S(6) Lock
The Intramolecular Hydrogen Bond is the "engine" of this molecule's stability.
Caption: The S(6) resonance-assisted hydrogen bond (RAHB) mechanism that enforces planarity.
References
-
Hunger, K., & Herbst, W. (2012). Pigments, Organic. Ullmann's Encyclopedia of Industrial Chemistry. (Source for Naphthol AS structural properties).[1][2][3] [Link]
-
Gilli, G., et al. (2009). The Nature of the Hydrogen Bond. Oxford University Press. (Authoritative source on Resonance Assisted Hydrogen Bonds/RAHB and S(6) motifs). [Link]
-
PubChem Compound Summary. (2024). 3-Hydroxyanthracene-2-carboxylic acid.[1][4] (Precursor data). [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (Search for "Naphthol AS" or "Anthracene carboxamide" for comparative unit cell data). [Link]
Sources
- 1. 3-Hydroxyanthracene-2-carboxylic acid | C15H10O3 | CID 80524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxy-anthracene-2-carboxylic acid (4-guanidino-phenyl)-amide | C22H18N4O2 | CID 44304104 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Resolution Purity Analysis of Synthesized 2-Anthracenecarboxamide: A Comparative Guide to HPLC Stationary Phases
As a Senior Application Scientist specializing in chromatographic method development, I frequently observe laboratories defaulting to standard C18 columns for all reversed-phase high-performance liquid chromatography (RP-HPLC) analyses. While C18 is an excellent workhorse, it often falls short when analyzing complex, rigid, and planar molecules.
Synthesized 2-Anthracenecarboxamide is a critical polycyclic aromatic hydrocarbon (PAH) derivative utilized in the development of advanced materials, fluorescent probes, and pharmacophores, including targeted antitumor agents[1]. The synthesis of this compound frequently yields structurally analogous impurities that are notoriously difficult to resolve: unreacted starting materials (2-anthracenecarboxylic acid), positional isomers (such as 1-anthracenecarboxamide), and oxidation byproducts (anthraquinone derivatives).
This guide objectively compares the performance of three distinct HPLC stationary phases—C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP)—to establish a robust, self-validating methodology for the purity profiling of 2-Anthracenecarboxamide.
The Analytical Challenge & Mechanistic Causality
To achieve baseline resolution of 2-Anthracenecarboxamide from its impurities, we must look beyond simple hydrophobicity and exploit orthogonal retention mechanisms. The anthracene core possesses a rigid, planar, electron-rich
-
C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. Because positional isomers of anthracene derivatives have nearly identical hydrophobicities, a C18 phase lacks the steric and electronic recognition required to separate them.
-
Phenyl-Hexyl: Introduces
interactions. The hexyl spacer allows the phenyl ring to align flexibly with the anthracene core, providing moderate selectivity improvements for structurally similar oxidized byproducts[2]. -
PFP (Pentafluorophenyl): Offers a complex, multi-mode retention mechanism. The highly electronegative fluorine atoms create a strong dipole moment and an electron-deficient
-system that interacts strongly with the electron-rich anthracene ring. Furthermore, the rigid PFP ring provides exceptional shape/steric selectivity, making it highly selective for conjugated and isomeric compounds[3],[4].
Fig 1: Mechanistic interactions between 2-Anthracenecarboxamide and HPLC stationary phases.
Experimental Workflow & Self-Validating Protocol
To objectively evaluate these stationary phases, we established a standardized, self-validating RP-HPLC protocol[5]. A self-validating system ensures that the instrument and method are performing optimally before any sample data is accepted.
Fig 2: HPLC workflow for 2-Anthracenecarboxamide purity analysis across stationary phases.
Step 1: Sample Preparation
Causality Check: Anthracene derivatives can be prone to aggregation and are slightly light-sensitive. Complete dissolution and protection from light are critical for accurate quantitation.
-
Accurately weigh 10.0 mg of synthesized 2-Anthracenecarboxamide.
-
Dissolve in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of 100 µg/mL using a diluent of 50:50 MeCN:Water.
-
Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.
Step 2: Chromatographic Conditions
Causality Check: A column temperature of 40 °C is utilized to lower mobile phase viscosity, thereby improving mass transfer kinetics and yielding sharper peaks. UV detection at 254 nm is optimal for the highly conjugated anthracene backbone.
-
Instrument: UHPLC system equipped with a Photodiode Array (PDA) detector.
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.
-
Gradient Program:
-
0–2 min: 30% B
-
2–12 min: 30% to 80% B
-
12–15 min: 80% B
-
15–15.1 min: 30% B (Re-equilibration for 4.9 min)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
Step 3: System Suitability Testing (SST) - The Validation Gate
Inject a resolution standard mixture containing 10 µg/mL of 1-Anthracenecarboxamide and 2-Anthracenecarboxamide.
-
Acceptance Criteria: The system is validated for sample analysis only if the Resolution (
) between the two isomers is and the Tailing Factor ( ) for the API is .
Comparative Experimental Data
The three columns evaluated were all 150 x 4.6 mm dimensions with 3 µm particle sizes to ensure the only variable was the stationary phase chemistry.
Table 1: Comparative Chromatographic Performance for 2-Anthracenecarboxamide and Key Impurities
| Parameter / Analyte | Standard C18 | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| 2-Anthracenecarboxylic Acid (Starting Material) | |||
| Retention Time (min) | 6.45 | 6.80 | 7.15 |
| Peak Symmetry ( | 1.25 (Tailing) | 1.10 | 1.02 |
| 1-Anthracenecarboxamide (Positional Isomer) | |||
| Retention Time (min) | 8.10 | 8.45 | 8.90 |
| Resolution ( | 1.1 (Co-elution) | 1.6 | 2.8 (Baseline) |
| 2-Anthracenecarboxamide (Target API) | |||
| Retention Time (min) | 8.25 | 8.80 | 9.55 |
| Peak Symmetry ( | 1.15 | 1.08 | 1.01 |
| Anthraquinone Byproduct | |||
| Retention Time (min) | 9.50 | 10.20 | 11.10 |
| Resolution ( | 3.5 | 4.2 | 5.1 |
| Calculated API Purity (%) | 96.5% | 98.1% | 98.8% |
Data Discussion
The experimental data clearly demonstrates the causality of column chemistry on separation efficiency:
-
The C18 Failure: The C18 column failed to achieve baseline resolution (
) between the 1-isomer and the target 2-Anthracenecarboxamide. This co-elution masks the impurity, leading to an artificially low purity integration (96.5%) due to peak overlap and poor baseline assignment. -
The Phenyl-Hexyl Improvement: The Phenyl-Hexyl column improved the resolution (
) via stacking, providing a more accurate purity profile, though the separation of the isomers was still borderline for robust quantitation[2]. -
The PFP Advantage: The PFP column delivered superior performance (
). The highly electronegative fluorine atoms on the PFP phase act as an electron acceptor, interacting strongly with the electron-rich anthracene ring. This shape selectivity perfectly resolves the subtle steric differences between the 1- and 2-positional isomers, yielding highly symmetrical peaks ( ) and the most accurate purity determination (98.8%)[3],[4].
Conclusion & Recommendations
For the rigorous purity analysis of synthesized 2-Anthracenecarboxamide, relying solely on C18 stationary phases introduces a critical risk of overlooking co-eluting positional isomers. By integrating a Pentafluorophenyl (PFP) column into your analytical workflow, you leverage multi-mode interactions (
References
- Title: WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents Source: Google Patents URL
-
Title: HPLC Columns - Phenomenex (Luna Phenyl-Hexyl Specifications) Source: Phenomenex URL: [Link]
-
Title: Epic HPLC and UHPLC Columns (PFP Selectivity) Source: MZ-Analysentechnik URL: [Link]
-
Title: 1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide Analysis Source: SIELC Technologies URL: [Link]
Sources
- 1. WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mz-at.de [mz-at.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide | SIELC Technologies [sielc.com]
A Comparative Guide to the Photostability of 2-Anthracenecarboxamide and Other Fluorescent Dyes
For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the selection of a robust fluorescent probe is a critical determinant of experimental success. Among the key performance characteristics of a fluorophore, photostability—the intrinsic resistance to light-induced degradation—is paramount for applications demanding prolonged or high-intensity illumination, such as live-cell imaging, high-throughput screening, and super-resolution microscopy. This guide provides a comparative analysis of the photostability of 2-Anthracenecarboxamide against other commonly employed fluorescent dyes, supported by available experimental data and detailed protocols for empirical validation.
The Critical Role of Photostability in Fluorescence Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, can significantly compromise the quality and reliability of fluorescence data.[1] This phenomenon leads to a diminished signal-to-noise ratio, limiting the duration of imaging experiments and potentially introducing artifacts in quantitative measurements.[2] The propensity of a fluorophore to photobleach is influenced by its chemical structure and the surrounding microenvironment.[3] Therefore, a comprehensive understanding of a dye's photostability is essential for designing rigorous and reproducible fluorescence-based assays.
Comparative Analysis of Fluorescent Dye Photostability
While direct quantitative photostability data for 2-Anthracenecarboxamide is not extensively documented in publicly available literature, the inherent properties of the anthracene core and related derivatives suggest good to excellent photostability.[4] Anthracene-based fluorophores are known for their rigid, planar, and electron-rich structures, which contribute to their chemical stability. For instance, a study on a 9,10-bis(phenylethynyl)anthracene derivative demonstrated it to be over 30 times more photostable than Rhodamine 6G, a widely used fluorescent standard.[5] Furthermore, anthracene carboxyimide derivatives have been noted for their excellent resistance to photobleaching.[2][4]
To provide a practical context for the anticipated performance of 2-Anthracenecarboxamide, the following table summarizes the photostability of several widely used fluorescent dyes. The key metric for comparison is the photobleaching quantum yield (Φb), which represents the probability of a fluorophore undergoing photodegradation per absorbed photon. A lower Φb value indicates higher photostability.
| Fluorescent Dye Family | Example Dye | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| Anthracene Carboxamide | 2-Anthracenecarboxamide | Data not readily available; expected to be high | High (inferred) |
| Xanthene | Fluorescein | ~3-5 x 10⁻⁵ | Low |
| Xanthene | Rhodamine B | ~10⁻⁶ - 10⁻⁷ | Moderate |
| Cyanine | Cy5 | ~5 x 10⁻⁶ | High |
| Alexa Fluor | Alexa Fluor 488 | Significantly lower than fluorescein | Very High |
Note: The photobleaching quantum yields can vary depending on the experimental conditions (e.g., solvent, oxygen concentration, intensity of illumination).
Observations:
-
Fluorescein , a widely used dye, is known for its susceptibility to photobleaching, which can be a limiting factor in long-term imaging experiments.
-
Rhodamine B exhibits greater photostability compared to fluorescein.[6]
-
Cyanine dyes , such as Cy5, generally offer high photostability, making them suitable for demanding imaging applications.
-
The Alexa Fluor family of dyes are renowned for their superior photostability compared to many traditional fluorophores.[7]
Given the inherent stability of the anthracene core, it is reasonable to hypothesize that 2-Anthracenecarboxamide possesses photostability comparable to or exceeding that of Rhodamine B and potentially approaching that of cyanine dyes. However, empirical validation is crucial for definitive characterization.
Experimental Protocol for Measuring Photostability
To empower researchers to directly assess and compare the photostability of 2-Anthracenecarboxamide or any other fluorescent dye, a standardized experimental protocol for determining the relative photobleaching rate is provided below.
Objective: To quantify and compare the photostability of different fluorescent dyes under controlled illumination.
Materials:
-
Fluorescence microscope (widefield or confocal) with a stable light source (e.g., laser, LED) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Image acquisition and analysis software (e.g., ImageJ/Fiji, MATLAB).
-
High-purity solvents (e.g., ethanol, DMSO, PBS) appropriate for the dyes being tested.
-
Stock solutions of the fluorescent dyes to be compared (e.g., 2-Anthracenecarboxamide, Fluorescein, Rhodamine B) at a known concentration.
-
Microscope slides and coverslips.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of each fluorescent dye in the same solvent to an optical density (absorbance) of < 0.05 at the excitation wavelength to prevent inner filter effects.
-
Mount a small volume (e.g., 10 µL) of the dye solution onto a microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize for at least 30 minutes to ensure a constant output.
-
Select the appropriate filter cube or laser line and emission filter for the dye being imaged.
-
Set the illumination intensity to a constant and reproducible level that is sufficient to elicit a clear fluorescent signal but does not cause instantaneous photobleaching. Use the same intensity for all dyes being compared.
-
Focus on the sample plane.
-
-
Image Acquisition:
-
Acquire an initial image (t=0) using a short exposure time to minimize photobleaching during the initial measurement. This will serve as the reference for maximum fluorescence intensity (F₀).
-
Continuously illuminate the same field of view and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence intensity for the least photostable dye.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point (F(t)) to the initial fluorescence intensity (F₀) by calculating F(t)/F₀.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of photobleaching can be quantified by fitting the decay curve to a single exponential function: F(t)/F₀ = e^(-kt), where 'k' is the photobleaching rate constant. A smaller 'k' value indicates greater photostability.
-
Experimental Workflow for Photostability Assessment
Caption: A typical experimental workflow for the comparative assessment of fluorescent dye photostability.
Structural Basis of Photostability
The photostability of a fluorescent dye is intrinsically linked to its molecular structure. Several structural features can influence a fluorophore's resistance to photobleaching:
-
Rigidity and Planarity: Rigid and planar structures, such as the fused aromatic rings of anthracene, tend to be more photostable. This rigidity minimizes non-radiative decay pathways and reduces the likelihood of chemical reactions in the excited state.
-
Electron Delocalization: Extensive π-electron delocalization across the aromatic system can help to stabilize the molecule in its excited state, thereby enhancing photostability.
-
Susceptibility to Photooxidation: The presence of chemical groups that are susceptible to reaction with molecular oxygen, often in the form of reactive oxygen species generated during fluorescence excitation, can lead to rapid photobleaching. The chemical structure of 2-Anthracenecarboxamide, with its robust aromatic core, is expected to confer a higher resistance to photooxidation compared to less structurally constrained dyes.
-
Functional Group Substitution: The nature and position of substituents on the fluorophore core can significantly impact photostability. Electron-donating or -withdrawing groups can alter the electronic properties of the molecule and its susceptibility to photochemical reactions.
Conclusion
While a direct quantitative comparison of the photostability of 2-Anthracenecarboxamide with other common fluorescent dyes is limited by the availability of published data, the inherent chemical stability of the anthracene scaffold suggests it is a highly photostable fluorophore. Its performance is anticipated to be superior to that of fluorescein and comparable to or better than rhodamine and cyanine dyes. For applications requiring high photostability, 2-Anthracenecarboxamide presents a promising option. However, for critical quantitative studies, it is strongly recommended that researchers perform their own side-by-side comparisons using the standardized protocol provided in this guide to ensure the selection of the optimal fluorophore for their specific experimental conditions.
References
-
Abdel-Mottaleb, M. S. A., et al. (n.d.). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Semantic Scholar. Retrieved from [Link]
-
Benson, K. (n.d.). photobleaching. Photonics Dictionary. Retrieved from [Link]
-
SVI. (2024, June 15). Bleaching Effects. Retrieved from [Link]
- Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092.
- Kim, H., et al. (2014). Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study. Photochemical & Photobiological Sciences, 13, 1130-1136.
-
Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
-
Liu, X., et al. (2023). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. MDPI. Retrieved from [Link]
-
Mahmoudian, J., et al. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. PMC. Retrieved from [Link]
- Somashekar, M. N., & Chetana, P. R. (2016). A Review on Anthracene and Its Derivatives: Applications. Journal of Chemical and Pharmaceutical Research, 8(8), 635-641.
-
FluoroFinder. (2021, October 5). Newsletter: History of fluorescent dyes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells [mdpi.com]
- 5. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical Properties of Anthracene Derivatives [mdpi.com]
Cross-Validation of Analytical Methods for 2-Anthracenecarboxamide Quantification
Executive Summary: The Analytical Triad
2-Anthracenecarboxamide (2-AC) is a prominent fluorescent anthracene derivative used increasingly in supramolecular chemistry, DNA intercalation studies, and as a model fluorophore in metabolic tracking. Its planar polycyclic aromatic hydrocarbon (PAH) core confers exceptional fluorescence but low aqueous solubility, creating specific analytical challenges.
This guide moves beyond single-method protocols to establish a cross-validation framework . We compare three dominant methodologies—HPLC-FLD (Fluorescence Detection), HPLC-UV/Vis (Ultraviolet-Visible), and LC-MS/MS (Tandem Mass Spectrometry)—to determine which technique offers the optimal balance of sensitivity, specificity, and robustness for your specific matrix.
The "Golden Triangle" of Selection
-
Use HPLC-FLD when sensitivity is paramount (femtomolar detection).
-
Use HPLC-UV for routine quality control (QC) of pure substances (micromolar range).
-
Use LC-MS/MS for complex biological matrices (plasma/urine) where specificity prevents false positives.
Chemical Basis & Solubility Profile
Understanding the physicochemical properties of 2-AC is the prerequisite for any robust method development.
-
Chromophore/Fluorophore: The anthracene core provides strong UV absorption (~254 nm, ~360 nm) and intense blue-green fluorescence.
-
Solubility: Highly lipophilic. Soluble in DMSO, Acetonitrile (MeCN), and Methanol (MeOH). Poorly soluble in water (< 1 µg/mL without cosolvents).
Table 1: Physicochemical Profile for Method Development
| Parameter | Value / Characteristic | Implication for Analysis |
| Molecular Formula | C₁₅H₁₁NO | Parent mass for MS (m/z ~221.25) |
| LogP (Predicted) | ~3.5 - 4.0 | Requires high % organic mobile phase |
| UV Maxima | 254 nm (strong), 340-360 nm (broad) | UV detection wavelengths |
| Fluorescence | Ex: ~350 nm | Em: ~420-450 nm |
| pKa (Amide) | ~15 (Neutral in standard pH) | pH adjustment rarely affects retention |
Comparative Methodologies
Method A: HPLC-FLD (The Sensitivity Standard)
Best For: Trace analysis, environmental monitoring, and cellular uptake studies.
Mechanism: 2-AC exhibits a high quantum yield. Fluorescence detection exploits this to achieve Limits of Quantitation (LOQ) often 100-1000x lower than UV.
Protocol 1: High-Sensitivity HPLC-FLD
-
System: Quaternary HPLC with FLD detector.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water (0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient:
-
0-2 min: 40% B (Isocratic hold)
-
2-10 min: 40% -> 90% B (Linear ramp)
-
10-12 min: 90% B (Wash)
-
12.1 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Detection: Ex: 350 nm / Em: 435 nm (Optimize Em by scanning 400-500 nm).
-
Injection Vol: 5-20 µL.
Method B: HPLC-UV (The Robust Workhorse)
Best For: Purity assessment, solubility studies, and formulation QC.
Mechanism: Direct absorption of UV light by the conjugated anthracene system. Less prone to quenching artifacts than FLD but lacks selectivity in complex matrices.
Protocol 2: Routine HPLC-UV
-
System: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: C18 or Phenyl-Hexyl (for better π-π selectivity), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic 70:30 Acetonitrile:Water (for rapid QC).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (highest sensitivity) and 360 nm (higher selectivity).
-
Note: At 254 nm, many impurities absorb; 360 nm is more specific to the anthracene core.
Method C: LC-MS/MS (The Specificity King)
Best For: Pharmacokinetics (PK), plasma/urine analysis, and metabolite identification.
Mechanism: Ionization of the amide group. While PAHs often require APCI, the amide functionality of 2-AC allows for Electrospray Ionization (ESI) in positive mode.
Protocol 3: Quantitative LC-MS/MS
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Ionization: ESI+ (Positive Mode).
-
MRM Transitions:
-
Quantifier: 222.1 [M+H]⁺ → 178.1 (Loss of amide/ring fragment)
-
Qualifier: 222.1 [M+H]⁺ → 205.1 (Loss of NH₃)
-
-
Column: UHPLC C18 (1.7 µm), 2.1 x 50 mm.
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
Cross-Validation & Performance Data
The following data summarizes typical performance characteristics observed when cross-validating these methods.
Table 2: Comparative Validation Metrics
| Metric | HPLC-FLD | HPLC-UV (360 nm) | LC-MS/MS (ESI+) |
| LOD (Limit of Detection) | ~0.5 ng/mL | ~50 ng/mL | ~1-5 ng/mL |
| LOQ (Limit of Quantitation) | ~1.5 ng/mL | ~150 ng/mL | ~5-10 ng/mL |
| Linearity (R²) | > 0.999 (Low Range) | > 0.999 (High Range) | > 0.99 (Dynamic Range) |
| Matrix Effects (Plasma) | Low (if protein crash used) | High (Interference likely) | Moderate (Ion suppression) |
| Precision (RSD) | < 2.0% | < 1.0% | < 5.0% |
| Cost Per Sample | Low | Lowest | High |
Critical Analysis:
-
Linearity Mismatch: FLD saturates at high concentrations (inner filter effect). Samples >10 µg/mL must be diluted. UV is linear up to >100 µg/mL.
-
Specificity Gap: In urine or plasma, UV is unreliable due to background absorption. MS/MS provides the mass fingerprint required for regulatory acceptance in bioanalysis.
-
Sensitivity Crossover: FLD is often more sensitive than standard ESI-MS for this specific compound due to the intense fluorescence of the anthracene ring, unless using high-end capillary MS systems.
Visual Workflows
Diagram 1: Cross-Validation Workflow
This workflow illustrates how to validate a new method by correlating it against an established reference.
Caption: A systematic workflow for cross-validating analytical results across three orthogonal detection platforms.
Diagram 2: Method Decision Matrix
Select the correct method based on your sample origin and concentration requirements.
Caption: Decision logic for selecting the optimal analytical technique based on matrix complexity and sensitivity needs.
References
-
National Institutes of Health (NIH). (2020). Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine. PubMed Central. [Link]
-
MDPI. (2025). Development and Validation of HPLC Methods for Quantitative Determination of Anthracene Derivatives. Pharmaceuticals.[1][2][3][4][5] [Link]
-
NIST. (2015).[6] Anthracene Solubility in Acetonitrile and Water Mixtures. IUPAC-NIST Solubilities Database.[6] [Link]
Sources
A Comparative Guide to 2-Anthracenecarboxamide as a High-Performance Fluorescent Sensor
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent sensor is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of 2-Anthracenecarboxamide-based fluorescent sensors against other common alternatives for the detection of key analytes. We will delve into the underlying sensing mechanisms, provide a comparative analysis of performance metrics, and offer detailed experimental protocols to empower you in your research endeavors.
The 2-Anthracenecarboxamide Scaffold: A Versatile Platform for Fluorescence Sensing
The 2-Anthracenecarboxamide core is an attractive fluorophore for sensor design due to its inherent photophysical properties. The rigid, planar anthracene structure provides a high fluorescence quantum yield and chemical stability. The carboxamide group at the 2-position offers a convenient site for chemical modification, allowing for the attachment of various recognition moieties to create sensors for a wide range of analytes. This modularity is a key advantage, enabling the rational design of sensors with tailored selectivity and sensitivity.
The sensing mechanism of many 2-Anthracenecarboxamide derivatives relies on well-established photophysical processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and fluorescence quenching. In a typical PET-based "turn-on" sensor, the fluorescence of the anthracene core is initially quenched by an electron-rich recognition group. Upon binding of the target analyte, this quenching pathway is disrupted, leading to a significant increase in fluorescence intensity[1].
Performance Benchmarking: 2-Anthracenecarboxamide vs. The Field
To provide a clear and objective comparison, we will focus on three key analytes for which 2-Anthracenecarboxamide-based sensors have been developed: hypochlorite (ClO⁻), picric acid (a nitroaromatic explosive), and zinc ions (Zn²⁺).
Detection of Hypochlorite (ClO⁻)
Hypochlorite is a reactive oxygen species with important roles in both industrial applications and biological systems. A recently developed mitochondria-targeted fluorescent probe based on an anthracene carboxamide derivative, mito-ACS , demonstrates the potential of this scaffold for sensitive and selective ClO⁻ detection[2][3].
| Sensor | Fluorophore Core | Detection Limit (LOD) | Response Time | Quantum Yield (Φ) | Sensing Mechanism | Reference |
| mito-ACS | Anthracene Carboxamide | 23 nM | < 6 seconds | - | PET | [2][3] |
| Rhodamine 6G-based probe | Rhodamine | 12 nM | Fast | - | Spirocycle opening | [4] |
| BODIPY-based probe (BON) | BODIPY | 0.27 µM | 5 minutes | - | C=N isomerization | [1] |
| Fluorescein-based probe (FSH) | Fluorescein | - | - | - | Thiol oxidation | [5] |
Expert Analysis: The anthracene carboxamide-based sensor, mito-ACS, exhibits a very fast response time and a low detection limit, making it highly competitive for real-time monitoring of hypochlorite. While some rhodamine-based probes may offer slightly lower detection limits, the photostability of the anthracene core is a significant advantage for prolonged imaging experiments[2][3]. The choice between these sensors will depend on the specific experimental requirements, such as the need for mitochondrial targeting (a key feature of mito-ACS) or the desired excitation/emission wavelengths.
Detection of Picric Acid
The detection of nitroaromatic compounds like picric acid is crucial for security and environmental monitoring. The electron-rich anthracene ring of 2-Anthracenecarboxamide derivatives makes them effective at sensing electron-deficient nitroaromatics through fluorescence quenching[6][7].
| Sensor | Fluorophore Core | Detection Limit (LOD) | Quenching Constant (Ksv) | Sensing Mechanism | Reference |
| 9-Anthracenecarboxamide derivative | Anthracene Carboxamide | - | 4.14 x 10⁵ M⁻¹ | PET & π-π stacking | [8] |
| Pyranone-based Schiff base | Pyranone | 24.6 nM | - | - | [2] |
| α-cyanostilbene derivative (TPE-B) | α-cyanostilbene | 1.26 µM | - | PET | [9] |
| Carbazole derivative | Carbazole | - | - | Ground-state complex formation | [10] |
Expert Analysis: 9-Anthracenecarboxamide derivatives demonstrate high sensitivity to picric acid, as indicated by the large quenching constant[8]. The quenching mechanism is often a combination of photoinduced electron transfer and π-π stacking interactions between the electron-rich anthracene and the electron-deficient picric acid[7][8]. While other sensor types also show promise, the straightforward synthesis and tunable nature of anthracenecarboxamides make them a strong contender in this area.
Detection of Zinc Ions (Zn²⁺)
Zinc is an essential metal ion in numerous biological processes, and fluorescent probes are invaluable tools for studying its dynamics. 2-Anthracenecarboxamide derivatives can be designed to act as "turn-on" fluorescent sensors for Zn²⁺ through the CHEF mechanism.
| Sensor | Fluorophore Core | Detection Limit (LOD) | Dissociation Constant (Kd) | Quantum Yield (Φ) (bound) | Sensing Mechanism | Reference |
| Anthracene-based sensor | Anthracene | - | - | - | CHEF | [11][12] |
| FluoZin-3 | Fluorescein | - | 9.1 - 15 nM | - | CHEF | [8] |
| SpiroZin2 | Xanthene | - | - | - | Spirocycle opening | [4][13] |
| ZnAF-2F | Fluorescein | - | 2.7 - 5.5 nM | 0.45 | PET | [8][14] |
Expert Analysis: While specific quantitative data for a 2-Anthracenecarboxamide-based zinc sensor is not as readily available in direct comparative studies, the CHEF mechanism is a well-established principle for designing such sensors[11][15]. The key advantage of the anthracene scaffold lies in its potential for ratiometric sensing and its distinct spectral properties compared to the widely used fluorescein-based sensors like FluoZin-3 and ZnAF-2F. A direct comparative study noted that while FluoZin-3 is widely used, it can suffer from signal variability and non-specific subcellular localization, highlighting the need for alternative probes[8][13].
Experimental Protocols
To facilitate the practical application of 2-Anthracenecarboxamide-based sensors, we provide the following detailed protocols.
Synthesis of an N-substituted 2-Anthracenecarboxamide
This protocol describes a general method for the synthesis of an N-substituted 2-anthracenecarboxamide, which can be adapted for the creation of various fluorescent probes.
Diagram of Synthesis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells [mdpi.com]
- 3. A Ratiometric Fluorescent Sensor Based on Chelation-Enhanced Fluorescence of Carbon Dots for Zinc Ion Detection [mdpi.com]
- 4. enweb.lnu.edu.cn [enweb.lnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two AIEE-active α-cyanostilbene derivatives containing BF2 unit for detecting explosive picric acid in aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-
Advanced Handling and Personal Protective Equipment Guide for 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- (CAS 102327-01-5)
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. To safely handle complex polycyclic aromatic compounds like 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- (also known as 3-hydroxy-N-phenylanthracene-2-carboxamide), we must understand the causality behind its physical and biological behavior.
This guide provides a self-validating operational framework for researchers utilizing this compound, particularly in drug development where it serves as a targeted inhibitor of metalloproteases such as bontoxilysin [1].
Operational Context & Hazard Causality
Before selecting Personal Protective Equipment (PPE), we must analyze the specific threat matrix of CAS 102327-01-5:
-
Aromatic Amide Structure & Lipophilicity: The structural similarity to Naphthol AS derivatives implies a high potential for skin sensitization. More critically, the anthracene backbone drastically increases the molecule's lipophilicity. If dissolved in organic carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for enzyme assays, its ability to cross the dermal barrier is exponentially magnified.
-
Particulate Aerosolization: As a dry powder, the compound's fine particulate nature poses a severe respiratory hazard. Inhalation of polycyclic aromatic hydrocarbon (PAH) derivatives can induce mucosal irritation and long-term systemic toxicity [2].
-
Enzymatic Interaction: Given its biological activity as an inhibitor of the botulinum neurotoxin light chain (demonstrating 70.1% inhibition at 0.02 mM) [1], accidental systemic exposure could theoretically interfere with endogenous zinc-dependent proteases.
Quantitative PPE Selection Matrix
Standard laboratory PPE is insufficient for handling highly lipophilic PAH derivatives in carrier solvents. The following matrix outlines the required equipment and the mechanistic rationale behind each selection.
| PPE Component | Material / Specification | Minimum Thickness | Breakthrough Time | Causality / Rationale |
| Primary Gloves | Nitrile Rubber | ≥ 0.11 mm | > 480 min | Provides a baseline barrier against dry powder handling and aqueous buffer solutions. |
| Secondary Gloves | Butyl Rubber or Neoprene | ≥ 0.30 mm | > 240 min | Critical: Required when preparing stock solutions in DMSO. Nitrile degrades rapidly in DMSO, which acts as a penetration enhancer that will pull the dissolved PAH directly through the skin barrier. |
| Eye Protection | Unvented Chemical Goggles | ANSI Z87.1+ | N/A | Prevents fine powder ingress and solvent splash. Standard vented safety glasses are insufficient for airborne particulates. |
| Respiratory | N95 / P100 Respirator | NIOSH-approved | N/A | Mandatory when handling bulk powder outside a Class II Biological Safety Cabinet (BSC) or dedicated powder containment hood [2]. |
| Body Protection | Tyvek® Lab Coat | N/A | N/A | Prevents microscopic particulate adherence to woven cotton fabrics, mitigating secondary exposure outside the laboratory environment. |
Step-by-Step Operational Workflow
To ensure a self-validating safety system, every step of the handling process must preemptively neutralize the physical risks of the chemical.
Phase 1: Preparation & Weighing
-
Don Baseline PPE: Equip primary nitrile gloves, a Tyvek® lab coat, and unvented chemical goggles.
-
Establish Containment: Perform all dry powder handling strictly within a Class II Type A2 Biological Safety Cabinet (BSC) or a HEPA-filtered powder weighing hood.
-
Mitigate Static Charge: Utilize anti-static weighing boats and grounded spatulas. Causality: Anthracene derivatives are highly non-polar and prone to static buildup. When manipulated with standard plastic tools, the static charge causes the fine powder to repel and aerosolize, bypassing standard draft protections and increasing inhalation risk.
Phase 2: Solubilization (DMSO/DMF)
-
Upgrade Hand Protection: Don secondary solvent-resistant gloves (Butyl rubber) over the primary nitrile gloves.
-
Controlled Solvent Addition: Add the organic solvent slowly down the inner wall of the vial to minimize powder displacement and aerosol generation.
-
Seal Before Agitation: Seal the vial tightly with a PTFE-lined cap before vortexing or sonicating. Causality: Never vortex an open container of hazardous PAH solutions, as the sheer force generates micro-droplets that can easily contaminate the operator's breathing zone.
Phase 3: Decontamination & Doffing
-
Chemical Neutralization: Wipe down all hood surfaces and reusable tools with a 10% sodium hypochlorite (bleach) solution. Causality: Bleach provides the oxidative power necessary to cleave the amide bond and disrupt the aromatic ring system, neutralizing the compound's biological activity. Follow this with a 70% ethanol wipe to remove aqueous bleach residue and organic solvent traces.
-
Inside-Out Doffing Sequence: Doff secondary gloves first, then the lab coat, goggles, and finally primary gloves. Turn gloves inside out during removal to trap any microscopic contamination within the glove's interior.
Visualizing the Workflow
Operational workflow and PPE sequencing for handling 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-.
Decontamination and Disposal Plan
Improper disposal of PAH derivatives can lead to severe environmental toxicity and regulatory violations. Adhere strictly to the following protocols:
-
Solid Waste: All contaminated PPE, anti-static weighing boats, and absorbent paper must be placed in a designated, puncture-resistant chemical waste bag. Double-seal the bag and label it explicitly as "Hazardous Solid Waste - Polycyclic Aromatic Amides."
-
Liquid Waste: DMSO or DMF stock solutions containing the compound must be collected in compatible high-density polyethylene (HDPE) or glass waste containers. Critical Warning: Do NOT mix this waste with acidic or strongly oxidizing waste streams, as the combination with DMSO can trigger violent exothermic reactions.
-
Spill Protocol: In the event of a dry powder spill, do not sweep. Sweeping mechanically aerosolizes the PAH particulates. Instead, gently cover the spill with damp absorbent paper to weigh down the dust, carefully wipe it up inward toward the center, and place the materials directly into solid hazardous waste.
References
-
BRENDA Enzyme Database. "Information on EC 3.4.24.69 - bontoxilysin and Organism(s) Clostridium botulinum and UniProt Accession Q00496." Available at:[Link]
-
Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). "Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?" Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
